molecular formula C25H21N7O3 B1684012 YM-201636 CAS No. 371942-69-7

YM-201636

货号: B1684012
CAS 编号: 371942-69-7
分子量: 467.5 g/mol
InChI 键: YBPIBGNBHHGLEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-amino-N-[3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenyl]-3-pyridinecarboxamide is an aromatic amide.

属性

IUPAC Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIBGNBHHGLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433303
Record name 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371942-69-7
Record name 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

YM-201636: A Deep Dive into its Mechanism of Action in Endosomal Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YM-201636, a potent and selective inhibitor of PIKfyve kinase. By disrupting the delicate balance of phosphoinositide signaling, this compound profoundly impacts endosomal trafficking and related cellular processes, making it a critical tool for research and a potential starting point for therapeutic development.

Core Mechanism: Inhibition of PIKfyve and PtdIns(3,5)P₂ Synthesis

This compound exerts its effects by specifically targeting PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2][3] This phosphoinositide is a key regulator of endosome and lysosome homeostasis. The inhibition of PIKfyve by this compound leads to a rapid decrease in cellular PtdIns(3,5)P₂ levels, triggering a cascade of events that disrupt endosomal trafficking and function.[1][4]

The primary consequence of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.[1][2][5] This dramatic morphological change is a hallmark of this compound treatment and is attributed to a block in membrane fission and recycling processes that are dependent on PtdIns(3,5)P₂.

Quantitative Impact of this compound

The potency and selectivity of this compound have been characterized in various studies. The following tables summarize key quantitative data regarding its activity and effects.

Parameter Value Cell/System Reference
IC₅₀ (PIKfyve) 33 nMIn vitro kinase assay[1][4]
IC₅₀ (p110α) 3 µMIn vitro kinase assay[1][4]
IC₅₀ (Fab1 - yeast orthologue) >5 µMIn vitro kinase assay[1][4]
PtdIns(3,5)P₂ Reduction ~80%NIH3T3 cells (800 nM)[4]
Retroviral Budding Inhibition ~80%Cells (800 nM)[4]
Cellular Effect Concentration Time Observations Reference
Vacuole Formation 800 nM2 hoursSwollen vesicles derived from endosomal material observed.[1]
CI-MPR Trafficking Defect 800 nM2 hoursAccumulation of Cation-Independent Mannose-6-Phosphate Receptor in endosomal compartments.[1][6]
Neuronal Cell Death 1 µM24 hoursApoptosis-independent cell death in primary hippocampal neurons.[7]
Delayed Wound Healing Not specifiedNot specifiedDelayed by 40% in cultured cells.[8]

Disruption of Key Endosomal Trafficking Pathways

The depletion of PtdIns(3,5)P₂ by this compound has far-reaching consequences for multiple endosomal trafficking pathways:

  • Endosome Maturation and Sorting: this compound blocks the maturation of early endosomes to late endosomes.[9][10] This is evidenced by the increased co-localization of endocytosed cargo with the early endosome marker EEA1 and decreased co-localization with the late endosome marker LAMP1.[9][10] This disruption leads to the incorrect sorting of cargo, such as the accumulation of epidermal growth factor receptors (EGFR) on the limiting membrane of the swollen vesicles.[1]

  • Endosome to TGN Trafficking: The recycling of proteins from the endosomes to the trans-Golgi network (TGN) is impaired. This is demonstrated by the altered distribution of proteins like the cation-independent mannose-6-phosphate receptor (CI-M6PR) and TGN-46, which accumulate in dispersed puncta instead of their normal perinuclear localization.[6]

  • Autophagy: this compound dysregulates autophagy.[2][11] It leads to an increase in the levels of the autophagosomal marker LC3-II, which is potentiated by the inhibition of lysosomal proteases.[2][11] This suggests a block in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content. The resulting vacuoles often contain intravacuolar membranes and inclusions reminiscent of autolysosomes.[2][11]

  • Lysosome Homeostasis: The inhibition of PIKfyve leads to a significant decrease in the number of electron-dense lysosomes.[3] This indicates a failure in lysosome maturation and function. Furthermore, this compound can induce lysosomal enlargement through a reversible inhibition of lysosome fission.[12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of PIKfyve in endosomal trafficking and how its inhibition by this compound disrupts these processes.

YM201636_Mechanism cluster_pathway PIKfyve Signaling Pathway cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects PtdIns3P PtdIns(3)P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Synthesizes EndosomeMaturation Endosome Maturation PtdIns35P2->EndosomeMaturation Regulates EndosomeFission Endosome/Lysosome Fission PtdIns35P2->EndosomeFission Regulates AutophagyFlux Autophagic Flux PtdIns35P2->AutophagyFlux Regulates CargoSorting Cargo Sorting & Recycling PtdIns35P2->CargoSorting Regulates YM201636 This compound YM201636->PIKfyve Inhibits SwollenVacuoles Formation of Swollen Vacuoles EndosomeMaturation->SwollenVacuoles EndosomeFission->SwollenVacuoles

Figure 1: Mechanism of this compound action on the PIKfyve pathway.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of cell biology and biochemical techniques. Below are generalized protocols for key experiments.

Immunofluorescence Staining for Endosomal Markers

This protocol is used to visualize the effect of this compound on the morphology and localization of endosomal compartments.

  • Cell Culture and Treatment: Plate cells (e.g., NIH3T3, HeLa, or primary neurons) on glass coverslips. Treat cells with the desired concentration of this compound (e.g., 800 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

  • Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) overnight at 4°C.

  • Secondary Antibody and Imaging: Wash cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Mount coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Microscopy: Visualize the cells using a confocal or fluorescence microscope. Analyze the images for changes in the size, number, and co-localization of the stained organelles.

Immunofluorescence_Workflow start Start cell_culture Plate cells on coverslips start->cell_culture treatment Treat with this compound or DMSO cell_culture->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm blocking Block with BSA fix_perm->blocking primary_ab Incubate with Primary Antibody (e.g., anti-EEA1, anti-LAMP1) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount_image Mount and Image (Confocal Microscopy) secondary_ab->mount_image analysis Analyze Organelle Morphology and Co-localization mount_image->analysis end End analysis->end Logical_Relationships YM201636 This compound PIKfyve_Inhibition PIKfyve Inhibition YM201636->PIKfyve_Inhibition PtdIns35P2_Depletion PtdIns(3,5)P₂ Depletion PIKfyve_Inhibition->PtdIns35P2_Depletion Endosomal_Dysfunction Endosomal Dysfunction PtdIns35P2_Depletion->Endosomal_Dysfunction Vacuole_Formation Vacuole Formation Endosomal_Dysfunction->Vacuole_Formation Autophagy_Block Autophagy Blockade Endosomal_Dysfunction->Autophagy_Block Trafficking_Defects Cargo Trafficking Defects (e.g., CI-MPR, EGFR) Endosomal_Dysfunction->Trafficking_Defects Cellular_Stress Cellular Stress & Death Vacuole_Formation->Cellular_Stress Autophagy_Block->Cellular_Stress Trafficking_Defects->Cellular_Stress

References

What is the primary target of YM-201636?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of YM-201636, a potent and selective small-molecule inhibitor, reveals its primary molecular target to be the lipid kinase PIKfyve. This enzyme is critical in the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid involved in regulating endomembrane trafficking.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and professionals in drug development.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity for PIKfyve.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 ValueNotes
PIKfyve (mammalian) 33 nM Primary Target [1][2][3][4]
p110α (Class IA PI3K)3 µMApproximately 100-fold less potent than against PIKfyve.[1][2]
Fab1 (yeast orthologue of PIKfyve)>5 µMInsensitive to this compound, a key finding for target validation experiments.[1][3]
Type Iα PtdInsP Kinase>2 µM[3][4]
Type IIγ PtdInsP KinaseNot inhibited at 10 µM[3][4]

Table 2: Cellular and Functional Activity of this compound

Cellular EffectEffective Concentration / IC50Cell Type / SystemNotes
PtdIns(3,5)P2 Production80% inhibition at 800 nMNIH3T3 cellsDemonstrates in-cell target engagement.[1][2]
Endosomal Vesiculation (Phenotype)A50 of ~400 nMNIH3T3 cellsA characteristic cellular phenotype of PIKfyve inhibition.[1]
Insulin-activated 2-deoxyglucose uptakeIC50 of 54 nM3T3L1 adipocytes[2][3]
Retroviral Budding80% reduction at 800 nMMoloney leukemia virus-expressing cellsHighlights a functional consequence of PIKfyve inhibition.[2][5]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the catalytic activity of PIKfyve. PIKfyve is a phosphoinositide kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) on the 5' position of the inositol ring to generate PtdIns(3,5)P2.[6] This lipid is crucial for the regulation of endosomal and lysosomal homeostasis.

Inhibition of PIKfyve by this compound leads to a rapid depletion of cellular PtdIns(3,5)P2 levels.[1] This disruption has several downstream consequences, including:

  • Defective Endosomal Sorting: Inhibition of the PIKfyve pathway leads to the accumulation of enlarged late endosomal compartments.[1][7]

  • Impaired Autophagy: this compound treatment can increase the levels of the autophagosomal marker LC3-II, suggesting alterations in the autophagic process.[8][9]

  • Blockade of Retroviral Egress: The budding of certain retroviruses, which relies on the endosomal sorting machinery, is significantly impaired.[1][2]

  • Neuronal Effects: In neurons, PIKfyve inhibition can lead to vacuolation of endolysosomal membranes and apoptosis-independent cell death.[8]

PIKfyve_Pathway cluster_membrane Endosomal Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 Trafficking Endosomal Sorting & Lysosomal Function PtdIns35P2->Trafficking Regulates PIKfyve->PtdIns35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Inhibits

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The identification and validation of PIKfyve as the primary target of this compound involved several key experiments.

In Vitro Lipid Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PIKfyve.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PIKfyve and other lipid kinases.

  • Methodology:

    • Purified recombinant PIKfyve enzyme is incubated with its lipid substrate, phosphatidylinositol 3-phosphate (PtdIns3P).

    • The reaction is initiated by the addition of [γ-³²P]ATP and a magnesium chloride (MgCl₂) buffer.

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reaction is allowed to proceed for a set time at 37°C and then stopped.

    • Lipids are extracted and separated using thin-layer chromatography (TLC).

    • The production of radiolabeled PtdIns(3,5)P2 is quantified by autoradiography and scintillation counting.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Kinase_Assay_Workflow cluster_0 Reaction Setup Enzyme Purified PIKfyve Incubate Incubate at 37°C Enzyme->Incubate Substrate PtdIns3P Substrate Substrate->Incubate ATP [γ-³²P]ATP ATP->Incubate Inhibitor This compound (Varying Conc.) Inhibitor->Incubate Stop Stop Reaction Incubate->Stop Extract Lipid Extraction Stop->Extract TLC TLC Separation Extract->TLC Quantify Quantify ³²P-PtdIns(3,5)P2 TLC->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: Workflow for the in vitro lipid kinase assay to determine IC50 values.
Target Validation via siRNA Knockdown

This experiment confirms that the cellular phenotype observed with this compound treatment is specifically due to the inhibition of PIKfyve.

  • Objective: To compare the cellular phenotype of this compound treatment with that of genetic knockdown of PIKfyve.

  • Methodology:

    • Cultured cells (e.g., NIH3T3) are transfected with short interfering RNA (siRNA) specifically targeting PIKfyve mRNA. A non-targeting control siRNA is used in a parallel culture.

    • Cells are incubated for a period (e.g., 48-72 hours) to allow for the depletion of the PIKfyve protein.

    • A separate set of cells is treated with this compound (e.g., 800 nM).

    • All cell groups are observed using phase-contrast microscopy.

    • The phenotype, specifically the formation of large cytoplasmic vacuoles or vesicles, is compared between the PIKfyve siRNA-treated cells and the this compound-treated cells. A similar phenotype strongly indicates that PIKfyve is the relevant target of the compound.[1][7]

Rescue Experiment with Yeast Orthologue (Fab1)

This experiment provides further evidence for the specificity of this compound for mammalian PIKfyve.

  • Objective: To demonstrate that the effects of this compound can be rescued by expressing a drug-insensitive orthologue of PIKfyve.

  • Methodology:

    • As established in in vitro assays, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound.[1]

    • Mammalian cells (e.g., NIH3T3) are transfected with a plasmid to express GFP-tagged Fab1. Control cells are transfected with a GFP-only plasmid.

    • Both sets of transfected cells are then treated with a high concentration of this compound (e.g., 800 nM for 2 hours).

    • The formation of the characteristic swollen vesicle phenotype is quantified in both cell populations.

    • A significant reduction in the number and size of vesicles in the Fab1-expressing cells compared to the control cells indicates that Fab1 can functionally compensate for the inhibited mammalian PIKfyve, confirming the target's specificity.[1][7]

Caption: Logical workflow for the validation of PIKfyve as the target of this compound.

References

YM-201636: A Selective PIKfyve Inhibitor for Probing Endosomal and Autophagic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the phosphoinositide signaling pathway. PIKfyve, a dual-specificity lipid and protein kinase, primarily catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns(3)P). This lesser-known phosphoinositide plays a crucial role in regulating the dynamic processes of endosomal trafficking, lysosomal homeostasis, and autophagy. By specifically targeting PIKfyve, this compound serves as an invaluable chemical tool to dissect the intricate cellular functions governed by PtdIns(3,5)P2, offering insights into fundamental cell biology and potential therapeutic avenues for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the cellular pathways it modulates.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of PIKfyve's kinase activity. By binding to the ATP-binding pocket of PIKfyve, this compound prevents the phosphorylation of PtdIns(3)P to PtdIns(3,5)P2. This acute depletion of PtdIns(3,5)P2 disrupts the delicate balance of phosphoinositides within the endolysosomal system, leading to a cascade of cellular consequences.

The primary and most striking phenotype observed upon this compound treatment is the formation of large, swollen cytoplasmic vacuoles. These vacuoles are derived from late endosomes and lysosomes and are a direct consequence of impaired membrane fission and trafficking events that are dependent on PtdIns(3,5)P2. Specifically, the inhibition of PIKfyve disrupts:

  • Endosomal Sorting and Trafficking: this compound impairs the proper sorting of cargo within the endosomal system, leading to the accumulation of receptors and other molecules in the swollen endosomes. This disrupts the normal recycling and degradative pathways.

  • Lysosomal Homeostasis: The maintenance of lysosomal size, morphology, and function is critically dependent on PtdIns(3,5)P2. Inhibition of its synthesis by this compound leads to enlarged lysosomes with impaired function.

  • Autophagy: this compound has been shown to dysregulate autophagy. While it can induce the accumulation of the autophagosomal marker LC3-II, this is often due to a blockage in the fusion of autophagosomes with lysosomes, leading to an accumulation of immature autophagosomes and a failure of autophagic clearance.

Data Presentation

In Vitro Kinase and Cellular Activity of this compound
TargetAssay TypeIC50 (nM)Notes
PIKfyve Cell-free kinase assay33Potent and primary target.
p110α (PI3Kα)Cell-free kinase assay3,300Approximately 100-fold less potent than against PIKfyve.
Fab1 (yeast PIKfyve)Cell-free kinase assay>5,000Insensitive, highlighting species-specific differences.
Insulin-stimulated glucose uptakeCellular assay (3T3L1 adipocytes)54Demonstrates potent effects on cellular glucose metabolism.

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol describes the measurement of PIKfyve kinase activity in vitro, suitable for determining the IC50 of inhibitors like this compound.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P substrate

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo assay)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, PI(3)P substrate, and recombinant PIKfyve enzyme.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add the desired concentration of this compound or vehicle (DMSO) to the kinase reaction mix.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection (ADP-Glo™ Method):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP.

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Analysis of Cellular Phosphoinositide Levels by Metabolic Labeling and HPLC

This protocol allows for the direct measurement of changes in cellular PtdIns(3,5)P2 levels upon treatment with this compound.

Materials:

  • Cells of interest (e.g., HEK293, HeLa)

  • Phosphate-free DMEM

  • [³²P]orthophosphate

  • This compound

  • Lipid extraction reagents (Chloroform, Methanol, HCl)

  • Deacylation reagent (Methylamine in Methanol/Water/Butanol)

  • HPLC system with a strong anion exchange (SAX) column

  • Scintillation counter

Procedure:

  • Metabolic Labeling:

    • Plate cells and allow them to adhere.

    • Wash cells with phosphate-free DMEM.

    • Incubate cells in phosphate-free DMEM containing [³²P]orthophosphate for 2-4 hours to label the intracellular ATP pool.

  • Inhibitor Treatment: Add this compound or vehicle (DMSO) to the labeling medium and incubate for the desired time (e.g., 30-60 minutes).

  • Lipid Extraction:

    • Aspirate the labeling medium and stop the reaction by adding ice-cold 0.5 M HCl.

    • Scrape the cells and transfer to a glass tube.

    • Perform a two-phase lipid extraction by adding chloroform and methanol.

    • Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Deacylation:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in the deacylation reagent.

    • Incubate at 53°C for 50 minutes to remove the fatty acid chains, leaving the water-soluble glycerophosphoinositol head groups.

  • HPLC Analysis:

    • Dry the deacylated sample and resuspend in water.

    • Inject the sample onto an HPLC SAX column.

    • Elute the glycerophosphoinositols using a gradient of ammonium phosphate.

    • Collect fractions and measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Identify the PtdIns(3,5)P2 peak based on its elution time (determined using standards) and quantify the radioactivity. Compare the counts in the PtdIns(3,5)P2 peak from this compound-treated cells to vehicle-treated cells to determine the extent of inhibition.

Immunofluorescence Staining for Endosomal and Autophagic Markers

This protocol is for visualizing the effect of this compound on the localization of endosomal and autophagic proteins.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes, anti-LC3 for autophagosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle (DMSO) for the desired time and concentration.

  • Fixation:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization:

    • Wash cells with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

  • Blocking:

    • Wash cells with PBS.

    • Block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash cells with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash cells with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Acquire images in the appropriate channels for the fluorophores used.

Western Blotting for LC3-II Accumulation

This protocol is used to quantify the levels of LC3-II, a marker for autophagosomes, in response to this compound treatment.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-LC3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound or vehicle (DMSO). To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1.

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE. Use a high-percentage acrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Normalize the LC3-II signal to the loading control. The ratio of LC3-II to the loading control is used to compare the extent of autophagosome accumulation between different treatment conditions.

Mandatory Visualization

PIKfyve Signaling Pathway and its Inhibition by this compound

PIKfyve_Signaling cluster_membrane Endosomal Membrane cluster_cellular_processes Cellular Processes PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Phosphorylation Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Regulates Lysosomal_Homeostasis Lysosomal Homeostasis PI35P2->Lysosomal_Homeostasis Regulates Autophagy Autophagy PI35P2->Autophagy Regulates YM201636 This compound YM201636->PIKfyve Inhibition Swollen_Vacuoles Swollen Vacuoles YM201636->Swollen_Vacuoles Induces Blocked_Autophagic_Flux Blocked Autophagic Flux YM201636->Blocked_Autophagic_Flux Induces

Caption: PIKfyve phosphorylates PtdIns(3)P to PtdIns(3,5)P2, regulating key cellular processes.

Experimental Workflow for Assessing this compound's Effect on Autophagy

Autophagy_Workflow cluster_analysis Analysis cluster_wb_steps Western Blot cluster_if_steps Immunofluorescence start Start: Culture Cells treatment Treat with this compound ± Lysosomal Inhibitor start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis harvest->lysis fix_perm Fix & Permeabilize harvest->fix_perm wb Western Blot for LC3-II if_stain Immunofluorescence for LC3 puncta sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blot Probe with anti-LC3 transfer->blot quantify_wb Quantify LC3-II levels blot->quantify_wb end End: Assess Autophagic Flux quantify_wb->end stain Stain with anti-LC3 fix_perm->stain image Fluorescence Microscopy stain->image quantify_if Quantify LC3 puncta image->quantify_if quantify_if->end

Caption: Workflow for analyzing this compound's impact on autophagy via Western Blot and IF.

YM-201636: A Technical Guide to a Potent PIKfyve Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and membrane homeostasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It is intended to serve as a valuable resource for researchers in cell biology, oncology, and virology, as well as for professionals in drug discovery and development. This document details the inhibitory profile of this compound, its effects on cellular signaling pathways, and protocols for key in vitro and cellular assays.

Chemical Structure and Properties

This compound, with the formal name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide, is a pyridofuropyrimidine derivative.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₁N₇O₃[2]
Molecular Weight 467.48 g/mol [2]
CAS Number 371942-69-7[2]
Appearance Crystalline solid[2]
SMILES C1COCCN1C2=NC3=C(OC4=C3C=CC=N4)C(=N2)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N[2]
InChI Key YBPIBGNBHHGLEB-UHFFFAOYSA-N[2]
Solubility DMSO: 12 mg/mL (25.66 mM)[3]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its synthesis falls within the established methodologies for preparing complex heterocyclic compounds, likely involving multi-step reactions to construct the pyridofuropyrimidine core and subsequent functionalization.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of PIKfyve kinase, an enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and can also produce phosphatidylinositol 5-phosphate (PtdIns5P).[1][4] These phosphoinositides are crucial signaling lipids that regulate the fission and fusion of endosomes and lysosomes, thereby controlling endosomal trafficking and cellular homeostasis.[4]

By inhibiting PIKfyve, this compound disrupts these processes, leading to the formation of enlarged endosomes and vacuoles.[5][6] This disruption of endosomal sorting has been shown to interfere with several cellular functions, including retroviral budding and the trafficking of certain receptors.[6][7]

Kinase Inhibitory Profile

The inhibitory activity of this compound against various kinases has been characterized, demonstrating its high selectivity for PIKfyve.

Target KinaseIC₅₀Reference
PIKfyve 33 nM[2][3][6]
p110α (PI3Kα)3.3 µM[2][3]
Fab1 (yeast PIKfyve)>5 µM[2][3][6]
Type Iα PtdInsP Kinase>2 µM[2]
Type IIγ PtdInsP Kinase>10 µM[2]
Cellular Effects

This compound exerts a range of effects on different cell types, stemming from its primary mechanism of PIKfyve inhibition.

Cellular ProcessCell Line(s)EffectConcentrationReference
PtdIns(3,5)P₂ ProductionNIH3T380% decrease800 nM[6]
PtdIns5P Production3T3L1 adipocytes, HEK293, CHO-TPreferential inhibition over PtdIns(3,5)P₂10-25 nM[1][4]
Endosomal TraffickingNIH3T3, MDCKImpaired trafficking, formation of swollen vesicles800 nM[5][6]
Retroviral BuddingTEGH fibrosarcoma80% reduction in virus release800 nM[5][6]
Glucose Uptake3T3L1 adipocytesInhibition of basal and insulin-activated uptakeIC₅₀ = 54 nM[8]
AutophagyHepG2, Huh-7Induction of autophagyNot specified[9]
Cell ProliferationNSCLC cell lines (Calu-1, H1299, HCC827)Inhibition of proliferationIC₅₀ = 11.07-74.95 µM (72h)[9]

Signaling Pathways

The primary signaling pathway affected by this compound is the PIKfyve-mediated synthesis of PtdIns(3,5)P₂ and PtdIns5P. Inhibition of this pathway has downstream consequences on endosomal sorting and trafficking, which in turn can impact other signaling cascades.

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway cluster_upstream Upstream Regulation cluster_core PIKfyve Kinase Complex cluster_downstream Downstream Products & Cellular Processes PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 Phosphorylation PtdIns5P PtdIns5P PIKfyve->PtdIns5P Phosphorylation This compound This compound This compound->PIKfyve Inhibition Endosomal_Trafficking Endosomal Trafficking & Membrane Homeostasis PtdIns(3,5)P2->Endosomal_Trafficking PtdIns5P->Endosomal_Trafficking ESCRT_Machinery ESCRT Machinery Function Endosomal_Trafficking->ESCRT_Machinery Autophagy Autophagy Endosomal_Trafficking->Autophagy Retroviral_Budding Retroviral Budding ESCRT_Machinery->Retroviral_Budding Disruption leads to inhibition

Caption: PIKfyve phosphorylates PtdIns3P to produce PtdIns(3,5)P₂ and PtdIns5P.

The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is crucial for the formation of multivesicular bodies and the budding of some enveloped viruses.[7] this compound-mediated inhibition of PIKfyve disrupts the normal function of the ESCRT pathway, leading to impaired retroviral release.[6][7]

ESCRT_Pathway_Inhibition Impact of this compound on the ESCRT Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits PtdIns_Products PtdIns(3,5)P2 / PtdIns5P Production PIKfyve->PtdIns_Products Regulates Endosome_Maturation Endosome Maturation & Membrane Dynamics PtdIns_Products->Endosome_Maturation Controls ESCRT_Recruitment ESCRT Complex Recruitment & Function Endosome_Maturation->ESCRT_Recruitment Required for MVB_Formation Multivesicular Body (MVB) Formation ESCRT_Recruitment->MVB_Formation Mediates Viral_Budding Retroviral Budding MVB_Formation->Viral_Budding Essential for

Caption: this compound inhibits PIKfyve, disrupting endosomal maturation and ESCRT function.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro PIKfyve Kinase Assay

This protocol is adapted from methodologies used to determine the IC₅₀ of this compound against PIKfyve.[10]

Kinase_Assay_Workflow In Vitro PIKfyve Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Immunoprecipitation 1. Immunoprecipitate PIKfyve from cell lysates. Wash_Beads 2. Wash beads extensively. Immunoprecipitation->Wash_Beads Preincubation 3. Pre-incubate beads with this compound or vehicle. Wash_Beads->Preincubation Add_Substrate 4. Add PtdIns substrate. Preincubation->Add_Substrate Initiate_Reaction 5. Initiate reaction with [γ-³²P]ATP and incubate. Add_Substrate->Initiate_Reaction Lipid_Extraction 6. Extract lipids. Initiate_Reaction->Lipid_Extraction TLC 7. Separate lipids by TLC. Lipid_Extraction->TLC Autoradiography 8. Detect radiolabeled products by autoradiography. TLC->Autoradiography Quantification 9. Quantify band intensity to determine IC₅₀. Autoradiography->Quantification

Caption: Workflow for determining PIKfyve kinase activity in vitro.

Materials:

  • Cell lysate containing PIKfyve

  • Anti-PIKfyve antibody

  • Protein A/G-Sepharose beads

  • This compound

  • Phosphatidylinositol (PtdIns)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Lipid extraction reagents (e.g., chloroform, methanol, HCl)

  • TLC plates and developing solvent

Procedure:

  • Immunoprecipitation: Incubate cell lysates with anti-PIKfyve antibody overnight at 4°C. Add Protein A/G-Sepharose beads and incubate for an additional 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer and then with kinase assay buffer.

  • Pre-incubation with Inhibitor: Resuspend the beads in kinase assay buffer containing various concentrations of this compound or vehicle (DMSO) and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add sonicated PtdIns to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP. Incubate for 15-30 minutes at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop using an appropriate solvent system to separate the different phosphoinositides.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the bands corresponding to the product to determine the level of kinase activity and calculate the IC₅₀ value for this compound.[10]

Retroviral Budding Assay

This protocol is based on the methodology used to assess the effect of this compound on retrovirus release.[5][6]

Materials:

  • TEGH human fibrosarcoma cells producing ecotropic retrovirus

  • Cell culture medium and supplements

  • This compound

  • Reverse transcriptase activity assay kit

Procedure:

  • Cell Seeding: Plate TEGH cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with 800 nM this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Virus Quantification: Quantify the amount of virus released into the supernatant using a reverse transcriptase activity assay.

  • Data Analysis: Compare the reverse transcriptase activity in the supernatant of this compound-treated cells to that of vehicle-treated cells to determine the percentage of inhibition of viral budding.[5]

Conclusion

This compound is a valuable research tool for elucidating the roles of PIKfyve and its downstream signaling pathways in various cellular processes. Its high potency and selectivity make it a powerful agent for studying endosomal trafficking, autophagy, and viral replication. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted functions of PIKfyve and the potential therapeutic applications of its inhibitors.

References

An In-depth Technical Guide on the Effect of YM-201636 on PtdIns(3,5)P2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-201636 is a potent and selective small-molecule inhibitor of the lipid kinase PIKfyve, the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). By specifically targeting PIKfyve, this compound serves as a critical tool for elucidating the complex roles of these low-abundance phosphoinositides in cellular processes, particularly endosomal trafficking and membrane homeostasis. Inhibition of PIKfyve by this compound leads to a rapid depletion of PtdIns(3,5)P2, resulting in profound cellular effects, including the formation of large cytoplasmic vacuoles and disruption of endomembrane transport. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action and Signaling Pathway

The primary enzymatic activity of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) at the D-5 position of the inositol ring, which produces PtdIns(3,5)P2.[1] PIKfyve is also responsible for the synthesis of PtdIns5P.[2][3] this compound is a pyridofuropyrimidine compound that potently inhibits the catalytic activity of mammalian PIKfyve.[1][4] This inhibition blocks the synthesis of both PtdIns(3,5)P2 and PtdIns5P, leading to the disruption of downstream signaling and trafficking pathways that are dependent on these lipids.[2][5]

The acute cellular response to PIKfyve inhibition by this compound is characterized by the accumulation of an enlarged late endosomal compartment and the formation of prominent cytoplasmic vacuoles.[5][6] This phenotype is a direct consequence of impaired endosome fission and maturation, processes critically regulated by PtdIns(3,5)P2.[1]

PIKfyve_Pathway cluster_membrane Endosomal Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve + ATP PtdIns35P2 PtdIns(3,5)P2 Downstream Endosomal Trafficking & Membrane Homeostasis PtdIns35P2->Downstream PIKfyve->PtdIns35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Inhibition

Figure 1. PIKfyve Signaling Pathway and Inhibition by this compound.

Quantitative Data on this compound Inhibition

The efficacy and selectivity of this compound have been quantified in both in vitro enzymatic assays and in vivo cellular models. The data consistently demonstrate high potency for PIKfyve with significant selectivity over other related kinases.

Table 1: In Vitro Inhibitory Activity of this compound [1][4][7]

Target Kinase Organism IC50 (nM) Selectivity vs. PIKfyve
PIKfyve Mammalian 33 -
p110α (PI3K) Mammalian 3,300 ~100-fold
Type Iα PtdInsP Kinase Mouse >2,000 >60-fold
Type IIγ PtdInsP Kinase Mammalian >10,000 >300-fold

| Fab1 (PIKfyve Ortholog)| S. cerevisiae | >5,000 | Insensitive |

Table 2: Effect of 800 nM this compound on Phosphoinositide Levels in NIH3T3 Cells [4][8] Data represents total radiolabel incorporation (c.p.m. ± range, n=2) after metabolic labeling with [³²P]Pi.

Phosphoinositide Vehicle (Control) This compound (800 nM) % of Control
PtdIns(3,5)P2 2,219 ± 71 465 ± 52 ~20%
PtdIns3P 7,685 ± 307 7,476 ± 484 ~97%
PtdIns4P 212,147 ± 5,485 194,539 ± 16,732 ~92%
PtdIns(3,4)P2 1,366 ± 44 1,319 ± 143 ~97%

| PtdIns(4,5)P2 | 487,335 ± 641 | 393,289 ± 16,190 | ~81% |

Table 3: Dose-Dependent Inhibition of PtdIns(3,5)P2 and PtdIns5P Synthesis by this compound [2][3] Cellular assays performed with 160 nM this compound for 40 minutes.

Lipid Product Cell Line % Reduction from Control
PtdIns(3,5)P2 3T3L1 Adipocytes 28.7%
HEK293 46.0%
CHO-T 35.0%
PtdIns5P 3T3L1 Adipocytes 62.7%
HEK293 71.0%

| | CHO-T | 62.0% |

Note: At lower concentrations (10-25 nM in vitro, 160 nM in cells), this compound preferentially inhibits PtdIns5P synthesis over PtdIns(3,5)P2 synthesis.[2][3][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

This protocol is adapted from methods used to determine the IC50 of this compound.[3][9]

  • Enzyme Preparation: Immunoprecipitate PIKfyve from cell lysates (e.g., 3T3L1 adipocytes) using anti-PIKfyve antibodies and protein A-sepharose beads.

  • Bead Washing: Wash beads sequentially with RIPA buffer, high-salt buffer (500 mM LiCl), and finally twice with the kinase assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EGTA, 10 mM MgCl₂).

  • Inhibitor Pre-incubation: Resuspend the beads in assay buffer containing 100 µM PtdIns substrate. Add varying concentrations of this compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.

  • Kinase Reaction: Initiate the reaction by adding the ATP mixture (15 µM cold ATP and 30 µCi [γ-³²P]ATP). The final reaction volume is typically 50 µL.

  • Incubation: Incubate the reaction for 15 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1M HCl.

  • Lipid Extraction: Extract the lipids by adding 200 µL of chloroform:methanol (1:1). Vortex and centrifuge to separate the phases.

  • Analysis: Spot the lower organic phase onto a silica gel Thin-Layer Chromatography (TLC) plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform:acetone:methanol:acetic acid:water at 40:15:13:12:8).

  • Detection: Dry the plate and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled lipid products (PtdIns(3,5)P2 and PtdIns5P). Quantify spot intensities using densitometry.

This protocol is used to measure the effect of this compound on phosphoinositide levels in intact cells.[1][4]

  • Cell Culture: Plate cells (e.g., NIH3T3) and grow to near confluency.

  • Phosphate-Free Starvation: Wash cells with phosphate-free DMEM. Incubate in phosphate-free DMEM for 2-4 hours to deplete intracellular phosphate stores.

  • Metabolic Labeling: Replace the medium with phosphate-free DMEM containing [³²P]orthophosphate (e.g., 0.5 mCi/mL) and incubate for 18 hours to allow for equilibration of the radiolabel into the cellular ATP pool.

  • Inhibitor Treatment: Pre-treat the labeled cells with this compound at the desired concentration (e.g., 800 nM) or vehicle (DMSO) for a specified time (e.g., 40-60 minutes).

  • Cell Stimulation (Optional): If studying stimulated synthesis, add a growth factor (e.g., serum or PDGF) for a short period (e.g., 5-10 minutes) before harvesting.

  • Harvesting and Lipid Extraction: Stop the experiment by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA). Scrape the cells, pellet them, and perform a lipid extraction (e.g., using chloroform/methanol).

  • Lipid Deacylation: Dry the lipid extracts and deacylate them using methylamine to generate water-soluble glycerophosphoinositols (GroPIns).

  • HPLC Analysis: Separate the deacylated lipid head groups using a strong anion exchange High-Performance Liquid Chromatography (HPLC) system (e.g., a Partisphere SAX column) with a gradient of ammonium phosphate.

  • Quantification: Collect fractions and measure the radioactivity in each using a scintillation counter to quantify the amount of each phosphoinositide species.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation & Labeling cluster_treatment Treatment & Lysis cluster_analysis Analysis A 1. Culture NIH3T3 Cells B 2. Phosphate Starvation (Phosphate-free DMEM) A->B C 3. Metabolic Labeling (with [32P]orthophosphate, 18h) B->C D 4. Treat with this compound (e.g., 800 nM) or Vehicle C->D E 5. Harvest Cells & Extract Lipids (TCA precipitation) D->E F 6. Deacylate Lipids E->F G 7. Separate by HPLC F->G H 8. Quantify Radioactivity G->H

Figure 2. Workflow for In Vivo Phosphoinositide Labeling Experiment.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the synthesis and function of PtdIns(3,5)P2 and PtdIns5P. Its high potency and selectivity for PIKfyve allow for acute and reversible inhibition, providing distinct advantages over genetic knockdown methods.[1] The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately advancing the understanding of phosphoinositide signaling in health and disease. The compound's dose-dependent differential effect on PtdIns5P versus PtdIns(3,5)P2 synthesis provides a unique opportunity to dissect the specific roles of these two distinct lipid messengers.[2][10]

References

The Discovery and Initial Characterization of YM-201636: A Potent and Selective PIKfyve Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of YM-201636, a pyridofuropyrimidine compound identified as a potent and selective inhibitor of the lipid kinase PIKfyve. This compound specifically blocks the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a crucial signaling lipid involved in the regulation of endomembrane trafficking. This guide provides a comprehensive overview of the in vitro and cellular activities of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cellular processes such as endosomal transport and retroviral budding.

Introduction

Phosphoinositides are key signaling molecules that regulate a multitude of cellular processes. Among them, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) plays a critical role in the regulation of endosomal and lysosomal homeostasis.[1] The synthesis of PtdIns(3,5)P₂ is catalyzed by the lipid kinase PIKfyve, which phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P).[2] The development of small molecule inhibitors targeting PIKfyve has been instrumental in elucidating the cellular functions of PtdIns(3,5)P₂. This compound emerged from a drug discovery program as a highly potent and selective inhibitor of PIKfyve, providing a valuable tool for studying the physiological roles of this lipid kinase.[1][3]

Discovery and In Vitro Characterization

This compound was identified as a pyridofuropyrimidine compound with potent inhibitory activity against mammalian PIKfyve.[1][3] In vitro kinase assays demonstrated that this compound inhibits PIKfyve with a half-maximal inhibitory concentration (IC₅₀) of 33 nM.[1][4]

Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of related lipid kinases. The compound exhibits significant selectivity for PIKfyve over other phosphoinositide kinases, including the class I PI3-kinase p110α and the yeast orthologue of PIKfyve, Fab1.[1][4][5]

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases

Kinase TargetIC₅₀Reference
PIKfyve33 nM[1][4]
p110α (Class IA PI3K)3.3 µM[4][5]
Fab1 (Yeast orthologue)>5 µM[1][4][5]
Type IIγ PtdInsP kinase>10 µM[5]
Type Iα PtdInsP kinase>2 µM[5]

Cellular Characterization

The cellular effects of this compound are consistent with its potent inhibition of PIKfyve and the subsequent depletion of cellular PtdIns(3,5)P₂.

Inhibition of PtdIns(3,5)P₂ Production

Treatment of cells with this compound leads to a significant and rapid decrease in the cellular levels of PtdIns(3,5)P₂. In NIH3T3 cells, treatment with 800 nM this compound for a short period resulted in an 80% reduction in PtdIns(3,5)P₂ levels.[1][4] This effect is specific to PtdIns(3,5)P₂, with minimal impact on other phosphoinositides at effective concentrations.[1]

Induction of Cytoplasmic Vacuolation

A hallmark of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[3][6] Treatment of various cell types, including NIH3T3 cells and primary hippocampal neurons, with this compound induces the rapid appearance of these vacuoles, which are derived from endosomal and lysosomal compartments.[1][6] This morphological change is reversible upon removal of the compound.[1]

Disruption of Endosomal Trafficking

PIKfyve and its product, PtdIns(3,5)P₂, are essential for the proper sorting and trafficking of cargo through the endosomal system. Inhibition of PIKfyve by this compound leads to the accumulation of late endosomal markers and disrupts the trafficking of various molecules, including the epidermal growth factor receptor (EGFR).[1]

Blockade of Retroviral Budding

The endosomal sorting complex required for transport (ESCRT) machinery, which is involved in multivesicular body formation, is also utilized by some viruses for budding from the host cell. By disrupting endosomal function, this compound has been shown to block the budding of retroviruses.[1][2]

Experimental Protocols

In Vitro Lipid Kinase Assay

This protocol describes the measurement of PIKfyve kinase activity in the presence of inhibitors.

  • Immunoprecipitation of PIKfyve:

    • Lyse cells (e.g., 3T3L1 adipocytes) in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with an anti-PIKfyve antibody overnight at 4°C.

    • Add protein A/G-agarose beads and incubate for a further 1-2 hours.

    • Wash the beads extensively with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Add the lipid substrate (e.g., 100 µM PtdIns3P).

    • Add varying concentrations of this compound or vehicle (DMSO).

    • Initiate the reaction by adding ATP mix containing [γ-³²P]ATP (e.g., 50 µM ATP, 5-10 µCi [γ-³²P]ATP).

    • Incubate at 37°C for 15-30 minutes.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Extract the lipids using a chloroform/methanol mixture.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Visualize the radiolabeled lipid products by autoradiography and quantify using a phosphorimager.

Cellular Vacuolation Assay

This protocol outlines the procedure for observing this compound-induced vacuole formation in cultured cells.

  • Cell Culture:

    • Plate cells (e.g., NIH3T3 or HeLa cells) on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Microscopy:

    • Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy to visualize the formation of cytoplasmic vacuoles.

    • For more detailed analysis, fix the cells and stain with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) followed by fluorescence microscopy.

Measurement of Cellular Phosphoinositide Levels

This protocol describes the metabolic labeling and analysis of phosphoinositides in cells treated with this compound.

  • Metabolic Labeling:

    • Incubate cells (e.g., NIH3T3 cells) in phosphate-free media containing [³²P]orthophosphate for several hours to label the cellular ATP pool.

  • Compound Treatment and Cell Stimulation:

    • Treat the labeled cells with this compound or vehicle for the desired time.

    • If required, stimulate the cells with an agonist (e.g., serum or a growth factor) to induce phosphoinositide turnover.

  • Lipid Extraction and Deacylation:

    • Stop the labeling and lyse the cells.

    • Extract the total lipids.

    • Deacylate the phosphoinositides to generate water-soluble glycerophosphoinositols.

  • HPLC Analysis:

    • Separate the different glycerophosphoinositols by high-performance liquid chromatography (HPLC) using an anion-exchange column.

    • Detect the radiolabeled glycerophosphoinositols using an in-line scintillation counter.

    • Quantify the peaks corresponding to the different phosphoinositide species.

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway and Inhibition by this compound

PIKfyve_Pathway cluster_membrane Cellular Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve (Lipid Kinase) PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P₂ Endosomal_Trafficking Endosomal Trafficking & Homeostasis PtdIns35P2->Endosomal_Trafficking PIKfyve->PtdIns35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Inhibition YM201636_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Vacuolation_Assay Cellular Vacuolation Assay PI_Measurement Phosphoinositide Level Measurement Vacuolation_Assay->PI_Measurement Endosomal_Assay Endosomal Trafficking Assay PI_Measurement->Endosomal_Assay Discovery Discovery of This compound Discovery->Kinase_Assay Discovery->Vacuolation_Assay

References

YM-201636: A Potent and Selective PIKfyve Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve kinase.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate its application in research and drug development.

Chemical and Physical Properties

This compound is a pyridofuropyrimidine compound with a molecular formula of C25H21N7O3 and a molecular weight of 467.48 g/mol .[1] Its Chemical Abstracts Service (CAS) number is 371942-69-7.[1][2][3]

PropertyValueReference
CAS Number 371942-69-7[1][2][3]
Molecular Formula C25H21N7O3[3]
Molecular Weight 467.48 g/mol [1][2]
Formal Name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[3]

Mechanism of Action and Biological Activity

This compound functions as a highly potent and selective inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][4]

Kinase Specificity and Potency

This compound exhibits a high degree of selectivity for mammalian PIKfyve, with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[1][2][4] Its inhibitory activity against other kinases is significantly lower, demonstrating approximately 100-fold selectivity over the class IA phosphoinositide 3-kinase (PI3K) p110α (IC50 of 3.3 µM).[1][2][4] Notably, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound (IC50 > 5 µM).[1][2][4]

Target KinaseIC50Reference
PIKfyve (mammalian) 33 nM[1][2][4]
p110α (PI3K) 3.3 µM[1]
Fab1 (yeast PIKfyve) > 5 µM[1][2][4]
Cellular Effects

The inhibition of PIKfyve by this compound leads to a rapid decrease in the cellular levels of PtdIns(3,5)P2.[4] This disruption of phosphoinositide metabolism has profound effects on various cellular processes, including:

  • Endosomal Trafficking: Treatment with this compound disrupts endomembrane transport, leading to the formation of enlarged endosomes.[1][3] This phenotype mimics the effect of depleting PIKfyve using siRNA.[2][3]

  • Retroviral Budding: this compound has been shown to block the budding and release of retroviruses from infected cells, likely by interfering with the endosomal sorting complex required for transport (ESCRT) machinery.[1][3]

  • Insulin Signaling: In adipocytes, this compound inhibits both basal and insulin-activated glucose uptake with an IC50 of 54 nM.[1][3][5] It also completely blocks the insulin-dependent activation of class IA PI3K at a concentration of 0.1 µM.[2][5]

  • Autophagy: this compound has been reported to suppress the growth of liver cancer cells through the induction of autophagy.[2]

Signaling Pathway

The primary mechanism of this compound involves the direct inhibition of PIKfyve, which in turn blocks the synthesis of PtdIns(3,5)P2 from its precursor PtdIns3P. This disruption affects downstream cellular processes that are dependent on PtdIns(3,5)P2 signaling.

PIKfyve_Inhibition_Pathway cluster_membrane Endosomal Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Downstream Downstream Effectors (e.g., Endosomal Trafficking, Autophagy) PtdIns35P2->Downstream YM201636 This compound YM201636->PIKfyve

Caption: Inhibition of PIKfyve by this compound blocks PtdIns(3,5)P2 production.

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol is a representative method for assessing the in vitro inhibitory activity of this compound against PIKfyve.

Materials:

  • Recombinant PIKfyve enzyme

  • PtdIns3P substrate

  • [γ-32P]ATP

  • Kinase reaction buffer

  • This compound

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, PtdIns3P substrate, and recombinant PIKfyve enzyme.

  • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at the optimal temperature and time for PIKfyve activity.

  • Stop the reaction and separate the radiolabeled product (PtdIns(3,5)P2) from the unreacted [γ-32P]ATP using an appropriate method (e.g., thin-layer chromatography).

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PtdIns(3,5)P2 Measurement

This protocol outlines a general workflow for measuring the effect of this compound on cellular PtdIns(3,5)P2 levels.

Cellular_PtdIns35P2_Measurement_Workflow start Start: Cell Culture (e.g., NIH3T3 cells) treatment Treat cells with this compound or vehicle control start->treatment labeling Metabolically label cells with [32P]orthophosphate treatment->labeling extraction Extract lipids labeling->extraction hplc Analyze phosphoinositides by HPLC extraction->hplc quantification Quantify [32P]-PtdIns(3,5)P2 levels hplc->quantification end End: Determine effect of This compound on PtdIns(3,5)P2 quantification->end

Caption: Workflow for measuring cellular PtdIns(3,5)P2 levels after this compound treatment.

Procedure:

  • Culture cells (e.g., NIH3T3 cells) to the desired confluency.

  • Treat the cells with the desired concentration of this compound or a vehicle control for a specified period.

  • Metabolically label the cells with [32P]orthophosphate to incorporate radioactivity into the cellular phosphoinositide pool.

  • After labeling, lyse the cells and extract the total lipids.

  • Separate the different phosphoinositide species using high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactivity in the PtdIns(3,5)P2 peak to determine its cellular level.

  • Compare the PtdIns(3,5)P2 levels in this compound-treated cells to those in control-treated cells.

Conclusion

This compound is a valuable pharmacological tool for studying the biological roles of PIKfyve and its product, PtdIns(3,5)P2. Its high potency and selectivity make it a suitable probe for dissecting the intricate cellular processes regulated by this signaling lipid. The information and protocols provided in this guide are intended to support the effective use of this compound in research and to facilitate further investigations into its therapeutic potential.

References

The Core Mechanism of YM-201636-Induced Vacuolation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms by which YM-201636, a potent small-molecule inhibitor, induces cytoplasmic vacuolation. The content herein provides a comprehensive overview of the signaling pathways, experimental evidence, and methodologies crucial for understanding and investigating this cellular phenomenon.

Executive Summary

This compound is a selective inhibitor of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). Inhibition of PIKfyve by this compound disrupts endosomal and lysosomal homeostasis, leading to the formation of large cytoplasmic vacuoles.[1][2] The primary mechanism involves the impairment of endolysosomal trafficking and an accumulation of intracellular ammonium, resulting in osmotic swelling of these organelles.[3] This guide will dissect the intricate signaling cascade, present key quantitative data, and provide detailed experimental protocols for studying this compound-induced vacuolation.

The Central Role of PIKfyve Inhibition

This compound exerts its effect by directly targeting and inhibiting the enzymatic activity of PIKfyve.[1] This inhibition sets off a cascade of events that culminate in the dramatic formation of cytoplasmic vacuoles.

Disruption of Phosphoinositide Metabolism

PIKfyve is the principal enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P₂.[1] this compound binding to PIKfyve blocks this conversion, leading to a significant reduction in cellular levels of PtdIns(3,5)P₂.[1] Notably, this compound also inhibits the production of PtdIns5P, in some cases more potently at lower concentrations than its effect on PtdIns(3,5)P₂.[2] PtdIns(3,5)P₂ is a critical signaling lipid that regulates the fission and maturation of endosomes and lysosomes.[4] Its depletion is a key initiating event in vacuolation.

Impaired Endosomal and Lysosomal Trafficking

The reduction in PtdIns(3,5)P₂ levels has profound consequences for intracellular membrane trafficking. Specifically, PIKfyve inhibition leads to:

  • Blocked Endosome Maturation: The transition from early to late endosomes and the subsequent fusion with lysosomes are impaired.[5]

  • Defective Lysosomal Fission: The budding of vesicles from lysosomes for recycling and reformation is inhibited, leading to the enlargement of these organelles.[4]

  • Disrupted Retrograde Trafficking: The transport of cargo from endosomes back to the trans-Golgi network (TGN) is compromised.[4][6]

This disruption in trafficking causes the accumulation of endolysosomal compartments, which are the precursors to the observed vacuoles.[1][7]

Ammonium Accumulation and Osmotic Swelling

A critical and more recent finding is that PIKfyve inhibition by this compound leads to the accumulation of ammonium ions (NH₄⁺) within the lumen of endosomes and lysosomes.[3] The proposed mechanism is an interference with the normal efflux of NH₄⁺ from these acidic organelles.[3] This accumulation of solutes increases the intra-organellar osmotic pressure, driving an influx of water and causing the dramatic swelling of the endolysosomes, which manifest as large vacuoles.[3] The presence of glutamine or ammonium in the culture medium can enhance this vacuolation effect.[3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)Source
PIKfyve33Jefferies et al., 2008[1]
p110α (PI3K)3000Jefferies et al., 2008[1]

Table 2: Effect of this compound on Cellular Phosphoinositide Levels

Cell LineThis compound Conc. (nM)Duration (min)PtdIns(3,5)P₂ Reduction (%)PtdIns5P Reduction (%)Source
NIH3T3800Not Specified~80Not ReportedJefferies et al., 2008[1]
3T3L1 Adipocytes1603028-4662-71Sbrissa et al., 2008[2]

Table 3: Cellular Effects of this compound

Cell LineThis compound Conc. (µM)Duration (h)Observed EffectSource
NIH3T30.82Swelling of endosomal vesicles.Jefferies et al., 2008[1]
Primary Hippocampal Neurons14Significant increase in vacuole size and number.Martin et al., 2013[8]
DU145 Prostate Cancer Cells124Formation of numerous enlarged vacuoles derived from late endosomes and lysosomes.Chikanishi et al., 2022[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vacuolation

YM201636_Mechanism YM201636 This compound PIKfyve PIKfyve Kinase YM201636->PIKfyve PtdIns35P2 PtdIns(3,5)P2 (Phosphatidylinositol 3,5-bisphosphate) PIKfyve->PtdIns35P2 Catalyzes NH4_efflux Ammonium (NH4+) Efflux PIKfyve->NH4_efflux Inhibition leads to impaired efflux PtdIns3P PtdIns3P PtdIns3P->PIKfyve EndoLyso_Trafficking Endosome-Lysosome Maturation & Fission PtdIns35P2->EndoLyso_Trafficking Regulates NH4_accumulation Intra-lysosomal NH4+ Accumulation Osmotic_Swelling Osmotic Swelling NH4_accumulation->Osmotic_Swelling Vacuolation Cytoplasmic Vacuolation EndoLyso_Trafficking->Vacuolation Disruption contributes to Osmotic_Swelling->Vacuolation

Caption: Mechanism of this compound-induced vacuolation.

Experimental Workflow for Studying Vacuolation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_quantification Data Quantification start Culture selected cell line treat Treat cells with This compound (e.g., 1 µM) and controls (e.g., DMSO) start->treat phase_contrast Phase Contrast Microscopy (Observe vacuole formation over time) treat->phase_contrast immunofluorescence Immunofluorescence Staining (LAMP1, RAB7A, EEA1) treat->immunofluorescence electron_microscopy Transmission Electron Microscopy (Ultrastructural analysis of vacuoles) treat->electron_microscopy ammonium_assay Ammonium Quantification (Berthelot Reaction) treat->ammonium_assay quant_vacuole Quantify vacuole area and number per cell phase_contrast->quant_vacuole quant_coloc Analyze colocalization of markers with vacuoles immunofluorescence->quant_coloc quant_ultra Characterize ultrastructure electron_microscopy->quant_ultra quant_nh4 Measure intracellular ammonium concentration ammonium_assay->quant_nh4

References

The Role of YM-201636 in Elucidating Lipid Kinase Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-201636, a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This compound has emerged as an invaluable tool for dissecting the complex roles of PIKfyve and its downstream signaling pathways in a multitude of cellular processes, including endosomal trafficking, autophagy, and retroviral budding. This document details the mechanism of action of this compound, summarizes its inhibitory activity, provides key experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Core Mechanism and Selectivity

This compound is a pyridofuropyrimidine compound that exerts its effects by directly inhibiting the catalytic activity of PIKfyve, the primary enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂.[1][2] This inhibition is highly specific, making this compound a preferred tool for studying PIKfyve-dependent processes. The compound demonstrates significantly less potency against other lipid kinases, such as class I phosphoinositide 3-kinases (PI3Ks), as detailed in the quantitative data below.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various lipid kinases, highlighting its selectivity for PIKfyve.

Kinase TargetIC₅₀ ValueNotesReference(s)
PIKfyve (mammalian) 33 nM Potent and primary target.[1][2][3][4]
p110α (Class IA PI3K)3 µM (3000 nM)Approximately 100-fold less potent than against PIKfyve.[1][2][3]
p110α (alternative value)3.3 µM (3300 nM)[4]
Fab1 (yeast orthologue of PIKfyve)>5 µM (>5000 nM)Insensitive to this compound, allowing for rescue experiments.[1][2][3]
Type Iα PtdInsP kinase (mouse)>2 µM (>2000 nM)[1][2]
Type IIγ PtdInsP kinaseNo inhibition at 10 µM[1][2]

Impact on Cellular Processes and Signaling Pathways

Inhibition of PIKfyve by this compound leads to a rapid depletion of cellular PtdIns(3,5)P₂, a critical signaling lipid that regulates the function and dynamics of late endosomes and lysosomes.[1] This disruption has profound consequences on several interconnected cellular pathways.

Endosomal Trafficking and Lysosome Function

The most prominent effect of this compound treatment is the dramatic swelling of late endosomes and lysosomes, leading to the formation of large cytoplasmic vacuoles.[1][5][6][7] This phenotype arises from defects in endosomal sorting and membrane fission events that are dependent on PtdIns(3,5)P₂.[8] The proper recycling of receptors, such as the cation-independent mannose-6-phosphate receptor (CI-MPR), from the late endosome is also impaired.[1][2]

cluster_0 Normal Endosomal Trafficking cluster_1 Effect of this compound PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 Produces Late_Endosome Late Endosome PtdIns(3,5)P2->Late_Endosome Regulates Fission Lysosome Lysosome Late_Endosome->Lysosome Matures to Recycling Receptor Recycling Late_Endosome->Recycling Enables YM201636 YM201636 PIKfyve_inhibited PIKfyve YM201636->PIKfyve_inhibited Inhibits PtdIns35P2_depleted PtdIns(3,5)P2 (Depleted) PIKfyve_inhibited->PtdIns35P2_depleted Blocks Production Swollen_Vacuoles Swollen Vacuoles/ Late Endosomes PtdIns35P2_depleted->Swollen_Vacuoles Causes Impaired_Recycling Impaired Receptor Recycling Swollen_Vacuoles->Impaired_Recycling Leads to

Figure 1: this compound disrupts endosomal trafficking by inhibiting PIKfyve.

Autophagy

This compound has been shown to dysregulate autophagy, a cellular process for degrading and recycling cellular components.[5][6][7] Treatment with this compound leads to an accumulation of the autophagosomal marker LC3-II, suggesting a blockage in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content.[5][7] This can ultimately contribute to apoptosis-independent cell death in some cell types, such as neurons.[5][6][7]

cluster_0 Autophagic Flux cluster_1 Effect of this compound on Autophagy Autophagosome Autophagosome Lysosome_auto Lysosome Autophagosome->Lysosome_auto Autolysosome Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation YM201636_auto This compound PIKfyve_inhibited_auto PIKfyve YM201636_auto->PIKfyve_inhibited_auto Inhibits Dysfunctional_Lysosome Dysfunctional Lysosome PIKfyve_inhibited_auto->Dysfunctional_Lysosome Causes Blocked_Flux Blocked Autophagic Flux Dysfunctional_Lysosome->Blocked_Flux Leads to LC3II_Accumulation LC3-II Accumulation Blocked_Flux->LC3II_Accumulation Results in

Figure 2: this compound impairs autophagic flux leading to LC3-II accumulation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study lipid kinase function.

In Vitro Lipid Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of PIKfyve.

Materials:

  • Recombinant PIKfyve enzyme

  • This compound (dissolved in DMSO)

  • Lipid substrate: Phosphatidylinositol 3-phosphate (PtdIns3P)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

  • Pre-incubate the recombinant PIKfyve enzyme with varying concentrations of this compound or DMSO (vehicle control) in the kinase assay buffer for 15 minutes at 37°C.[9]

  • Initiate the kinase reaction by adding the lipid substrate (PtdIns3P) and [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.[9]

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).[1]

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

  • Visualize the radiolabeled lipid products by autoradiography.

  • Quantify the radioactivity of the spots corresponding to PtdIns(3,5)P₂ to determine the extent of inhibition and calculate the IC₅₀ value.[10]

Cellular Phosphoinositide Analysis

This method is used to assess the in vivo effect of this compound on the levels of phosphoinositides within cells.

Materials:

  • Cell line of interest (e.g., NIH3T3)

  • [³²P]orthophosphate

  • This compound

  • Cell lysis buffer and lipid extraction reagents

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Metabolically label the cells by incubating them in a phosphate-free medium containing [³²P]orthophosphate.[2]

  • Treat the labeled cells with the desired concentration of this compound (e.g., 800 nM) or vehicle for a specified time.[1][2]

  • Lyse the cells and extract the phosphoinositides.

  • Analyze the extracted lipids by HPLC to separate the different phosphoinositide species.[1]

  • Quantify the amount of radioactivity in the peak corresponding to PtdIns(3,5)P₂ to determine the effect of this compound on its cellular levels.[2]

Immunofluorescence Microscopy for Endosomal Markers

This technique visualizes the morphological changes in endosomes and the localization of endosomal proteins upon this compound treatment.

Materials:

  • Cells grown on coverslips

  • This compound

  • Primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Treat the cells with this compound (e.g., 800 nM for 2 hours) or vehicle.[2]

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells (e.g., with Triton X-100).

  • Incubate the cells with the primary antibody against the endosomal marker of interest.

  • Wash and incubate with the corresponding fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope to observe changes in the size, morphology, and distribution of the stained organelles.[2]

cluster_0 Experimental Workflow Cell_Culture Culture cells on coverslips YM_Treatment Treat with this compound or vehicle control Cell_Culture->YM_Treatment Fixation Fix cells YM_Treatment->Fixation Permeabilization Permeabilize cell membranes Fixation->Permeabilization Primary_Ab Incubate with primary antibody (e.g., anti-LAMP1) Permeabilization->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Imaging Image with fluorescence microscope Secondary_Ab->Imaging

Figure 3: Workflow for immunofluorescence analysis of endosomal markers.

Applications in Drug Development and Research

The highly specific nature of this compound makes it an indispensable tool for validating PIKfyve as a potential therapeutic target in various diseases. Its ability to induce autophagy defects and cell death has prompted investigations into its anticancer properties, particularly in liver cancer and non-small cell lung cancer.[11][12] Furthermore, its role in modulating endosomal trafficking has implications for research into neurodegenerative diseases and viral infections, as retroviral budding is also inhibited by this compound.[1][5]

By providing a means to acutely and selectively inhibit PIKfyve, this compound allows researchers to dissect the intricate signaling networks governed by PtdIns(3,5)P₂ and to explore the therapeutic potential of targeting this critical lipid kinase.

References

Methodological & Application

YM-201636: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns(5)P).[1][2][3] Inhibition of PIKfyve disrupts key cellular processes including endosomal trafficking, autophagy, and lysosomal function, making this compound a valuable tool for studying these pathways and a potential therapeutic agent.[1][4][5] These application notes provide a summary of its use in cell culture, including recommended working concentrations and detailed protocols for common assays.

Mechanism of Action

This compound selectively inhibits PIKfyve kinase activity, thereby preventing the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) to PtdIns(3,5)P₂. This disruption of phosphoinositide metabolism leads to defects in endosome maturation, vesicle trafficking, and the regulation of lysosomal and autophagic pathways.

YM201636_Mechanism_of_Action cluster_membrane Endosomal Membrane PI3K Class III PI3K (Vps34) PI3P PtdIns(3)P PI3K->PI3P phosphorylates PtdIns PtdIns PIKfyve PIKfyve PI3P->PIKfyve substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 synthesizes Endosomal_Trafficking Endosomal Trafficking & Autophagy Regulation PtdIns35P2->Endosomal_Trafficking regulates YM201636 This compound YM201636->PIKfyve inhibits Cell_Culture_Workflow Start Seed cells in appropriate culture vessel Incubate Allow cells to adhere (typically 24 hours) Start->Incubate Prepare Prepare fresh dilutions of this compound Incubate->Prepare Treat Replace medium with medium containing this compound or vehicle control Prepare->Treat Incubate_Treatment Incubate for desired duration Treat->Incubate_Treatment Assay Perform downstream assays Incubate_Treatment->Assay

References

Application Notes and Protocols for YM-201636 in Retroviral Budding Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This phosphoinositide plays a critical role in the regulation of endosomal trafficking. By inhibiting PIKfyve, this compound disrupts the normal function of the endosomal sorting complex required for transport (ESCRT) machinery, which is co-opted by many retroviruses for their budding and release from infected cells.[1][2] This document provides detailed information on the mechanism of action of this compound, quantitative data on its activity, and comprehensive protocols for its use in inhibiting retroviral budding.

Mechanism of Action

Retroviral budding from the host cell is a complex process that requires the hijacking of the host's cellular machinery. A key pathway involved is the endosomal sorting pathway, which is regulated by phosphoinositides.

  • PIKfyve and PtdIns(3,5)P₂ Production: The enzyme PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to produce PtdIns(3,5)P₂.

  • ESCRT Machinery Recruitment: PtdIns(3,5)P₂ is essential for the proper function and recruitment of the ESCRT machinery to the site of viral budding on the plasma membrane.

  • Viral Budding: The ESCRT machinery facilitates the final membrane scission event that releases the newly formed viral particle from the host cell.

  • Inhibition by this compound: this compound selectively inhibits PIKfyve, leading to a significant reduction in the cellular levels of PtdIns(3,5)P₂.[1][3] This disruption of PtdIns(3,5)P₂ homeostasis impairs the function of the ESCRT machinery.

  • Blocked Viral Release: Consequently, the budding process is stalled, and the release of retroviral particles is significantly inhibited.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [2][3]

Target KinaseIC₅₀ (nM)
PIKfyve33
p110α (PI3Kα)3000
Fab1 (Yeast orthologue of PIKfyve)>5000

Table 2: Cellular Activity of this compound

ActivityCell LineConcentrationEffect
Retroviral Budding Inhibition-800 nM~80% reduction in budding[1][4][5]
PtdIns(3,5)P₂ ProductionNIH3T3800 nM~80% decrease[3]
Insulin-activated 2-deoxyglucose uptake3T3L1 adipocytesIC₅₀ = 54 nMInhibition of glucose uptake[4][6]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Host Cell PIKfyve PIKfyve PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Phosphorylation PtdIns3P PtdIns(3)P PtdIns3P->PIKfyve ESCRT ESCRT Machinery PtdIns35P2->ESCRT Recruitment & Function Budding Retroviral Budding ESCRT->Budding Mediates Release Viral Release Budding->Release YM201636 This compound YM201636->PIKfyve Inhibits

Caption: Signaling pathway of this compound in retroviral budding inhibition.

G cluster_workflow Experimental Workflow start Start cell_culture Culture retrovirus-producing cells (e.g., NIH 3T3 producing Moloney Murine Leukemia Virus) start->cell_culture treatment Treat cells with this compound (e.g., 800 nM) or vehicle control cell_culture->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation collection Collect cell culture supernatant incubation->collection quantification Quantify viral particles in supernatant collection->quantification rt_assay Reverse Transcriptase (RT) Assay quantification->rt_assay Method 1 western_blot Western Blot for Gag protein quantification->western_blot Method 2 rt_qpcr RT-qPCR for viral RNA quantification->rt_qpcr Method 3 analysis Analyze and compare results between treated and control groups rt_assay->analysis western_blot->analysis rt_qpcr->analysis end End analysis->end

References

Application Notes and Protocols for YM-201636 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1] PIKfyve plays a crucial role in various cellular processes, including endomembrane trafficking and autophagy.[1][2] Recent research has highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to inhibit the proliferation and tumorigenicity of non-small cell lung cancer (NSCLC) cells.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, protocols for key experiments, and a summary of quantitative data from preclinical studies.

Mechanism of Action in NSCLC

In NSCLC cells, this compound exerts its anti-tumor effects primarily through the inhibition of PIKfyve. This leads to a cascade of downstream cellular events:

  • Inhibition of Cell Proliferation: this compound has been shown to decrease the viability of various NSCLC cell lines in a dose-dependent manner.[1][3]

  • Suppression of Tumorigenicity: The compound significantly inhibits the malignancy potential of NSCLC cells by reducing their capacity for anchorage-independent growth and cell migration.[1][3]

  • Modulation of Claudin Expression: this compound alters the expression of claudins, which are key components of tight junctions and are often dysregulated in cancer. This can impact cell adhesion and signaling.[1][3]

  • Induction of EGFR Expression: Treatment with this compound has been observed to increase the mRNA expression of the Epidermal Growth Factor Receptor (EGFR).[1][3] While the exact downstream consequences of this in NSCLC are still under investigation, in other cancer types, this compound-induced autophagy is dependent on EGFR overexpression.[5][6]

It is important to note that while PIKfyve inhibition is linked to the induction of autophagy and in some contexts, apoptosis-independent cell death, these specific mechanisms have not yet been fully elucidated in NSCLC research.[1][3] The primary NSCLC study noted that autophagy markers were not analyzed.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in NSCLC cell lines.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineIC50 (µM) at 72h
Calu-115.03[1][3]
HCC82711.07[1][3]
H129974.95[1][3]

Table 2: Effects of this compound on NSCLC Cell Malignancy

Cell LineAssayTreatment Concentration (µM)Observed Effect
Calu-1Colony Formation10, 20, 30Significant decrease at all doses[1][3]
H1299Colony Formation25, 50, 75Inhibition only at the highest dose[1][3]
HCC827Colony Formation5, 10, 20Inhibition only at the highest dose[1][3]
Calu-1Wound HealingIC50Significant inhibition of migration[3]
H1299Wound HealingIC50Significant inhibition of migration[3]
HCC827Wound HealingIC50Significant inhibition of migration[3]

Signaling Pathways and Experimental Workflows

cluster_0 This compound Mechanism of Action in NSCLC YM201636 This compound PIKfyve PIKfyve Kinase YM201636->PIKfyve Inhibits CellProliferation Decreased Cell Proliferation PIKfyve->CellProliferation Impacts Tumorigenicity Reduced Tumorigenicity (Migration & Colony Formation) PIKfyve->Tumorigenicity Impacts Claudin Altered Claudin Expression PIKfyve->Claudin Impacts EGFR Increased EGFR mRNA Expression PIKfyve->EGFR Impacts Autophagy Potential Induction of Autophagy (Inferred from other cancers) EGFR->Autophagy

Caption: Proposed signaling pathway of this compound in NSCLC cells.

cluster_1 Experimental Workflow for In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analyses start NSCLC Cell Lines (e.g., Calu-1, H1299, HCC827) treatment Treat with this compound (Varying Concentrations and Durations) start->treatment cytotoxicity Cytotoxicity Assay (e.g., XTT) treatment->cytotoxicity wound_healing Wound Healing Assay treatment->wound_healing colony_formation Soft Agar Colony Formation Assay treatment->colony_formation qRT_PCR qRT-PCR (Claudin & EGFR mRNA) treatment->qRT_PCR immunofluorescence Immunofluorescence (Claudin Protein) treatment->immunofluorescence

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Culture

NSCLC cell lines (e.g., Calu-1, H1299, HCC827) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (XTT Assay)
  • Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Following treatment, add the XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) and the electron-coupling reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Wound Healing Assay
  • Grow NSCLC cells to confluency in 6-well plates.

  • Create a "wound" in the cell monolayer by scraping with a sterile pipette tip.

  • Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh media containing the IC50 concentration of this compound.

  • Capture images of the wound at 0, 24, and 48 hours.

  • Quantify the wound closure area using image analysis software (e.g., ImageJ).

Soft Agar Colony Formation Assay
  • Prepare a base layer of 0.6% agar in complete medium in 6-well plates.

  • Resuspend NSCLC cells in 0.3% agar in complete medium containing different concentrations of this compound.

  • Plate the cell-agar suspension on top of the base layer.

  • Incubate the plates at 37°C for 7-10 days until colonies are visible.

  • Stain the colonies with crystal violet and count them.

Quantitative Real-Time PCR (qRT-PCR)
  • Treat NSCLC cells with desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for the genes of interest (e.g., CLDN1, CLDN3, CLDN5, EGFR) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Immunofluorescence Staining
  • Grow NSCLC cells on coverslips in a 24-well plate.

  • Treat the cells with the IC50 concentration of this compound.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.

  • Incubate the cells with primary antibodies against the proteins of interest (e.g., Claudin-1, -3, -5).

  • Wash the cells and incubate with fluorescently labeled secondary antibodies.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Visualize and capture images using a fluorescence microscope.

Future Directions and Considerations

The current body of research provides a strong foundation for the investigation of this compound as a potential therapeutic agent for NSCLC. However, further studies are warranted to:

  • Elucidate the roles of autophagy and apoptosis: Detailed analysis of autophagy markers (e.g., LC3-II, p62) and apoptosis assays (e.g., Annexin V staining, caspase activity assays) are necessary to confirm these mechanisms in NSCLC cells.

  • In vivo efficacy studies: Preclinical animal models of NSCLC are needed to evaluate the in vivo anti-tumor activity, pharmacokinetics, and safety profile of this compound.

  • Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or targeted therapies could reveal more effective treatment strategies for NSCLC.[3]

  • Biomarker discovery: Identifying predictive biomarkers of response to this compound could aid in patient stratification for future clinical trials. The differential sensitivity of NSCLC cell lines suggests that underlying genetic or molecular characteristics may influence the efficacy of PIKfyve inhibition.[3]

References

Application Notes and Protocols for Studying Autophagy Flux with YM-201636

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YM-201636, a potent and selective inhibitor of PIKfyve kinase, for the investigation of autophagy flux. By inhibiting PIKfyve, this compound disrupts the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key lipid in endosomal trafficking and lysosomal function. This disruption ultimately impairs the fusion of autophagosomes with lysosomes, leading to a blockage in autophagic flux. This characteristic makes this compound a valuable tool for studying the dynamics of autophagy in various cellular contexts.

Mechanism of Action of this compound in Autophagy

This compound selectively inhibits PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂.[1][2] PtdIns(3,5)P₂ is crucial for the regulation of endosomal and lysosomal membrane dynamics. Inhibition of PIKfyve by this compound leads to a depletion of PtdIns(3,5)P₂, which in turn causes the accumulation of enlarged endosomes and lysosomes.[1] This disruption of the endolysosomal system directly impacts the autophagy pathway by impeding the fusion of autophagosomes with lysosomes to form autolysosomes.[3][4] Consequently, the degradation of autophagic cargo is inhibited, leading to the accumulation of autophagosomes and autophagy-related proteins such as LC3-II and p62/SQSTM1.[3][5] This blockade of the final step of the autophagy process is what allows for the study of "autophagy flux," which is the measure of the complete process of autophagy, including autophagosome synthesis, delivery to the lysosome, and degradation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from various studies, providing a reference for experimental design.

Table 1: IC₅₀ Values of this compound in Various Cell Lines

Cell LineIC₅₀ ValueAssay DurationReference
PIKfyve (in vitro)33 nMN/A[6][7]
3T3L1 adipocytes (glucose uptake)54 nMNot Specified[6]
Calu-1 (NSCLC)15.03 µM72 h[1]
HCC827 (NSCLC)11.07 µM72 h[1]
H1299 (NSCLC)74.95 µM72 h[1]

Table 2: Effect of this compound on Autophagy Markers

Cell LineTreatmentEffect on LC3-IIEffect on p62/SQSTM1Reference
Primary Hippocampal Neurons1 µM this compound for 4h & 22hSignificant IncreaseNot Specified[3]
HepG2 and Huh-7Dose-dependent this compoundIncreased ExpressionNot Specified[8]
SW48012.5 µM this compoundIncreased AccumulationIncreased Accumulation[9]
NIH3T3800 nM this compoundAccumulation in enlarged vesiclesNot Specified

Experimental Protocols

Detailed methodologies for key experiments to study autophagy flux using this compound are provided below.

Protocol 1: LC3-II Turnover Assay by Western Blot

This protocol is used to measure the accumulation of the autophagosome-associated protein LC3-II, which indicates a change in autophagic activity. To distinguish between increased autophagosome formation and decreased degradation, cells are treated with this compound in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3 (e.g., rabbit anti-LC3)

  • Primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment:

    • Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 4-24 hours).

    • For the assessment of autophagic flux, include control groups: untreated cells, cells treated with a lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of culture), and cells co-treated with this compound and a lysosomal inhibitor.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the blotting procedure for the loading control (β-actin or GAPDH).

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities of LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II band intensity to the loading control. Autophagic flux can be determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a higher rate of autophagosome formation.

Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot

p62/SQSTM1 is a protein that is selectively degraded by autophagy.[10][11] Its accumulation is indicative of impaired autophagic degradation.

Materials:

  • Same as for the LC3-II Turnover Assay, but with a primary antibody against p62/SQSTM1.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the LC3-II Turnover Assay.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3-II Turnover Assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel (a 10% acrylamide gel is suitable for p62).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against p62/SQSTM1.

    • Follow the same steps for washing, secondary antibody incubation, and detection as described for the LC3-II assay.

    • Re-probe the membrane for a loading control.

  • Analysis:

    • Quantify the band intensities of p62 and the loading control.

    • Normalize the p62 band intensity to the loading control. An increase in the normalized p62 levels upon treatment with this compound indicates a blockage in autophagic degradation.

Protocol 3: Tandem Fluorescent-Tagged LC3 (tfLC3) Microscopy Assay

This assay utilizes a plasmid that expresses LC3 fused to two fluorescent proteins with different pH sensitivities (e.g., mRFP-EGFP-LC3 or mCherry-EGFP-LC3).[12][3][13] In the neutral environment of the autophagosome, both fluorescent proteins are active, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the RFP/mCherry signal persists, resulting in red-only puncta. This allows for the visualization and quantification of autophagosomes versus autolysosomes.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • tfLC3 plasmid (e.g., ptfLC3 from Addgene)

  • Transfection reagent

  • This compound

  • Coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filters for GFP and RFP/mCherry

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells on sterile coverslips in a 24-well plate.

    • Transfect the cells with the tfLC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Treatment:

    • Treat the transfected cells with this compound at the desired concentration and for the desired time. Include an untreated control group.

  • Cell Fixation and Mounting:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope. Capture images in the GFP, RFP/mCherry, and DAPI channels.

    • Analyze the images to quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.

    • An increase in the number of yellow puncta and a decrease in red puncta in this compound-treated cells compared to the control indicates a blockage in autophagosome-lysosome fusion.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the workflows of the described experimental protocols.

cluster_0 PIKfyve Signaling Pathway cluster_1 Effect of this compound PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Phosphorylation EndoLyso_Function Endolysosomal Function & Lysosome Maturation PtdIns35P2->EndoLyso_Function Regulates Autophagy_Block Autophagy Flux Block YM201636 This compound Blocked_PIKfyve PIKfyve YM201636->Blocked_PIKfyve Inhibits Reduced_PtdIns35P2 Reduced PtdIns(3,5)P₂ Impaired_Function Impaired Endolysosomal Function Impaired_Function->Autophagy_Block Leads to

Caption: Signaling pathway of PIKfyve and its inhibition by this compound, leading to a block in autophagy flux.

cluster_workflow LC3-II Turnover and p62 Degradation Assay Workflow start Seed Cells treatment Treat with this compound ± Lysosomal Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3 or anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for analyzing LC3-II turnover and p62 degradation by Western blot.

cluster_workflow Tandem Fluorescent-Tagged LC3 (tfLC3) Assay Workflow start Seed & Transfect Cells with tfLC3 Plasmid treatment Treat with this compound start->treatment fixation Cell Fixation treatment->fixation mounting Mounting on Slides with DAPI fixation->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis: Quantify Yellow & Red Puncta microscopy->analysis

References

Application of YM-201636 in Neuronal Cell Death Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2] PtdIns(3,5)P₂ is a crucial signaling lipid that regulates endosomal and lysosomal trafficking pathways.[1][3][4] Dysregulation of PtdIns(3,5)P₂ levels through genetic alterations of the PIKfyve complex has been linked to marked neurodegeneration.[1][3][4] this compound provides a valuable pharmacological tool to acutely inhibit PIKfyve and study the downstream cellular consequences in the context of neuronal health and disease.

Recent studies have demonstrated that inhibition of PIKfyve by this compound in primary neurons leads to a form of apoptosis-independent cell death.[1][3][4] This is characterized by the formation of large cytoplasmic vacuoles, dysregulation of autophagy, and eventual neuronal demise, mimicking phenotypes observed in certain neurodegenerative conditions.[4][5] These findings position this compound as a critical tool for investigating the molecular mechanisms of non-apoptotic neuronal cell death and for exploring potential therapeutic strategies targeting endolysosomal and autophagic pathways.

Mechanism of Action

This compound selectively inhibits PIKfyve, leading to a rapid decrease in cellular levels of PtdIns(3,5)P₂. This disruption in phosphoinositide signaling profoundly affects intracellular membrane trafficking. In neurons, this manifests as the swelling of endocytic compartments and a disruption of endomembrane transport.[3] A key consequence is the dysregulation of autophagy, a cellular recycling process vital for neuronal homeostasis.[1][6] this compound treatment leads to an accumulation of the autophagosomal marker protein LC3-II, suggesting a blockage in the autophagic flux, likely at the level of autolysosome maturation.[1][3][4] This cascade of events ultimately culminates in an apoptosis-independent form of neuronal cell death.[1][3]

Data Presentation

In Vitro Efficacy of this compound in Primary Neurons
ParameterCell TypeConcentrationIncubation TimeResultReference
Neuronal SurvivalPrimary mouse hippocampal neurons1 µM24 h~50% reduction in survival[4][7]
VacuolationPrimary mouse hippocampal neurons1 µM4 hSignificant increase in vacuole size and number[3][8]
LC3-II LevelsPrimary mouse hippocampal neuronsNot specifiedNot specifiedIncreased levels of LC3-II[1][3][4]
Caspase-3 CleavagePrimary mouse hippocampal neurons1 µM4 h or 18 hNo increase in cleaved caspase-3[3][7]
Specificity of this compound
KinaseIC₅₀Reference
PIKfyve33 nM[2]
p110α (PI3K)3 µM[2]
Fab1 (yeast PIKfyve)>5 µM[2]

Experimental Protocols

Protocol 1: Induction of Apoptosis-Independent Neuronal Cell Death using this compound

This protocol describes the treatment of primary hippocampal neurons with this compound to induce vacuolation and subsequent cell death.

Materials:

  • Primary hippocampal neurons cultured on appropriate substrates (e.g., poly-L-lysine coated plates)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Z-VAD-fmk (pan-caspase inhibitor, optional)

  • Staurosporine (apoptosis inducer, positive control for apoptosis)

  • Brightfield microscope

  • Cell counting materials (e.g., hemocytometer or automated cell counter)

Procedure:

  • Culture primary hippocampal neurons from embryonic day 18 (E18) C57BL/6 mice as previously described.[3]

  • After 2 days in culture, treat the neurons with 1 µM this compound. For a vehicle control, treat a parallel set of cultures with an equivalent volume of DMSO.

  • For apoptosis control experiments, co-treat neurons with 1 µM this compound and 30 µM Z-VAD-fmk.[3][7] As a positive control for apoptosis, treat a separate set of cultures with 500 nM staurosporine.[3][7]

  • Incubate the treated cells for 24 hours.

  • Observe the cells under a brightfield microscope for the appearance of cytoplasmic vacuoles.

  • Quantify neuronal survival by counting the number of viable neurons in multiple fields of view for each condition.

Protocol 2: Assessment of Autophagy Dysregulation by Immunoblotting for LC3-II

This protocol details the detection of the autophagosomal marker LC3-II in this compound-treated neurons.

Materials:

  • This compound-treated and control neuronal cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control neurons in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the relative levels of LC3-II. An increase in the LC3-II/LC3-I ratio or total LC3-II levels is indicative of autophagosome accumulation.

Protocol 3: Electron Microscopy for Ultrastructural Analysis of Vacuolation

This protocol provides a method to visualize the ultrastructural changes in neurons following this compound treatment.

Materials:

  • Primary hippocampal neurons cultured on coverslips

  • 1 µM this compound

  • Glutaraldehyde and paraformaldehyde fixative solution

  • Osmium tetroxide

  • Uranyl acetate and lead citrate for staining

  • Resin for embedding

  • Ultramicrotome

  • Transmission electron microscope

Procedure:

  • Treat primary hippocampal neurons with 1 µM this compound or DMSO for 4 hours.[3][8]

  • Fix the cells in a solution containing glutaraldehyde and paraformaldehyde.

  • Post-fix with osmium tetroxide.

  • Dehydrate the samples through a graded series of ethanol.

  • Embed the samples in resin.

  • Cut ultrathin sections using an ultramicrotome.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope, focusing on the morphology of cytoplasmic vacuoles and other organelles.

Visualizations

YM201636_Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 YM201636 This compound PIKfyve PIKfyve Kinase YM201636->PIKfyve Inhibition PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesis PtdIns3P PtdIns(3)P PtdIns3P->PIKfyve EndoLyso_Trafficking Endolysosomal Trafficking PtdIns35P2->EndoLyso_Trafficking Regulates Autophagy Autophagy PtdIns35P2->Autophagy Regulates Vacuolation Cytoplasmic Vacuolation EndoLyso_Trafficking->Vacuolation Disruption leads to Autophagy_Dysregulation Autophagy Dysregulation (LC3-II Accumulation) Autophagy->Autophagy_Dysregulation Disruption leads to Neuronal_Death Apoptosis-Independent Neuronal Cell Death Vacuolation->Neuronal_Death Autophagy_Dysregulation->Neuronal_Death

Caption: Signaling pathway of this compound-induced neuronal cell death.

YM201636_Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Primary Hippocampal Neurons treatment Treatment with this compound (1 µM) and Controls (DMSO, +Z-VAD-fmk) start->treatment incubation Incubation (4-24 hours) treatment->incubation brightfield Brightfield Microscopy (Morphology & Survival) incubation->brightfield immunoblot Immunoblotting (LC3-II, Cleaved Caspase-3) incubation->immunoblot electron_microscopy Electron Microscopy (Ultrastructure) incubation->electron_microscopy end End: Data Analysis and Interpretation brightfield->end immunoblot->end electron_microscopy->end Logical_Relationship_YM201636 cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect inhibition Inhibition of PIKfyve by this compound pi_depletion Depletion of PtdIns(3,5)P2 inhibition->pi_depletion trafficking_defect Defective Endolysosomal Trafficking pi_depletion->trafficking_defect autophagy_block Autophagic Flux Blockage pi_depletion->autophagy_block vacuoles Vacuole Formation trafficking_defect->vacuoles cell_death Neuronal Cell Death (Apoptosis-Independent) autophagy_block->cell_death vacuoles->cell_death

References

Application Notes and Protocols for Investigating Glucose Uptake in Adipocytes using YM-201636

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent cell-permeable small molecule inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1] PIKfyve plays a crucial role in endosomal trafficking and is implicated in the insulin-regulated translocation of the glucose transporter GLUT4 in adipocytes.[2][3] These notes provide detailed protocols for utilizing this compound to investigate insulin-stimulated glucose uptake in adipocytes, a key process in glucose homeostasis. While this compound is a valuable tool for studying these pathways, it is important to note its off-target effects, particularly the inhibition of class IA PI 3-kinase at higher concentrations.[2][4]

Mechanism of Action

In adipocytes, insulin stimulates glucose uptake primarily by triggering the translocation of GLUT4 from intracellular vesicles to the plasma membrane.[5][6] The signaling cascade initiated by insulin binding to its receptor involves the activation of PI 3-kinase and the subsequent phosphorylation of Akt/PKB.[7][8] PIKfyve is understood to be a positive regulator of this process.[2][9]

This compound inhibits PIKfyve, thereby affecting endosomal dynamics and GLUT4 trafficking.[1][10] However, studies in 3T3-L1 adipocytes have revealed that this compound also inhibits the insulin-dependent activation of class IA PI 3-kinase, a critical upstream component of the insulin signaling pathway.[2][4] This dual inhibitory action makes this compound a complex tool, and careful dose-response studies are essential to dissect its specific effects on PIKfyve versus PI 3-kinase.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on 3T3-L1 adipocytes.

Table 1: Inhibitory Concentrations of this compound on Glucose Uptake and Signaling Molecules

ParameterCell TypeIC50 / Effective ConcentrationReference
Net Insulin-Stimulated 2-Deoxyglucose (2-DG) Uptake3T3-L1 AdipocytesIC50 = 54 ± 4 nM[2][4]
Basal and Insulin-Activated 2-DG Uptake3T3-L1 AdipocytesAlmost complete inhibition at 160 nM[2][10]
PIKfyve Activity (in vitro)-IC50 = 33 nM[10][11][12]
Insulin-Dependent Class IA PI 3-Kinase Activation3T3-L1 AdipocytesCompletely inhibited at 100 nM[2][10]
Insulin-Induced Akt (Ser473) Phosphorylation3T3-L1 Adipocytes55% inhibition at 800 nM; Unaltered at 160 nM[2]

Table 2: Differential Inhibition of PtdIns5P and PtdIns(3,5)P2 Synthesis by this compound in 3T3-L1 Adipocytes (at 160 nM)

PhosphoinositideInhibitionReference
PtdIns5P~62-71%[1]
PtdIns(3,5)P2~28-46%[1]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound on glucose uptake in adipocytes. The 3T3-L1 cell line is a widely used model for these studies.[2]

Protocol 1: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) to measure glucose uptake.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 24- or 96-well plates)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Insulin (stock solution)

  • 2-NBDG

  • Phloretin (optional, as an inhibitor control)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes following standard protocols.[2]

  • Serum Starvation: Three hours prior to the experiment, replace the culture medium with serum-free DMEM to starve the cells.[2][13]

  • This compound Treatment: Incubate the serum-starved adipocytes with varying concentrations of this compound (e.g., 0-1000 nM) for 30 minutes at 37°C. Include a vehicle control (DMSO).[2]

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes at 37°C. Include a basal (unstimulated) control group.[2]

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30 minutes at 37°C.[14][15]

  • Wash: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop glucose uptake.[16]

  • Measurement:

    • Plate Reader: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for 2-NBDG (e.g., ~485/535 nm).

    • Microscopy: Visualize and quantify the fluorescence signal in individual cells using a fluorescence microscope.[14]

Protocol 2: Western Blotting for Akt Phosphorylation

This protocol assesses the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 6-well plates)

  • Serum-free DMEM

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Follow steps 2-4 from Protocol 1 for serum starvation, this compound treatment, and a shorter 10-minute insulin stimulation.[2]

  • Cell Lysis: Place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-phospho-Akt and anti-total Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS IR->IRS GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in PI3K PI 3-Kinase IRS->PI3K PIP3 PIP3 PI3K->PIP3 PtdIns(3,4,5)P3 Formation PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation PIKfyve PIKfyve PtdIns5P PtdIns5P PIKfyve->PtdIns5P PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 PtdIns5P->GLUT4_vesicle PtdIns35P2->GLUT4_vesicle Endosomal Trafficking GLUT4_vesicle->GLUT4_mem YM201636 This compound YM201636->PI3K Inhibits (higher conc.) YM201636->PIKfyve Inhibits Insulin Insulin Insulin->IR Glucose_out Glucose Glucose_out->GLUT4_mem

Caption: Insulin signaling pathway and points of inhibition by this compound.

glucose_uptake_workflow start Differentiated 3T3-L1 Adipocytes serum_starve Serum Starvation (3h) start->serum_starve ym_treatment This compound Incubation (30 min) serum_starve->ym_treatment insulin_stim Insulin Stimulation (30 min) ym_treatment->insulin_stim nbdg_incubation 2-NBDG Incubation (30 min) insulin_stim->nbdg_incubation wash Wash with Cold PBS nbdg_incubation->wash measure Fluorescence Measurement wash->measure

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Conclusion

This compound is a valuable pharmacological tool for probing the role of PIKfyve and endosomal trafficking in insulin-stimulated glucose uptake in adipocytes. However, researchers must be mindful of its inhibitory effect on PI 3-kinase, especially at concentrations above 100 nM. By carefully designing experiments with appropriate dose-response curves and control groups, it is possible to delineate the distinct roles of these pathways in glucose metabolism. The protocols and data provided herein serve as a comprehensive guide for utilizing this compound in adipocyte glucose uptake studies.

References

Application Notes and Protocols for In Vitro Kinase Assay of YM-201636

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective inhibitor of PIKfyve, a lipid kinase that plays a crucial role in endomembrane trafficking and cellular signaling by producing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2][3][4] Inhibition of PIKfyve has been shown to disrupt endosomal sorting, retroviral budding, and autophagy, making it a target of interest for various therapeutic areas, including oncology and neurodegenerative diseases.[1][3][5] These application notes provide detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against PIKfyve. Both a traditional radioactive method and a non-radioactive, luminescence-based method are described.

PIKfyve Signaling Pathway

PIKfyve is a key enzyme in the phosphoinositide signaling pathway. It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate PtdIns(3,5)P2.[2][4] PIKfyve activity is regulated by a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4.[2] The product of PIKfyve, PtdIns(3,5)P2, is involved in the regulation of endosome and lysosome homeostasis.[2][4]

PIKfyve_Signaling_Pathway PI(3)P PI(3)P PIKfyve PIKfyve PI(3)P->PIKfyve Substrate PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 Catalyzes Endosome_Lysosome Endosome/Lysosome Homeostasis PtdIns(3,5)P2->Endosome_Lysosome Regulates YM201636 This compound YM201636->PIKfyve Inhibits

Caption: PIKfyve phosphorylates PI(3)P to produce PtdIns(3,5)P2, a key regulator of endosomal and lysosomal function.

Quantitative Data

The inhibitory potency of this compound against various kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

KinaseIC50 (nM)Assay TypeReference
PIKfyve 33 Cell-free assay [1][3][6]
p110α3300Cell-free assay[1][6]
Fab1 (yeast orthologue)>5000Cell-free assay[1][3]
Type Iα PtdInsP kinase>2000In vitro assay[6]
Type IIγ PtdInsP kinase>10000In vitro assay[6]

Experimental Protocols

Two detailed protocols for in vitro kinase assays are provided below. The first is a traditional radioactive assay, and the second is a non-radioactive luminescence-based assay.

Experimental Workflow Overview

The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound involves preparing the kinase, substrate, and inhibitor, initiating the kinase reaction, stopping the reaction, and then detecting the product to measure kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Kinase Prepare Kinase (e.g., PIKfyve) Incubate Incubate Kinase, Substrate, & Inhibitor Prep_Kinase->Incubate Prep_Substrate Prepare Substrate (e.g., PI(3)P) Prep_Substrate->Incubate Prep_Inhibitor Prepare Inhibitor (this compound Dilutions) Prep_Inhibitor->Incubate Start_Rxn Initiate Reaction (Add ATP) Incubate->Start_Rxn Stop_Rxn Stop Reaction Start_Rxn->Stop_Rxn Detect_Product Detect Product Formation Stop_Rxn->Detect_Product Analyze_Data Data Analysis (Calculate IC50) Detect_Product->Analyze_Data

Caption: General workflow for an in vitro kinase assay to determine inhibitor potency.

Protocol 1: Radioactive In Vitro Kinase Assay

This protocol is based on methods described in the literature for measuring PIKfyve activity using a radioactive ATP analog.[7][8]

Materials:

  • Kinase: Purified or immunoprecipitated PIKfyve.

  • Substrate: Phosphatidylinositol 3-phosphate (PI(3)P) or Phosphatidylinositol (PtdIns).

  • Inhibitor: this compound, serially diluted in DMSO.

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.[6][7]

  • ATP Mix: 15 µM ATP with [γ-³²P]ATP (30 µCi).[7][8]

  • Reaction Stop Solution: 1 M HCl.

  • Lipid Extraction Solvents: Chloroform, Methanol.

  • TLC Plate: Silica gel 60.

  • TLC Mobile Phase: Chloroform/methanol/water/ammonia solvent system or n-propanol/2M acetic acid solvent system.[8]

  • Scintillation counter or phosphorimager.

Procedure:

  • Kinase and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add the desired amount of PIKfyve enzyme.

    • Add the serially diluted this compound or vehicle (DMSO) to the tubes.

    • Add the lipid substrate (e.g., 100 µM PtdIns or PI(3)P).[6][7]

    • Add kinase assay buffer to a final volume of 25 µL.

    • Pre-incubate for 15 minutes at 37°C.[7][8]

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the ATP mix to each tube, bringing the final reaction volume to 50 µL.[7]

    • Incubate for 15 minutes at 37°C.[7][8]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Extract the lipids by adding 200 µL of chloroform:methanol (1:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • TLC Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate using an appropriate mobile phase.

    • Air-dry the plate.

  • Detection and Data Analysis:

    • Visualize the radiolabeled lipid products using a phosphorimager or by scraping the silica spots and quantifying using a scintillation counter.

    • Determine the kinase activity at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Non-Radioactive ADP-Glo™ In Vitro Kinase Assay

This protocol is an adaptation of the commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase: Purified recombinant PIKfyve.

  • Substrate: PI(3)P:PS (Phosphatidylinositol 3-phosphate:Phosphatidylserine) vesicles.

  • Inhibitor: this compound, serially diluted in DMSO.

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP Solution: Prepare a stock solution of ATP in water.

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Assay Plate Preparation:

    • Add 2.5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a white assay plate.

    • Add 2.5 µL of the PIKfyve enzyme solution to each well.

    • Add 5 µL of the PI(3)P:PS substrate solution to each well.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PIKfyve.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination and ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 40 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Detection and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Determine the kinase activity at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

The provided protocols offer robust methods for determining the in vitro inhibitory activity of this compound against its target kinase, PIKfyve. The choice between the radioactive and non-radioactive assay will depend on the available laboratory equipment and safety regulations. These application notes serve as a comprehensive guide for researchers in the field of drug discovery and signal transduction to accurately characterize the potency and selectivity of PIKfyve inhibitors.

References

Application Notes and Protocols for In Vivo Studies of YM-201636 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of YM-201636, a selective inhibitor of PIKfyve kinase, in mouse models of cancer. The protocols and data presented are based on published research and are intended to guide the design and execution of similar preclinical studies.

Introduction

This compound is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[1][2] This molecule has been utilized in various studies to investigate the role of PIKfyve in cellular processes such as endosomal trafficking, retroviral budding, and autophagy.[2][3] Notably, in vivo studies have demonstrated its potential as an anti-cancer agent, particularly in liver cancer models.[4][5]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PIKfyve, which leads to a decrease in the cellular levels of PtdIns(3,5)P2.[3] This disruption of phosphoinositide metabolism affects endomembrane transport and has been shown to induce autophagy in cancer cells.[2][4] One proposed mechanism for its anti-tumor activity involves the upregulation of the Epidermal Growth Factor Receptor (EGFR), which in turn triggers autophagy-mediated cancer cell death.[4][5]

Signaling Pathway of this compound in Cancer Cells

YM-201636_Signaling_Pathway cluster_cell Cancer Cell YM201636 This compound PIKfyve PIKfyve YM201636->PIKfyve Inhibits PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes EGFR EGFR Expression PIKfyve->EGFR Upregulates PtdIns3P PtdIns(3)P PtdIns3P->PIKfyve Autophagy Autophagy Induction EGFR->Autophagy TumorGrowth Tumor Growth Inhibition Autophagy->TumorGrowth

Caption: Proposed signaling pathway of this compound in cancer cells.

In Vivo Application: Liver Cancer Mouse Model

A key in vivo application of this compound has been demonstrated in an allograft mouse model of liver cancer.[4][5] The study revealed that systemic administration of this compound can significantly inhibit tumor growth without notable toxicity.[4][5]

Quantitative Data Summary
ParameterValueMouse ModelCancer Cell LineReference
Dosing 2 mg/kgBALB/cH22 (mouse hepatoma)[4][5]
Administration Route OralBALB/cH22 (mouse hepatoma)[6]
Treatment Frequency Once dailyBALB/cH22 (mouse hepatoma)[6]
Treatment Duration 7 consecutive daysBALB/cH22 (mouse hepatoma)[4]
Tumor Weight (Control) 0.67 ± 0.07 gBALB/cH22 (mouse hepatoma)[4]
Tumor Weight (this compound) 0.31 ± 0.05 gBALB/cH22 (mouse hepatoma)[4]

Experimental Protocol: Allograft Mouse Model of Liver Cancer

This protocol is based on the methodology described by Hou et al. (2019).[4][5]

Experimental Workflow

Experimental_Workflow cluster_workflow In Vivo Study Workflow A H22 Cell Culture B Subcutaneous Injection (BALB/c mice) A->B C Tumor Formation B->C D Treatment Initiation (this compound, 2 mg/kg) C->D E Daily Treatment (7 days) D->E F Tumor Excision and Measurement E->F

Caption: Experimental workflow for the in vivo assessment of this compound.

Materials
  • This compound

  • H22 mouse hepatoma cells

  • BALB/c mice

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phosphate-buffered saline (PBS)

  • Vehicle for this compound administration

  • Animal housing and care facilities

Procedure
  • Cell Culture: Culture H22 mouse hepatoma cells in appropriate media until a sufficient number of cells is obtained for injection.

  • Animal Model: Acclimate BALB/c mice to the laboratory conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of H22 cells into the flank of each BALB/c mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation.

  • Treatment: Once tumors are established, randomly assign mice to a control group and a this compound treatment group.

    • Administer this compound (2 mg/kg) to the treatment group daily for 7 consecutive days.[4]

    • Administer the vehicle to the control group following the same schedule.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors.

  • Data Collection: Measure the weight of each tumor.

Other Potential In Vivo Applications

While the most detailed in vivo data for this compound is in cancer models, its mechanism of action suggests potential applications in other areas. For instance, PIKfyve inhibitors have been investigated for their antiviral effects against various respiratory viruses, including influenza, in mouse models.[7][8]

Conclusion

This compound is a valuable tool for studying the in vivo functions of PIKfyve. The provided protocol for a liver cancer mouse model offers a starting point for preclinical investigations into its anti-tumor efficacy. Further research may explore its therapeutic potential in other cancer types and diseases where PIKfyve plays a critical role.

References

Application Notes and Protocols for YM-201636 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking, autophagy, and lysosome homeostasis. By targeting PIKfyve, this compound disrupts the production of key signaling lipids, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). This disruption leads to defects in endomembrane transport, ultimately impacting cell proliferation, survival, and migration in various cancer cell lines. These application notes provide a summary of cell lines sensitive to this compound, detailed protocols for assessing its effects, and a visualization of the targeted signaling pathway.

Data Presentation: Cell Line Sensitivity to this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cell lines. This data provides a reference for selecting appropriate cell models and designing experiments to investigate the effects of this compound.

Cell LineCancer TypeAssayIncubation TimeIC50 / GI50 (µM)Reference
Calu-1Non-Small Cell Lung CancerXTT72 hours15.03[1]
HCC827Non-Small Cell Lung CancerXTT72 hours11.07[1]
H1299Non-Small Cell Lung CancerXTT72 hours74.95[1]
Pancreatic Ductal Adenocarcinoma (various)Pancreatic CancerProliferation AssayNot Specified> 1[2]
HepG2Liver CancerMTT24 hoursDose-dependent inhibition[3]
Huh-7Liver CancerMTT24 hoursDose-dependent inhibition[3]
3T3L1 AdipocytesN/A (inhibition of glucose uptake)2-deoxyglucose uptakeNot Specified0.054[4]
PIKfyve (cell-free)N/A (enzyme inhibition)Kinase AssayNot Specified0.033[4]

Signaling Pathway

This compound exerts its cellular effects by inhibiting the activity of PIKfyve kinase. This inhibition disrupts the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to form phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and also affects the production of phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are critical for the regulation of endosomal and lysosomal function. The disruption of their synthesis leads to impaired endosomal trafficking, defective lysosomal maturation and function, and altered autophagy, ultimately contributing to the anti-proliferative and cytotoxic effects observed in sensitive cancer cells.

YM201636_Signaling_Pathway cluster_membrane Endosomal/Lysosomal Membrane cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 PI5P PI(5)P PIKfyve->PI5P Endosomal_Trafficking Endosomal Trafficking PtdIns35P2->Endosomal_Trafficking Regulates Lysosome_Function Lysosome Function PtdIns35P2->Lysosome_Function Regulates Autophagy Autophagy PI5P->Autophagy Regulates Cell_Proliferation Decreased Cell Proliferation Endosomal_Trafficking->Cell_Proliferation Cell_Death Cell Death Endosomal_Trafficking->Cell_Death Lysosome_Function->Cell_Proliferation Lysosome_Function->Cell_Death Autophagy->Cell_Proliferation Autophagy->Cell_Death YM201636 This compound YM201636->PIKfyve Inhibition

Caption: this compound inhibits PIKfyve, disrupting downstream signaling and cellular processes.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.

Cell Viability Assay (XTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cell proliferation.

Materials:

  • Sensitive cell line of interest (e.g., Calu-1, HCC827)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • PMS (N-methyl dibenzopyrazine methyl sulfate) activation reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • XTT Reagent Preparation and Incubation:

    • Thaw the XTT reagent and PMS activation reagent.

    • Prepare the XTT labeling mixture by adding PMS to the XTT solution according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.

  • Data Acquisition:

    • Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[1]

Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.[1]

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Agarose (low melting point)

  • 6-well plates

Procedure:

  • Prepare Agar Layers:

    • Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Agar Layer: Prepare a 0.3% agarose solution in complete medium.

  • Cell Seeding and Treatment:

    • Trypsinize and count the cells.

    • Resuspend the cells in the 0.3% top agar solution at a density of 8 x 10³ cells/mL.

    • Prepare the top agar/cell suspension containing different concentrations of this compound or a vehicle control.

    • Carefully layer 1 mL of the cell suspension in top agar onto the solidified bottom agar layer in each well.

  • Incubation:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.

    • Feed the colonies every 2-3 days by adding 200 µL of complete medium containing the respective concentrations of this compound or vehicle control.

  • Colony Staining and Counting:

    • After the incubation period, stain the colonies with 0.005% Crystal Violet in methanol for 1 hour.

    • Wash the wells with PBS to remove excess stain.

    • Count the number of colonies (typically >50 cells) in each well using a microscope.

  • Data Analysis:

    • Calculate the percentage of colony formation for each treatment relative to the vehicle control.

    • Compare the number and size of colonies between treated and control groups.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on cell migration.[1]

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of the cell monolayer.

    • Gently wash the wells with PBS to remove any detached cells.

  • This compound Treatment:

    • Add fresh complete medium containing the desired concentration of this compound or a vehicle control to each well.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging) using a microscope at 0 hours.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Capture images of the same wound areas at subsequent time points (e.g., 24 and 48 hours).[1]

  • Data Analysis:

    • Measure the width of the wound at multiple points for each image.

    • Calculate the percentage of wound closure at each time point compared to the initial wound width at 0 hours.

    • Compare the rate of wound closure between this compound-treated and vehicle-treated cells. Image analysis software (e.g., ImageJ) can be used for more precise quantification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the sensitivity of a cell line to this compound treatment.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture Cell Line Culture Viability_Assay Cell Viability Assay (e.g., XTT) Cell_Culture->Viability_Assay Colony_Formation_Assay Colony Formation Assay Cell_Culture->Colony_Formation_Assay Migration_Assay Migration Assay (Wound Healing) Cell_Culture->Migration_Assay YM_Preparation This compound Preparation (Stock & Dilutions) YM_Preparation->Viability_Assay YM_Preparation->Colony_Formation_Assay YM_Preparation->Migration_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Colony_Quantification Colony Quantification Colony_Formation_Assay->Colony_Quantification Migration_Analysis Wound Closure Analysis Migration_Assay->Migration_Analysis Conclusion Determine Sensitivity & Mechanism of Action IC50_Determination->Conclusion Colony_Quantification->Conclusion Migration_Analysis->Conclusion

Caption: A typical workflow for evaluating the effects of this compound on cancer cell lines.

References

Troubleshooting & Optimization

Navigating High-Concentration YM-201636: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Researchers utilizing the selective PIKfyve inhibitor, YM-201636, at high concentrations may encounter challenges related to cytotoxicity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity at high concentrations?

A1: this compound is a potent and selective inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This lipid plays a crucial role in regulating endosomal trafficking and autophagy. At high concentrations, potent inhibition of PIKfyve by this compound leads to a significant disruption of these processes. This disruption manifests as the accumulation of large cytoplasmic vacuoles, impaired lysosomal function, and a blockage of autophagic flux, ultimately resulting in apoptosis-independent cell death.[1][2][3]

Q2: Is the observed cytotoxicity with this compound always an on-target effect?

A2: While the primary cause of cytotoxicity is the on-target inhibition of PIKfyve, this compound has been shown to have off-target effects at higher concentrations. For instance, it can inhibit class IA PI 3-kinase and the two-pore channel TPC2. These off-target activities could contribute to the overall cytotoxic profile, especially in cell types where these alternative pathways are critical for survival.

Q3: What are the typical morphological changes observed in cells treated with high concentrations of this compound?

A3: A hallmark of this compound treatment is the formation of large, clear cytoplasmic vacuoles.[4] These are a direct consequence of the disruption in endosomal and lysosomal function due to PIKfyve inhibition. Researchers should be aware of these morphological changes as a key indicator of the compound's activity.

Troubleshooting Guide

This guide addresses common problems encountered when working with high concentrations of this compound.

Problem 1: Excessive or unexpected cytotoxicity at intended experimental concentrations.

  • Potential Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound.[5] For example, non-small cell lung cancer (NSCLC) cell lines like HCC827 are more sensitive than H1299.[5]

    • Solution: Perform a dose-response experiment to determine the IC50 for your specific cell line and desired treatment duration (24, 48, and 72 hours). Start with a broad range of concentrations to establish a toxicity profile.

  • Potential Cause 2: High Concentration of Solvent. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (generally ≤0.1%). Run a vehicle control (media with the same final concentration of solvent) to assess solvent-specific toxicity.

  • Potential Cause 3: Off-Target Effects. At higher concentrations, off-target inhibition of other kinases may contribute to cytotoxicity.

    • Solution: If possible, compare the observed phenotype with that of other, structurally different PIKfyve inhibitors. If the cytotoxic profile is unique to this compound, off-target effects are a likely contributor.

Problem 2: Inconsistent or non-reproducible cytotoxicity results between experiments.

  • Potential Cause 1: Compound Instability. this compound in solution may degrade over time, especially when stored at inappropriate temperatures or subjected to multiple freeze-thaw cycles.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution upon receipt and store at -80°C to minimize freeze-thaw cycles.

  • Potential Cause 2: Inaccurate Pipetting. Errors in pipetting small volumes of a high-concentration stock solution can lead to significant variations in the final experimental concentration.

    • Solution: Use calibrated pipettes and perform serial dilutions to avoid pipetting very small volumes.

  • Potential Cause 3: Variability in Cell Health and Density. The physiological state and density of cells at the time of treatment can influence their susceptibility to cytotoxic agents.

    • Solution: Standardize your cell seeding density and ensure cells are in the exponential growth phase and have high viability before initiating treatment.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines at different time points. This data can be used as a reference for designing experiments and interpreting results.

Cell LineCell TypeAssayIncubation Time (hours)IC50 (µM)
Calu-1Non-Small Cell Lung CancerXTT7215.03[5]
H1299Non-Small Cell Lung CancerXTT7274.95[5]
HCC827Non-Small Cell Lung CancerXTT7211.07[5]
3T3L1 AdipocytesMouse Embryo Fibroblast2-Deoxyglucose UptakeNot Specified0.054[6]

Experimental Protocols

Protocol 1: XTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • XTT labeling reagent

  • Electron coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron coupling reagent. Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Assay: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using a suitable software.

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of PIKfyve in the endolysosomal pathway and the point of inhibition by this compound.

PIKfyve_Pathway cluster_0 Endosomal Maturation PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Synthesis YM201636 This compound YM201636->PIKfyve Inhibition Late_Endosome Late Endosome / Multivesicular Body PtdIns35P2->Late_Endosome Promotes Maturation Early_Endosome Early Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Autolysosome Autolysosome Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome

Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P₂ synthesis and disrupting endosomal maturation and autophagy.

Troubleshooting Workflow for Unexpected Cytotoxicity

This workflow provides a logical sequence of steps to diagnose and address unexpected cytotoxicity.

Troubleshooting_Workflow Start Unexpectedly High Cytotoxicity Observed Check_Concentration Verify this compound Concentration and Stock Solution Integrity Start->Check_Concentration Check_Solvent Assess Solvent (DMSO) Toxicity (Vehicle Control) Check_Concentration->Check_Solvent Dose_Response Perform Dose-Response Curve (Determine IC50) Check_Solvent->Dose_Response Cell_Line_Sensitivity Is the cell line known to be highly sensitive? Dose_Response->Cell_Line_Sensitivity On_Target Likely On-Target Cytotoxicity Cell_Line_Sensitivity->On_Target Yes Off_Target Consider Off-Target Effects Cell_Line_Sensitivity->Off_Target No Optimize_Concentration Optimize Experimental Concentration Based on IC50 On_Target->Optimize_Concentration Off_Target->Optimize_Concentration

Caption: A logical workflow to troubleshoot and address unexpected cytotoxicity observed with this compound.

References

Off-target effects of YM-201636 on p110α and mTOR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of YM-201636 on p110α and mTOR.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2][3]

Q2: Does this compound have known off-target effects on p110α?

Yes, this compound has been shown to inhibit the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K) at higher concentrations than those required to inhibit PIKfyve.[2][3]

Q3: Does this compound directly inhibit mTOR?

Q4: What are the reported IC50 values for this compound against PIKfyve and p110α?

The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Reference(s)
PIKfyve33 nM[1][2][3]
p110α3.3 µM[2]

This table clearly illustrates the selectivity of this compound for PIKfyve over p110α, with approximately a 100-fold difference in potency.

Experimental Protocols

Protocol 1: In Vitro p110α Kinase Activity Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on p110α kinase activity, often measured by quantifying the amount of ADP produced.

Materials:

  • Recombinant human p110α/p85α complex

  • Phosphatidylinositol (PI) or a suitable substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: Prepare a master mix containing the p110α/p85α enzyme and the lipid substrate in kinase assay buffer.

  • Assay Plate Setup: Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme Addition: Add the kinase reaction mixture to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for p110α.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

  • Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro mTOR Kinase Activity Assay

This protocol describes a general method to assess the direct inhibitory effect of this compound on mTOR kinase activity, which is often evaluated by measuring the phosphorylation of a substrate.

Materials:

  • Active, purified mTOR complex (e.g., mTORC1)

  • Inactive substrate protein (e.g., recombinant 4E-BP1 or a peptide substrate)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for antibody-based detection)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

  • Phospho-specific antibody for the substrate (if using non-radiolabeled ATP)

  • Detection reagents (e.g., scintillation counter for radiolabeled assays or secondary antibodies and chemiluminescent substrate for Western blotting)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

  • Reaction Setup: In a microcentrifuge tube or a well of an assay plate, combine the mTOR enzyme, the substrate protein, and the diluted this compound or vehicle control.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer (for Western blot) or by spotting the reaction mixture onto a phosphocellulose membrane (for radiolabeled assays).

  • Detection:

    • Radiolabeled Assay: Wash the phosphocellulose membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiolabeled Assay (Western Blot): Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the kinase activity for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Mandatory Visualizations

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Downstream Protein Synthesis, Cell Growth mTORC1->Downstream Activation YM201636 This compound YM201636->PI3K Inhibition (Off-target) PIKfyve PIKfyve YM201636->PIKfyve Inhibition (Primary target) PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation PtdIns3P PtdIns3P

Caption: PI3K/Akt/mTOR signaling pathway and this compound targets.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Prepare this compound Serial Dilutions Assay_Plate Add Compound and Kinase Mix to Plate Compound->Assay_Plate Kinase_Mix Prepare Kinase/ Substrate Master Mix Kinase_Mix->Assay_Plate Start_Reaction Initiate with ATP Assay_Plate->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Detect_Signal Measure Signal (Luminescence/Radioactivity) Incubate->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data

References

YM-201636 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the PIKfyve inhibitor, YM-201636. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a cell-permeable pyridofuropyrimidine compound with poor solubility in aqueous media.[1][2] It is practically insoluble in water and ethanol.[1] The compound is, however, soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1][3] Several suppliers report solubility in DMSO at concentrations ranging from 1 mg/mL to over 15 mg/mL.[4] For optimal results, use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[1]

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous experimental medium should be kept as low as possible, ideally within the effective concentration range for your specific cell line or assay (typically in the nanomolar to low micromolar range).[5][6]

  • Increase the solvent percentage (with caution): Ensure the final concentration of DMSO in your culture medium or assay buffer is as low as possible to avoid solvent-induced artifacts, typically well below 0.5%. However, a slight increase in the DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help improve dissolution.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the aqueous solution immediately after adding the this compound DMSO stock.

  • Consider alternative formulation strategies: For specific applications, especially in vivo studies, co-solvents and excipients may be necessary. One reported formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option is using 10% DMSO in 90% (20% SBE-β-CD in saline).[7]

Q4: Can I sonicate or heat this compound to aid dissolution?

A4: Yes, gentle warming of the tube at 37°C or brief sonication in an ultrasonic bath can be used to aid the dissolution of this compound in DMSO.[3] Avoid excessive heating, which could lead to degradation of the compound.

Troubleshooting Guide: Precipitate Formation in Aqueous Media

If you encounter precipitation of this compound during your experiments, follow this logical troubleshooting workflow.

G start Precipitation Observed in Aqueous Medium check_final_conc Is the final concentration of this compound as low as possible for the assay? start->check_final_conc lower_conc Action: Lower the final concentration of this compound. check_final_conc->lower_conc No check_dmso_conc What is the final DMSO concentration? check_final_conc->check_dmso_conc Yes end_success Problem Resolved lower_conc->end_success increase_dmso Action: Cautiously increase the final DMSO concentration (e.g., to 0.5%). Include a vehicle control. check_dmso_conc->increase_dmso <0.1% check_dilution_method How was the dilution performed? check_dmso_conc->check_dilution_method ≥0.1% increase_dmso->end_success improve_dilution Action: Add DMSO stock to pre-warmed medium and vortex immediately. check_dilution_method->improve_dilution Cold medium, no immediate mixing consider_formulation Is an alternative formulation feasible for the experiment? check_dilution_method->consider_formulation Optimal dilution method used improve_dilution->end_success use_cosolvent Action: Prepare a formulation with co-solvents (e.g., PEG300, Tween-80). consider_formulation->use_cosolvent Yes end_fail Consult further literature for specialized formulation. consider_formulation->end_fail No use_cosolvent->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationNotesReference
Aqueous Media
WaterInsoluble[1]
DMSO:PBS (pH 7.2) (1:2)0.30 mg/mL[2]
Organic Solvents
DMSO≥ 47 mg/mL (100.54 mM)Saturation may not have been reached.[7]
DMSO15 mg/mL (32.08 mM)[4]
DMSO12 mg/mL (25.66 mM)Use of fresh DMSO is recommended.[1]
DMSO10 mg/mL[2]
DMF10 mg/mL[2]
EthanolInsoluble[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (5.35 mM)Results in a clear solution.[7]
10% DMSO, 90% (20% SBE-β-CD in saline)2.5 mg/mL (5.35 mM)Results in a suspended solution; sonication needed.[7]
10% DMSO, 90% corn oil≥ 2.5 mg/mL (5.35 mM)Results in a clear solution.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 467.48 g/mol )[1]

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.67 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the compound is completely dissolved.

    • If dissolution is slow, warm the vial to 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes.

    • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[4]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

  • Procedure:

    • Determine the final concentration of this compound required for your experiment (e.g., 800 nM).

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of an 800 nM working solution, you will need 0.08 µL of the 10 mM stock.

    • Perform a serial dilution if the required volume is too small to pipette accurately. For instance, first, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock. Then, add 8 µL of the 100 µM stock to 992 µL of the pre-warmed medium.

    • Add the calculated volume of the this compound stock solution directly to the pre-warmed aqueous medium.

    • Immediately vortex the solution to ensure rapid and complete mixing, preventing precipitation.

    • Use the freshly prepared working solution for your experiment without delay.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a selective inhibitor of the lipid kinase PIKfyve.[1] PIKfyve is responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[8] This phosphoinositide plays a crucial role in regulating endosomal trafficking and lysosomal function.[5][9] By inhibiting PIKfyve, this compound blocks the production of PtdIns(3,5)P2, leading to disruptions in these cellular processes.[5]

G PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation Disruption Disruption PIKfyve->Disruption YM201636 This compound YM201636->PIKfyve Inhibition YM201636->Disruption Endosomal_Trafficking Endosomal Trafficking & Lysosomal Function PtdIns35P2->Endosomal_Trafficking Regulation Disruption->Endosomal_Trafficking

Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 production.

Experimental Workflow: Preparing this compound Solutions

The following diagram outlines the standard workflow for preparing this compound solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C/-80°C dissolve->aliquot dilute 6. Dilute Stock into Medium aliquot->dilute Use one aliquot prewarm 5. Pre-warm Aqueous Medium (37°C) prewarm->dilute vortex 7. Vortex Immediately dilute->vortex use 8. Use Freshly Prepared Solution vortex->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Long-term stability of YM-201636 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the long-term stability of YM-201636 stock solutions. The information is intended for researchers, scientists, and drug development professionals using this selective PIKfyve inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is insoluble in water and ethanol.[1] For optimal results, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]

Q2: What are the recommended storage conditions and expected stability for this compound?

A2: The stability of this compound depends on whether it is in powdered form or in a stock solution. For detailed information, please refer to the data table below. To ensure the longevity of stock solutions, it is highly recommended to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[5]

Data Presentation: Storage and Stability of this compound

FormStorage TemperatureDuration of StabilityReference
Powder-20°C≥ 4 years[3]
Stock Solution in DMSO-80°C1 year[1]
Stock Solution in DMSO-20°C1 month[1]

Q3: How does this compound exert its biological effects?

A3: this compound is a potent and selective inhibitor of PIKfyve kinase, with an IC50 of 33 nM.[1][2][5] PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[6][7][8] By inhibiting PIKfyve, this compound blocks the production of PtdIns(3,5)P2, which is crucial for regulating various intracellular membrane trafficking pathways.[6][8] This disruption of endomembrane transport affects processes such as endosomal sorting, retroviral budding, and autophagy.[6][7][8]

Signaling Pathway of this compound Action

YM201636_Pathway cluster_membrane Cellular Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Catalyzes Endosomal_Trafficking Endosomal Trafficking PtdIns35P2->Endosomal_Trafficking Regulates YM201636 This compound YM201636->PIKfyve Downstream_Effects Downstream Cellular Processes (e.g., Autophagy, Retroviral Budding) Endosomal_Trafficking->Downstream_Effects Impacts Stability_Workflow Start Start: Stored this compound Stock Solution Prep_Sample Dilute Stock Solution Sample Start->Prep_Sample Prep_Standards Prepare Fresh Standards (Known Concentrations) HPLC HPLC Analysis (C18 Column, UV Detection) Prep_Standards->HPLC Prep_Sample->HPLC Gen_Curve Generate Standard Curve HPLC->Gen_Curve Analyze_Sample Analyze Sample Chromatogram HPLC->Analyze_Sample Calc_Conc Calculate Concentration of Stored Sample Gen_Curve->Calc_Conc Assess_Purity Assess Purity (Check for Degradation Peaks) Analyze_Sample->Assess_Purity End End: Stability Determined Calc_Conc->End Assess_Purity->End

References

Technical Support Center: YM-201636 and Vacuole Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting vacuole formation following treatment with YM-201636, a selective inhibitor of PIKfyve kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small-molecule inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[4][5] PtdIns(3,5)P2 is a crucial signaling lipid that regulates the trafficking of vesicles within the endolysosomal system, including endosome maturation, lysosome function, and autophagy.[4][5] By inhibiting PIKfyve, this compound depletes the cellular levels of PtdIns(3,5)P2, leading to disruptions in these pathways.[2]

Q2: Why do cells form vacuoles after this compound treatment?

The formation of large cytoplasmic vacuoles is a characteristic cellular response to PIKfyve inhibition by this compound.[6] These vacuoles are swollen endolysosomal compartments, primarily of late endosome and lysosome origin. The inhibition of PIKfyve disrupts the proper trafficking and fission of these organelles, leading to their accumulation and enlargement. This phenotype is a direct consequence of the depletion of PtdIns(3,5)P2, which is essential for maintaining the dynamic nature of the endolysosomal system.

Q3: What is the typical morphology of this compound-induced vacuoles?

This compound-induced vacuoles are typically large, phase-lucent, and can occupy a significant portion of the cytoplasm.[7] They are often characterized by the presence of intraluminal vesicles and membranous inclusions, reminiscent of autolysosomes.[4][6] Electron microscopy reveals that these are swollen endolysosomal structures.[6]

Q4: Is vacuole formation reversible?

Yes, the formation of vacuoles induced by this compound is generally reversible. Upon removal of the compound from the cell culture medium, the swollen vesicle phenotype reverts, and cells can return to their normal morphology.[2] The kinetics of this reversal are often similar to the kinetics of vacuole formation.[2]

Q5: Does vacuole formation indicate cell death?

Vacuole formation after this compound treatment does not always equate to immediate cell death. However, prolonged treatment can lead to apoptosis-independent cell death in some cell types, particularly neurons.[4][6] In cancer cell lines, this compound has been shown to inhibit proliferation and tumorigenicity.[1][5] The ultimate fate of the cell depends on the cell type, the concentration of this compound, and the duration of treatment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or minimal vacuole formation observed Inadequate concentration of this compound: The effective concentration can vary between cell lines.Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations in the range of 100-800 nM are commonly effective.[2]
Short treatment duration: Vacuole formation is time-dependent.Increase the incubation time with this compound. Visible vacuoles can often be observed within 2-4 hours of treatment.[2][6]
Cell line resistance: Some cell lines may be less sensitive to PIKfyve inhibition.Consider using a different cell line known to be responsive to this compound or confirm PIKfyve expression in your cell line.
High levels of cell death observed alongside vacuolation This compound concentration is too high: Excessive inhibition of PIKfyve can be cytotoxic.Reduce the concentration of this compound used in your experiment.
Prolonged treatment: Continuous exposure can lead to irreversible cellular damage.Perform a time-course experiment to identify a time point with significant vacuolation but minimal cell death.
Difficulty in visualizing or quantifying vacuoles Inappropriate imaging technique: Standard brightfield microscopy may not be optimal for visualizing phase-lucent vacuoles.Use phase-contrast or differential interference contrast (DIC) microscopy for better visualization.
Lack of a quantitative method: Subjective assessment of vacuolation can be unreliable.Utilize image analysis software like ImageJ to quantify the vacuolated area per cell.[8] A detailed protocol is provided below.
Inconsistent results between experiments Variability in cell culture conditions: Cell density, passage number, and media quality can affect cellular responses.[9][10]Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment.
This compound degradation: Improper storage can lead to loss of activity.Store this compound as recommended by the manufacturer, typically as a stock solution at -20°C or -80°C, and protect from light.

Experimental Protocols

Protocol 1: Induction and Visualization of Vacuole Formation

This protocol describes how to treat cells with this compound and visualize the resulting vacuole formation.

Materials:

  • Cell line of interest cultured on glass coverslips or in imaging-compatible plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Phase-contrast or DIC microscope

Procedure:

  • Seed cells on coverslips or imaging plates and allow them to adhere and reach 50-70% confluency.

  • Prepare working solutions of this compound in complete culture medium. A final concentration of 800 nM is a good starting point for many cell lines.[2] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 2, 4, 8, or 24 hours).

  • For live-cell imaging, directly observe the cells under a phase-contrast or DIC microscope.

  • For fixed-cell imaging, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Image the cells using a phase-contrast or DIC microscope.

Protocol 2: Quantification of Cellular Vacuolization using ImageJ

This protocol provides a method to quantify the extent of vacuolization from microscope images.

Materials:

  • Microscope images of cells treated with this compound (phase-contrast or DIC)

  • ImageJ software (freely available from the NIH)

Procedure:

  • Open the image file in ImageJ.

  • If the image is in color, convert it to an 8-bit grayscale image (Image > Type > 8-bit).

  • Use the "Freehand selections" tool to outline an individual cell.

  • Measure the total area of the cell (Analyze > Measure).

  • Threshold the image to specifically select the vacuoles (Image > Adjust > Threshold). Adjust the thresholding levels to highlight the vacuoles.

  • Use the "Wand (tracing) tool" to select the vacuoles within the outlined cell.

  • Measure the total area of the vacuoles within that cell (Analyze > Measure).

  • Calculate the vacuolation index as the ratio of the total vacuole area to the total cell area.

  • Repeat this process for a statistically significant number of cells in each experimental condition.

  • Compare the vacuolation index between control and this compound-treated cells.

Visualizations

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway and its Inhibition by this compound cluster_membrane Endosome Membrane cluster_inhibitor Inhibition cluster_downstream Cellular Processes PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes Endosomal_Trafficking Endosomal Trafficking Lysosome_Function Lysosome Function Autophagy Autophagy PtdIns35P2->Endosomal_Trafficking Regulates PtdIns35P2->Lysosome_Function Regulates PtdIns35P2->Autophagy Regulates YM201636 This compound YM201636->PIKfyve Inhibits Vacuole_Formation Vacuole Formation Endosomal_Trafficking->Vacuole_Formation Lysosome_Function->Vacuole_Formation Autophagy->Vacuole_Formation

Caption: PIKfyve signaling and this compound inhibition.

Experimental_Workflow Experimental Workflow for Studying this compound-Induced Vacuolation cluster_troubleshooting Troubleshooting Points start Start: Seed Cells treatment Treat with this compound (and vehicle control) start->treatment ts4 Consistent culture? start->ts4 incubation Incubate (Time-course) treatment->incubation ts1 Concentration? treatment->ts1 visualization Visualize Vacuoles (Phase-contrast/DIC) incubation->visualization ts2 Duration? incubation->ts2 quantification Quantify Vacuolization (ImageJ) visualization->quantification ts3 Imaging method? visualization->ts3 analysis Data Analysis and Interpretation quantification->analysis end End analysis->end

Caption: Workflow for analyzing this compound vacuolation.

References

YM-201636 Technical Support Center: Reversibility of Effects After Washout

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the reversibility of cellular effects induced by YM-201636, a selective inhibitor of PIKfyve kinase. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular effect?

This compound is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase that plays a crucial role in endosomal trafficking.[1] PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). Inhibition of PIKfyve by this compound disrupts this process, leading to a characteristic cellular phenotype: the accumulation of enlarged late endosomes and lysosomes, often appearing as large cytoplasmic vacuoles.[2] This disruption affects various cellular processes, including endosomal sorting, retroviral budding, and autophagy.

Q2: Are the cellular effects of this compound reversible after its removal?

Yes, the prominent cellular effects of this compound, particularly the formation of swollen endosomal and lysosomal vesicles, are reversible upon removal of the compound from the cell culture medium.[3] This process is often referred to as "washout."

Q3: How long does it take for cells to recover after this compound washout?

The recovery time can vary depending on the cell type, the concentration of this compound used, and the duration of the treatment. However, studies have shown that the reversal of the swollen vesicle phenotype occurs with kinetics similar to those of its formation. One study observed the beginning of the reversal process after washing out the inhibitor following a 120-minute treatment. Another study using apilimod, another PIKfyve inhibitor, showed that a 2-hour washout period after a 60-minute treatment was sufficient to restore normal lysosome size and number.

Q4: What is the expected outcome of a successful washout experiment?

A successful washout experiment should demonstrate the return of cellular morphology and function to a state comparable to that of untreated control cells. This primarily includes the resolution of the enlarged endo-lysosomal vacuoles and the restoration of normal endosomal trafficking.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Persistent Vacuoles After Washout Incomplete removal of this compound.Increase the number and duration of washes with fresh, pre-warmed culture medium. Ensure complete aspiration of the wash buffer between each step. Consider using a larger volume of wash buffer.
Cell health is compromised.Assess cell viability using a trypan blue exclusion assay or other viability assays before and after the washout procedure. Ensure that the treatment with this compound was not overly toxic to the cells.
The washout period is too short.Extend the incubation time in fresh medium after the washout. Monitor the cells at different time points (e.g., 2, 4, 6, and 24 hours) to determine the optimal recovery time for your specific cell line and experimental conditions.
High Cell Death After Washout Mechanical stress during washing.Handle the cells gently during the washing steps. Avoid harsh pipetting or vigorous shaking of the culture plates.
Osmotic stress.Ensure that the wash buffer and fresh medium are at the correct temperature (37°C) and pH.
Variability in Reversibility Between Experiments Inconsistent washout procedure.Standardize the washout protocol, including the number of washes, volume of wash buffer, and incubation times.
Differences in cell confluence or passage number.Use cells at a consistent confluence and within a similar passage number range for all experiments to minimize variability.

Quantitative Data on Reversibility

While specific quantitative data on the time-course of this compound washout is limited in the public domain, the following table summarizes the key qualitative and semi-quantitative findings from available studies.

ParameterEffect of this compoundReversibility After WashoutTime Course of ReversalReference
Endo-lysosomal Vesicle Size Significant enlargement, formation of large vacuoles.Vesicles return to normal size.Begins after washout following 120 min of treatment. Kinetics are similar to formation.[3]
Lysosome Number Decrease in the number of individual lysosomes.Number of lysosomes returns to normal levels.Observed after a 2-hour washout following a 60-minute treatment with a PIKfyve inhibitor.
Endosomal Trafficking Impaired trafficking of endosomal cargo.Trafficking pathways are restored.Not explicitly quantified, but implied to coincide with morphological recovery.

Experimental Protocols

General Protocol for this compound Treatment and Washout

This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Cells cultured in appropriate vessels (e.g., 6-well plates, chamber slides)

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), sterile and pre-warmed to 37°C

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of the experiment.

  • This compound Treatment:

    • Dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium. A typical concentration range is 100-800 nM.

    • Aspirate the existing medium from the cells.

    • Add the medium containing this compound to the cells.

    • Incubate for the desired treatment time (e.g., 60-120 minutes).

  • Washout:

    • Aspirate the this compound-containing medium.

    • Gently wash the cells twice with pre-warmed PBS. Ensure complete removal of the PBS after each wash.

    • Add fresh, pre-warmed complete culture medium to the cells.

  • Recovery:

    • Return the cells to the incubator.

    • Monitor the cells for recovery at various time points (e.g., 1, 2, 4, 8, 24 hours) post-washout using microscopy or other analytical methods.

Immunofluorescence Staining for Endosomal Markers

This protocol can be used to visualize the effects of this compound and its washout on endosomal morphology.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: After the desired treatment or recovery time, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

PIKfyve Signaling Pathway

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PIKfyve_complex PIKfyve Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylation Downstream Downstream Effectors (e.g., Endosomal Fission/Fusion Machinery) PI35P2->Downstream YM201636 This compound YM201636->PIKfyve_complex Inhibition Trafficking Normal Endosomal Trafficking Downstream->Trafficking

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Washout

YM201636_Washout_Workflow start Start: Seed Cells treatment Treat with this compound (e.g., 100-800 nM for 1-2 hours) start->treatment washout Washout (2x with pre-warmed PBS) treatment->washout recovery Incubate in Fresh Medium (Monitor at 1, 2, 4, 8, 24h) washout->recovery analysis Analysis (e.g., Microscopy, Immunofluorescence) recovery->analysis end End analysis->end

Caption: A typical experimental workflow for assessing the reversibility of this compound effects.

Logical Relationship of this compound Effect and Reversal

Logical_Relationship cluster_treatment This compound Treatment cluster_washout Washout inhibition PIKfyve Inhibition phenotype Enlarged Endo-lysosomes inhibition->phenotype removal This compound Removal phenotype->removal Initiates Reversal recovery Restoration of PIKfyve Activity removal->recovery reversal Resolution of Phenotype recovery->reversal

Caption: Logical flow of this compound's effect on cells and the reversal upon washout.

References

Optimizing YM-201636 incubation time for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times and troubleshooting experiments involving the PIKfyve inhibitor, YM-201636.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective small-molecule inhibitor of the lipid kinase PIKfyve.[1][2] PIKfyve is the enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from its precursor, phosphatidylinositol 3-phosphate (PI3P).[3][4] By inhibiting PIKfyve, this compound acutely blocks the production of PtdIns(3,5)P2, which disrupts various cellular processes, particularly endomembrane transport and autophagy.[1][4][5]

Q2: What is the most common observable phenotype after this compound treatment? A2: The most characteristic cellular response to this compound treatment is the formation of large cytoplasmic vacuoles or swollen vesicles.[1][6] This phenotype is a direct consequence of disrupted endosomal and lysosomal trafficking pathways due to the depletion of PtdIns(3,5)P2.[7][8] The size and rate of vacuole formation are dependent on both the concentration of the inhibitor and the duration of the incubation.[1]

Q3: What is a typical starting concentration and incubation time for a this compound experiment? A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being investigated. For acute effects on endosomal sorting, such as inducing vacuolation in NIH3T3 cells, a concentration of around 800 nM for 2 to 3 hours is effective.[1] To inhibit PtdIns(3,5)P2 production by 80%, a 10-minute incubation with 800 nM this compound was sufficient in NIH3T3 cells.[1][4] For cytotoxicity studies in cancer cell lines, longer incubation times of 24 to 72 hours with concentrations in the micromolar range may be necessary.[3]

Q4: How quickly do the effects of this compound appear, and are they reversible? A4: The morphological effects of this compound, such as vacuole formation, can appear within hours of treatment.[1][8] These effects have been shown to be reversible. Upon withdrawal of this compound from the culture medium, the swollen vesicle phenotype reverts with kinetics similar to those of its formation.[1]

Q5: Does this compound have known off-target effects? A5: While this compound is highly selective for PIKfyve, off-target effects have been reported, particularly at higher concentrations. It can inhibit insulin-activated class IA PI 3-kinase, which may affect downstream signaling, such as Akt phosphorylation.[9] Additionally, this compound has been shown to directly block two-pore channel 2 (TPC2) in a manner independent of its PIKfyve inhibitory activity.[10]

Data Summary Tables

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50Selectivity vs. PIKfyve
PIKfyve 33 nM -
p110α (Class IA PI3K)3.3 µM~100-fold
Fab1 (Yeast PIKfyve)>5 µMInsensitive
Data sourced from Jefferies et al. (2008).[1][4]

Table 2: Recommended Starting Incubation Times and Concentrations for this compound in Various Cell Lines

Cell TypeConcentrationIncubation TimeObserved Effect
NIH3T3 Fibroblasts800 nM2-3 hoursFormation of large vesicular structures.[1]
NIH3T3 Fibroblasts800 nM10 minutes80% decrease in PtdIns(3,5)P2 production.[4]
3T3L1 Adipocytes54 nM (IC50)30 minutes50% inhibition of insulin-activated glucose uptake.[9]
3T3L1 Adipocytes160 nM30 minutesNear-complete inhibition of glucose uptake.[9]
Primary Hippocampal Neurons1 µM4 hours - 2 daysNeuronal vacuolation and cell death.[7][8]
NSCLC Cancer Cells (e.g., HCC827)10-20 µM48-72 hoursCytotoxicity and increased CLDN1 expression.[3]
Liver Cancer Cells (HepG2, Huh-7)Varies24 hoursInhibition of cell viability via autophagy induction.[11]

Troubleshooting Guide

Q: I am not observing the expected vacuolation phenotype in my cells. What could be wrong? A: Several factors could contribute to this issue:

  • Concentration: The effective concentration can vary significantly between cell lines. If you are using a low nanomolar concentration, you may need to perform a dose-response curve, increasing the concentration up to the 1 µM range.

  • Incubation Time: The formation of vacuoles is time-dependent. Consider extending the incubation period, for example, from 2 hours to 4, 8, or even 24 hours, while monitoring cell health.

  • Cell Type: Not all cell lines exhibit the same pronounced vacuolation. For instance, 3T3L1 adipocytes show less apparent vacuolation compared to fibroblasts or CHO cells at similar concentrations.[6]

  • Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q: My cells are showing high levels of toxicity even at short incubation times. How can I address this? A: Unintended cytotoxicity can be managed by:

  • Reducing Concentration: Titrate the this compound concentration downwards. A potent effect on PtdIns(3,5)P2 levels can be achieved at concentrations lower than those that induce rapid cell death.[4]

  • Shortening Incubation Time: For signaling or trafficking studies, a short incubation of 10-60 minutes may be sufficient to inhibit PIKfyve without causing widespread cell death.[4][9]

  • Investigating Cell Death Mechanism: this compound can induce an apoptosis-independent cell death pathway in some cell types, such as neurons.[5][7] Standard apoptosis assays may not be informative. Consider viability assays like MTT or trypan blue exclusion.

Q: I am observing changes in the PI3K/Akt signaling pathway. Is this an off-target effect? A: This is likely an off-target effect. This compound has been shown to inhibit class IA PI 3-kinase at higher concentrations, which would directly impact Akt phosphorylation.[9] To confirm that your primary phenotype is due to PIKfyve inhibition, try to find the lowest effective concentration that produces the desired effect (e.g., vacuolation) while having a minimal impact on the Akt pathway.

Key Experimental Protocols

Protocol 1: Induction and Observation of Cytoplasmic Vacuolation This protocol is adapted from methodologies used on NIH3T3 cells.[1]

  • Cell Plating: Plate NIH3T3 cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the final working concentration (e.g., 800 nM) in pre-warmed complete culture medium. Include a DMSO-only vehicle control.

  • Incubation: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Treatment: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 2-4 hours). For time-course experiments, use separate wells for each time point.

  • Imaging: After incubation, mount the coverslips on glass slides. Observe the cells immediately using phase-contrast or differential interference contrast (DIC) microscopy to visualize the formation of cytoplasmic vacuoles.

Protocol 2: Analysis of PtdIns(3,5)P2 Inhibition This protocol outlines the key steps for measuring the direct impact of this compound on phosphoinositide levels.[1][4]

  • Metabolic Labeling: Plate cells (e.g., NIH3T3) and incubate with [32P]orthophosphate in phosphate-free medium to label the cellular ATP pool.

  • Serum Starvation: Serum-starve the cells (e.g., for 18 hours in 0.1% serum) to reduce basal phosphoinositide turnover.

  • Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 800 nM) or a vehicle control for a short duration.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 10% serum) for a brief period (e.g., 10 minutes) in the continued presence of the inhibitor or vehicle.

  • Lipid Extraction: Stop the reaction by adding ice-cold acid (e.g., 1 M HCl). Scrape the cells and extract the phosphoinositides using an appropriate solvent system (e.g., chloroform/methanol).

  • Analysis: Separate the deacylated phosphoinositides using high-performance liquid chromatography (HPLC) and quantify the amount of radiolabel in each phosphoinositide species to determine the relative change in PtdIns(3,5)P2 levels.

Visual Guides

YM201636_Pathway PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Synthesizes Downstream Endosomal Trafficking, Lysosome Function, Autophagy PI35P2->Downstream Regulates YM This compound YM->PIKfyve Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Cell Seeding & Growth treatment This compound Incubation (Titrate Time & Concentration) start->treatment assay Endpoint Assay treatment->assay imaging Microscopy (Vacuolation) assay->imaging e.g. biochem Western Blot (Signaling) assay->biochem e.g. lipid HPLC / MS (Lipid Levels) assay->lipid e.g. analysis Data Analysis & Interpretation imaging->analysis biochem->analysis lipid->analysis end End analysis->end

Caption: General experimental workflow.

Troubleshooting_Logic start Issue: No Expected Phenotype (e.g., No Vacuolation) q_conc Is concentration optimal? start->q_conc a_conc Action: Perform dose-response (e.g., 100 nM to 2 µM) q_conc->a_conc No q_time Is incubation time sufficient? q_conc->q_time Yes a_time Action: Perform time-course (e.g., 2h, 4h, 8h, 24h) q_time->a_time No q_cell Is the cell line responsive? q_time->q_cell Yes a_cell Action: Check literature for cell type. Use a positive control cell line (e.g., NIH3T3). q_cell->a_cell Unsure

Caption: Troubleshooting decision tree.

References

How to minimize YM-201636 off-target activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target activity of YM-201636 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a potent and selective inhibitor of PIKfyve kinase, with an IC50 of 33 nM.[1][2] Its primary on-target effect is the inhibition of the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key regulator of endosomal trafficking.[2][3] This inhibition leads to disruptions in endomembrane transport, including the accumulation of late endosomal compartments.[2][4]

Q2: I'm observing significant cytotoxicity at concentrations expected to be selective for PIKfyve. What could be the cause?

While this compound is selective for PIKfyve, off-target effects can contribute to cytotoxicity, especially at higher concentrations or in sensitive cell types. Here are some potential causes and troubleshooting steps:

  • PIKfyve-unrelated target engagement: At low nanomolar concentrations (IC50 of 54 nM for inhibition of net insulin response), this compound can inhibit glucose uptake in adipocytes, which may be due to a high-affinity, PIKfyve-unrelated target.[5]

  • Inhibition of Class IA PI 3-kinase: At higher concentrations, this compound can inhibit the insulin-dependent activation of class IA PI 3-kinase.[5] The reported IC50 for the p110α subunit of PI3K is 3.3 µM, which is approximately 100-fold higher than for PIKfyve.[1][2]

  • Apoptosis-independent cell death: In primary mouse hippocampal neurons, this compound has been shown to cause apoptosis-independent cell death preceded by the vacuolation of endolysosomal membranes.[4][6][7]

Troubleshooting Steps:

  • Perform a dose-response curve: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line.

  • Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest possible concentration to minimize the risk of engaging off-target kinases.

  • Monitor cell viability: Use a sensitive cell viability assay to assess cytotoxicity across a range of this compound concentrations.

  • Consider alternative inhibitors: If off-target effects remain a concern, consider using a structurally different PIKfyve inhibitor with a distinct selectivity profile, such as apilimod.[8]

Q3: My results show alterations in signaling pathways that are not directly downstream of PtdIns(3,5)P2. Is this an off-target effect?

Yes, it is possible. This compound has been observed to modulate signaling pathways other than the canonical PIKfyve pathway. For instance, it has been shown to induce EGFR mRNA expression in non-small cell lung cancer (NSCLC) cell lines.[4] Additionally, at low nanomolar concentrations, this compound preferentially inhibits the production of PtdIns5P over PtdIns(3,5)P2, which could lead to unexpected phenotypic outcomes.[9]

Troubleshooting Steps:

  • Profile for off-target liabilities: If you suspect off-target activity, consider having this compound screened against a broad panel of kinases to identify potential off-target interactions.

  • Rescue experiments: To confirm that the observed phenotype is due to PIKfyve inhibition, you can perform a rescue experiment by expressing a this compound-insensitive orthologue, such as the yeast Fab1, which has been shown to partially rescue the effects of the inhibitor.[2]

  • Use siRNA/shRNA as an orthogonal approach: Depleting PIKfyve using RNA interference should phenocopy the effects of this compound if the observed effect is on-target.[2]

Q4: I am observing significant vacuolation in my cells after treatment with this compound. Is this an expected on-target effect?

Yes, the formation of swollen vacuoles is a well-documented on-target effect of PIKfyve inhibition.[6][9] This phenotype is a direct consequence of the disruption of endosome maturation caused by the depletion of PtdIns(3,5)P2.[10] However, the extent of vacuolation can vary between cell types.[9]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Notes
PIKfyve33 nMPrimary on-target kinase.[1][2]
p110α (Class IA PI3K)3.3 µM~100-fold less potent than against PIKfyve.[1][2]
Fab1 (yeast orthologue)>5 µMInsensitive to this compound.[2]
Type Iα PtdInsP kinase>2 µM
Type IIγ PtdInsP kinase>10 µMNot inhibited.[11]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that this compound is binding to its intended target, PIKfyve, within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Heating: Heat cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble PIKfyve protein remaining at each temperature using Western blotting.

  • Analysis: In this compound-treated samples, a higher amount of soluble PIKfyve at elevated temperatures compared to the control indicates target engagement and stabilization.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general workflow to assess the selectivity of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial service that offers kinome-wide screening.

  • Assay Format: The service will perform in vitro kinase activity assays against a large panel of recombinant kinases (e.g., >400). This measures the ability of this compound to inhibit the activity of each kinase at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Results are typically presented as the percentage of inhibition for each kinase. "Hits" are kinases that are inhibited above a certain threshold (e.g., >50%).

  • Follow-up: For significant off-target hits, it is crucial to determine the IC50 to understand the potency of this compound against these kinases.

Visualizations

PIKfyve_Signaling_Pathway PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 synthesizes YM201636 This compound YM201636->PIKfyve inhibits Endosomal_Trafficking Endosomal Trafficking & Maturation PtdIns35P2->Endosomal_Trafficking regulates

Caption: PIKfyve Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No On_Target Likely On-Target Effect Check_Concentration->On_Target Yes Off_Target Potential Off-Target Effect Check_Concentration->Off_Target Yes, but phenotype persists Dose_Response->Check_Concentration Orthogonal_Approaches Use Orthogonal Approaches (siRNA, Rescue) On_Target->Orthogonal_Approaches Confirm Off_Target->Orthogonal_Approaches Kinome_Screen Consider Kinome Profiling Off_Target->Kinome_Screen

Caption: Troubleshooting Workflow for this compound Off-Target Effects.

References

Troubleshooting Inconsistent Results with YM-201636: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with YM-201636, a potent and selective inhibitor of PIKfyve.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable small molecule that selectively inhibits PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2][3] By inhibiting PIKfyve, this compound disrupts various cellular processes that are dependent on these phosphoinositides, including endosomal trafficking, lysosomal function, and autophagy.[3][4][5]

Q2: I am observing high variability in the IC50 value of this compound in my experiments. What could be the cause?

Inconsistent IC50 values for this compound can arise from several factors:

  • Cell Line-Specific Differences: The sensitivity to this compound can vary significantly between different cell lines.[6][7] For example, in non-small cell lung cancer (NSCLC) cell lines, the IC50 at 72 hours ranged from 11.07 µM in HCC827 cells to 74.95 µM in H1299 cells.[6]

  • Off-Target Effects: At higher concentrations, this compound can exhibit off-target effects, most notably the inhibition of the p110α subunit of phosphoinositide 3-kinase (PI3K), albeit with a much lower potency (IC50 ≈ 3.3 µM) compared to PIKfyve (IC50 ≈ 33 nM).[8][9][10] This can lead to confounding results, particularly in pathways where PI3K signaling is prominent.

  • Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of drug exposure can all influence the apparent IC50 value.

Q3: I am not observing the expected phenotype (e.g., vacuolation) after treating my cells with this compound. What should I check?

  • Compound Integrity and Solubility: Ensure that your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO.[8][11] For cell-based assays, it is crucial to use a freshly prepared working solution and to ensure that the final DMSO concentration in the culture medium is not toxic to the cells.

  • Concentration and Incubation Time: The formation of cytoplasmic vacuoles, a characteristic effect of PIKfyve inhibition, is both time- and concentration-dependent.[12] In NIH3T3 cells, vacuolation is typically observed with concentrations around 800 nM.[12] Review the literature for effective concentrations and treatment durations for your specific cell type and experimental goal.

  • Cellular Context: The manifestation of the phenotype may be cell-type dependent. Some cell lines may be more resistant to the morphological changes induced by PIKfyve inhibition.

Q4: Can this compound affect autophagy? The results in my autophagy assay are ambiguous.

Yes, this compound has been shown to modulate autophagy, but its effects can be complex and context-dependent.[5][13] In some cancer cell lines, this compound induces autophagy, which contributes to its anti-proliferative effects.[13][14] However, in other contexts, such as in primary neurons, it can lead to a dysregulation of autophagy and apoptosis-independent cell death.[5][15] To clarify your results:

  • Use Multiple Autophagy Markers: Relying on a single marker like LC3 conversion can be misleading. Combine it with other assays such as p62/SQSTM1 degradation, autophagic flux assays (using lysosomal inhibitors like bafilomycin A1 or chloroquine), and electron microscopy to get a comprehensive picture.

  • Consider the Cellular Background: The autophagic response to this compound can be influenced by the basal autophagic tone and the status of other signaling pathways (e.g., EGFR) in your cells.[13]

Troubleshooting Guides

Problem 1: Inconsistent Inhibition of Downstream Signaling
Possible Cause Troubleshooting Steps
Off-target inhibition of PI3K * Dose-response experiment: Perform a careful dose-response study to determine the optimal concentration of this compound that inhibits PIKfyve without significantly affecting PI3K. The IC50 for p110α is approximately 100-fold higher than for PIKfyve.[9] * Use a more selective inhibitor: If PI3K inhibition is a major concern, consider using a more selective PIKfyve inhibitor if available, or use a specific PI3K inhibitor as a control. * Confirm target engagement: If possible, directly measure the levels of PtdIns(3,5)P2 to confirm PIKfyve inhibition at the concentrations used.
Cell-type specific signaling pathways * Literature review: Thoroughly research the known signaling pathways in your specific cell line. The cellular response to PIKfyve inhibition can be highly context-dependent. * Knockdown/knockout controls: Use siRNA or CRISPR-Cas9 to specifically deplete PIKfyve as a complementary approach to confirm that the observed effects are on-target.
Problem 2: Variability in Cell Viability/Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Differences in proliferation rates * Normalize to cell number at time zero: When performing multi-day cytotoxicity assays, normalize the results to the cell number at the time of drug addition to account for differences in proliferation rates between cell lines. * Optimize seeding density: Ensure that cells are in the exponential growth phase and have not reached confluency by the end of the experiment.
Solvent toxicity * DMSO control: Always include a vehicle control (DMSO) at the same final concentration used for this compound to account for any solvent-induced cytotoxicity.
Assay timing * Time-course experiment: The cytotoxic effects of this compound can be time-dependent.[6] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (PIKfyve) 33 nMCell-free assay[8][9][10][11]
IC50 (p110α) 3.3 µMCell-free assay[8][9][10]
IC50 (2-deoxyglucose uptake) 54 nM3T3L1 adipocytes[8][11]
IC50 (Cytotoxicity, 72h) 11.07 µMHCC827 cells[6][7]
IC50 (Cytotoxicity, 72h) 15.03 µMCalu-1 cells[6][7]
IC50 (Cytotoxicity, 72h) 74.95 µMH1299 cells[6][7]

Experimental Protocols

General Protocol for Cell Treatment with this compound
  • Stock Solution Preparation: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter the exponential growth phase.

  • Treatment: Remove the existing medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Proceed with the planned downstream assays (e.g., cell viability, western blotting, immunofluorescence).

Protocol for Assessing Endosomal Trafficking

This protocol is adapted from studies observing the effect of this compound on endosomal markers.[16][17]

  • Cell Culture: Plate cells (e.g., Raw264.7 macrophages) on coverslips in a 24-well plate.

  • Inhibitor Pre-treatment: Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle control for 30 minutes.

  • Pulse with Fluorescent Cargo: Add a fluorescently labeled cargo that is internalized via endocytosis (e.g., FITC-CpG for TLR9 trafficking) and incubate for a short period (e.g., 10 minutes).

  • Chase: Wash the cells to remove excess cargo and incubate in fresh medium (with or without this compound) for various time points to follow the trafficking of the cargo through the endosomal pathway.

  • Immunofluorescence Staining: Fix, permeabilize, and stain the cells with antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes).

  • Microscopy and Analysis: Acquire images using a fluorescence microscope and quantify the colocalization of the fluorescent cargo with the endosomal markers.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesizes PI5P PI(5)P PIKfyve->PI5P Synthesizes Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Lysosomal_Function Lysosomal Function PI35P2->Lysosomal_Function Autophagy Autophagy PI35P2->Autophagy YM201636 This compound YM201636->PIKfyve Inhibits

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagent 1. Verify Reagent Quality - Solubility - Storage - Fresh Dilutions Start->Check_Reagent Check_Protocol 2. Review Experimental Protocol - Concentration - Incubation Time - Cell Density Check_Reagent->Check_Protocol Consider_Cell_Type 3. Assess Cell Line Specifics - Baseline Pathway Activity - Proliferation Rate Check_Protocol->Consider_Cell_Type Investigate_Off_Target 4. Investigate Off-Target Effects - Dose-Response Curve - Use Control Inhibitors Consider_Cell_Type->Investigate_Off_Target Consult_Literature Consult Literature for Similar Systems Consider_Cell_Type->Consult_Literature Refine_Experiment Refine Experiment and Re-evaluate Investigate_Off_Target->Refine_Experiment Refine_Experiment->Start Iterate

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

YM-201636 and Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using YM-201636 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of PIKfyve kinase.[1][2][3][4] PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P) from phosphatidylinositol 3-phosphate (PI3P).[5] These phosphoinositides are crucial for regulating intracellular membrane trafficking, particularly within the endolysosomal system.[6] By inhibiting PIKfyve, this compound disrupts these pathways, leading to various cellular effects.[2]

Q2: What is the expected cellular phenotype after treatment with this compound?

Treatment of cells with this compound typically induces the formation of large cytoplasmic vacuoles.[4][6] This is a consequence of the disruption of endomembrane transport and the accumulation of late endosomal compartments.[2] In many cell types, this is followed by apoptosis-independent cell death.[5][6] Additionally, this compound has been shown to induce autophagy in some cancer cell lines, such as liver cancer cells.[1][7]

Q3: How does this compound affect cell viability?

This compound generally reduces cell viability in a dose- and time-dependent manner.[5][7] The cytotoxic effects have been observed in various cell lines, including non-small cell lung cancer (NSCLC) cells and primary neurons.[5][6] The reduction in viability is often attributed to the profound disruption of endolysosomal function and the induction of autophagy-related cell death.

Q4: What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) for PIKfyve kinase activity is approximately 33 nM in cell-free assays.[1][2][3][4] However, the effective concentration for observing cellular effects and reducing cell viability can vary significantly depending on the cell type and the duration of treatment. For example, in NSCLC cell lines, the IC50 values after 72 hours of treatment ranged from 11.07 µM to 74.95 µM.[5]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various contexts.

Target/ProcessSystem/Cell LineIC50 ValueReference
PIKfyve KinaseCell-free assay33 nM[1][2][3]
p110αCell-free assay3.3 µM[1][3]
Insulin-activated 2-deoxyglucose uptake3T3L1 adipocytes54 nM[1]
Cell Viability (72h)Calu1 (NSCLC)15.03 µM[5]
Cell Viability (72h)HCC827 (NSCLC)11.07 µM[5]
Cell Viability (72h)H1299 (NSCLC)74.95 µM[5]

Signaling Pathway and Experimental Workflow

YM201636_Signaling_Pathway cluster_membrane Cellular Processes PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 Endosome Endosome Maturation PtdIns35P2->Endosome Trafficking Vesicular Trafficking PtdIns35P2->Trafficking Autophagy Autophagy Endosome->Autophagy PIKfyve->PtdIns35P2 Vacuolation Cytoplasmic Vacuolation PIKfyve->Vacuolation YM201636 This compound YM201636->PIKfyve CellDeath Cell Death Vacuolation->CellDeath

Caption: Signaling pathway inhibited by this compound.

Cell_Viability_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (Allow cells to adhere) A->B C 3. This compound Treatment (Add various concentrations) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Add Viability Reagent (e.g., XTT, MTT, CellTiter-Glo) D->E F 6. Incubation with Reagent E->F G 7. Data Acquisition (Measure absorbance or luminescence) F->G H 8. Data Analysis (Calculate % viability, IC50) G->H

Caption: General workflow for a cell viability assay.

Troubleshooting Guide

Q: My untreated control cells show low viability. What could be the cause?

A: Low viability in control wells can stem from several issues:

  • Cell Seeding Density: The initial number of cells seeded may be too low or too high. Optimize the seeding density for your specific cell line.

  • Contamination: Microbial contamination (e.g., mycoplasma) can negatively impact cell health. Regularly test your cell cultures for contamination.[8]

  • Reagent/Media Quality: Ensure that your cell culture media and supplements are not expired and have been stored correctly.

  • Handling Errors: Over-trypsinization or harsh pipetting can damage cells.

Q: I am not observing the expected dose-dependent decrease in cell viability with this compound.

A: This could be due to several factors:

  • Compound Potency: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded if not stored properly.

  • Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment time (e.g., to 48 or 72 hours).[5]

  • Cell Line Resistance: Some cell lines may be inherently more resistant to PIKfyve inhibition. This could be due to their specific genetic background or signaling pathway dependencies.[5]

  • Assay Interference: The chosen viability assay might be incompatible with this compound. For example, the compound could interfere with the absorbance or fluorescence readings. Run a compound-only control (no cells) to check for interference.

Q: I see significant well-to-well variability in my assay results.

A: High variability can obscure real effects. To minimize it:

  • Consistent Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an even distribution of cells in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to minimize this effect.

  • Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique when adding cells, compound, and assay reagents.

  • Proper Mixing: Ensure the assay reagent is thoroughly mixed in each well before reading the plate.

Troubleshooting_Tree Start Unexpected Cell Viability Results CheckControls Are control wells (untreated, vehicle) behaving as expected? Start->CheckControls NoDoseResponse Is there a lack of dose-dependent effect? CheckControls->NoDoseResponse Yes ControlIssue1 Check for contamination (mycoplasma). Optimize cell seeding density. Verify media/reagent quality. CheckControls->ControlIssue1 No (Untreated) ControlIssue2 Check for solvent toxicity. Ensure solvent concentration is consistent across wells. CheckControls->ControlIssue2 No (Vehicle) HighVariability Is there high well-to-well variability? NoDoseResponse->HighVariability Yes DoseResponseIssue1 Verify this compound concentration and integrity. Increase incubation time (e.g., 48-72h). NoDoseResponse->DoseResponseIssue1 No VariabilityIssue1 Ensure homogenous cell suspension. Check for and mitigate edge effects. HighVariability->VariabilityIssue1 Yes DoseResponseIssue2 Consider cell line resistance. Test for assay interference (compound-only control). DoseResponseIssue1->DoseResponseIssue2 VariabilityIssue2 Verify pipette calibration and technique. Ensure proper mixing of reagents. VariabilityIssue1->VariabilityIssue2

Caption: Troubleshooting decision tree for cell viability assays.

Detailed Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent non-small cell lung cancer (NSCLC) cells.[5]

Materials:

  • NSCLC cell lines (e.g., Calu-1, H1299, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%) via a method like Trypan Blue exclusion.[9]

    • Prepare a cell suspension in complete growth medium.

    • Seed 5,000 to 10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. A typical concentration range to test might be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • XTT Assay:

    • Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need optimization depending on the metabolic activity of the cell line.

  • Data Acquisition:

    • After incubation with XTT, gently shake the plate to evenly distribute the colored formazan product.

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract non-specific background readings.

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the test wavelength absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

References

Validation & Comparative

On-Target Validation of YM-201636: A Comparative Guide to siRNA-Mediated PIKfyve Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of the selective PIKfyve inhibitor, YM-201636, with the effects of small interfering RNA (siRNA)-mediated silencing of PIKfyve. Validating that a small molecule inhibitor's cellular phenotype is due to its interaction with the intended target is a critical step in drug development. This guide offers experimental data, detailed protocols, and visual aids to assist researchers in performing such validation studies.

The primary target of this compound is the lipid kinase PIKfyve, which plays a crucial role in endosomal trafficking by converting phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1] Inhibition of PIKfyve, either by a small molecule like this compound or by genetic knockdown using siRNA, leads to a characteristic cellular phenotype: the formation of large cytoplasmic vacuoles.[2][3] This guide will delve into the specifics of this and other related phenotypes to provide a clear comparison.

Data Presentation: this compound vs. PIKfyve siRNA

The following table summarizes the comparative effects of this compound and PIKfyve siRNA on various cellular phenotypes. It is important to note that experimental conditions such as cell line, treatment duration, and concentration may vary between studies.

ParameterThis compoundPIKfyve siRNAKey Findings & References
Cellular Vacuolation Induces pronounced cytoplasmic vacuolation.[2]Phenocopies the vacuolation effect of this compound.[1][3]Both methods lead to the formation of enlarged endosomal vacuoles, confirming the on-target effect. In NIH3T3 cells, approximately 25% of cells transfected with PIKfyve siRNA displayed this phenotype, consistent with transfection efficiency.[3]
Neuronal Cell Viability Reduces survival of primary hippocampal neurons by ~50% after 24 hours.[2]Not explicitly quantified in the provided search results, but genetic alteration of the PIKfyve complex is known to cause neurodegeneration.[2][4]Inhibition of PIKfyve activity, either chemically or genetically, is detrimental to neuronal health.[2][4]
Endosomal Trafficking Disrupts the distribution of CI-M6PR and TGN-46 proteins.Induces similar changes in the distribution of CI-M6PR and TGN-46.A direct comparison in HeLa cells showed that both the inhibitor and siRNA cause these proteins to accumulate in dispersed punctae.
Autophagy Increases levels of the autophagosomal marker LC3-II.[4][5]Not explicitly quantified in the provided search results, but PIKfyve is implicated in autophagy regulation.This compound-induced increase in LC3-II suggests an alteration in the autophagic process.[4][5]

Experimental Protocols

Validating this compound On-Target Effects with PIKfyve siRNA

This protocol outlines a typical workflow for comparing the cellular effects of this compound with those of PIKfyve siRNA.

1. Cell Culture and Reagents:

  • Cell Line: NIH3T3 or HeLa cells are commonly used and have been shown to exhibit the characteristic vacuolation phenotype.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Reagents:

    • This compound (Stock solution in DMSO)

    • PIKfyve-specific siRNA and a non-targeting control siRNA

    • Transfection reagent (e.g., Lipofectamine RNAiMAX)

    • Phosphate-Buffered Saline (PBS)

    • Reagents for viability assays (e.g., MTT, Trypan Blue)

    • Fixatives and antibodies for immunofluorescence (e.g., anti-LAMP1)

2. siRNA Transfection:

  • Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A final siRNA concentration of 50-100 nM is typically effective.

  • Incubate cells with the siRNA complexes for 48-72 hours to ensure sufficient knockdown of the target protein.

  • (Optional but recommended) Verify PIKfyve knockdown by Western blotting or qRT-PCR.

3. This compound Treatment:

  • For comparison, seed cells at the same density as for the siRNA experiment.

  • Treat cells with this compound at a concentration known to induce the desired phenotype (e.g., 800 nM for vacuolation in NIH3T3 cells).

  • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated cells.

  • Incubate for a duration that corresponds to the desired endpoint (e.g., 2-24 hours).

4. Phenotypic Analysis:

  • Quantification of Cellular Vacuolation:

    • After treatment, capture phase-contrast images of the cells.
    • Manually or using image analysis software, count the number of cells exhibiting clear, large cytoplasmic vacuoles.
    • Express the data as the percentage of vacuolated cells relative to the total number of cells.

  • Cell Viability Assay (e.g., MTT Assay):

    • After the treatment period, add MTT reagent to the cells and incubate according to the manufacturer's instructions.
    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.
    • Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
    • Incubate with a primary antibody against an endosomal/lysosomal marker (e.g., LAMP1).
    • Incubate with a fluorescently labeled secondary antibody.
    • Mount coverslips and visualize using a fluorescence microscope.

Mandatory Visualization

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI3P PIKfyve PIKfyve (Kinase) PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 Trafficking Endosomal Trafficking & Membrane Homeostasis PtdIns35P2->Trafficking PIKfyve->PtdIns35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Inhibition siRNA PIKfyve siRNA mRNA PIKfyve mRNA siRNA->mRNA Degradation Ribosome Ribosome mRNA->Ribosome Ribosome->PIKfyve Translation

Caption: PIKfyve signaling and points of intervention.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Arms cluster_analysis Analysis Start Seed Cells (e.g., NIH3T3, HeLa) siRNA_transfection Transfect with PIKfyve siRNA (48-72h) Start->siRNA_transfection YM_treatment Treat with this compound (2-24h) Start->YM_treatment Control_siRNA Transfect with Control siRNA Start->Control_siRNA Vehicle_control Treat with Vehicle (DMSO) Start->Vehicle_control Phenotypic_analysis Phenotypic Analysis siRNA_transfection->Phenotypic_analysis YM_treatment->Phenotypic_analysis Control_siRNA->Phenotypic_analysis Vehicle_control->Phenotypic_analysis Vacuolation Quantify Vacuolation (Microscopy) Phenotypic_analysis->Vacuolation Viability Assess Cell Viability (e.g., MTT assay) Phenotypic_analysis->Viability Trafficking_analysis Analyze Protein Trafficking (Immunofluorescence) Phenotypic_analysis->Trafficking_analysis

Caption: Experimental workflow for validation.

References

Unveiling the Role of PIKfyve/Fab1 in Vesicular Trafficking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of the PIKfyve inhibitor YM-201636 in mammalian cells and the genetic inactivation of its orthologue, Fab1, in yeast. This analysis, supported by experimental data, illuminates the conserved function of this lipid kinase in regulating vacuolar and endosomal homeostasis.

The mammalian lipid kinase PIKfyve and its yeast orthologue Fab1 play a critical role in the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling molecule in endosomal and lysosomal trafficking.[1] Inhibition of this pathway, either chemically or genetically, leads to a dramatic and comparable phenotype in both mammalian and yeast cells: the formation of enlarged vacuoles and endosomes. This guide explores this parallel by examining the effects of the selective PIKfyve inhibitor, this compound, and the consequences of Fab1 gene mutation.

A key piece of evidence underscoring the functional conservation of this pathway is a "rescue" experiment where the this compound-insensitive yeast Fab1 protein was expressed in mammalian cells. This heterologous expression was able to partially reverse the vacuole-swelling phenotype induced by this compound, demonstrating the functional equivalence of the yeast protein in the mammalian cellular context.[2]

Comparative Analysis of Phenotypes

The primary observable phenotype resulting from the disruption of the PIKfyve/Fab1 pathway is a significant alteration in vacuolar/endosomal morphology. The table below summarizes the quantitative data from studies on this compound-treated mammalian cells and yeast fab1 mutants.

Model System Condition Parameter Observation Reference
Primary mouse hippocampal neuronsTreatment with 1 µM this compound for 4 hoursVacuole AreaIncreased to 10-13% of the total cytoplasmic area.[3][4]
Vacuole DiameterRanged from 200-4000 nm.[4]
Vacuole NumberIncreased from an average of 0-6 to 14-18 per cell.[4]
Saccharomyces cerevisiaeTemperature-sensitive fab1 mutant (shifted to nonpermissive temperature for 30 mins)Vacuole SizeMore than doubled in size.[5][6][7]
Saccharomyces cerevisiaefab1 deletion mutantVacuole SizeDescribed as "extremely enlarged," occupying the majority of the cell.[1]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.

PIKfyve_Fab1_Pathway PIKfyve/Fab1 Signaling Pathway cluster_mammalian Mammalian Cell cluster_yeast Yeast Cell PI3P_m PtdIns(3)P PIKfyve PIKfyve PI3P_m->PIKfyve PtdIns35P2_m PtdIns(3,5)P2 PIKfyve->PtdIns35P2_m Phosphorylation Endosome_Lysosome Endosome/Lysosome Homeostasis PtdIns35P2_m->Endosome_Lysosome Regulates YM201636 This compound YM201636->PIKfyve Inhibits PI3P_y PtdIns(3)P Fab1 Fab1 PI3P_y->Fab1 PtdIns35P2_y PtdIns(3,5)P2 Fab1->PtdIns35P2_y Phosphorylation Vacuole_Homeostasis Vacuole Homeostasis PtdIns35P2_y->Vacuole_Homeostasis Regulates Fab1_mutation fab1 mutation Fab1_mutation->Fab1 Inactivates

Caption: PIKfyve/Fab1 signaling pathway in mammalian and yeast cells.

Rescue_Experiment_Workflow This compound Rescue Experiment Workflow cluster_control Control cluster_treatment This compound Treatment cluster_rescue Rescue Experiment Mammalian_Cells_C Mammalian Cells Normal_Vesicles_C Normal Endosomes/Lysosomes Mammalian_Cells_C->Normal_Vesicles_C Normal Condition Mammalian_Cells_T Mammalian Cells YM201636 Add this compound Mammalian_Cells_T->YM201636 Enlarged_Vesicles Enlarged Vacuoles YM201636->Enlarged_Vesicles Mammalian_Cells_R Mammalian Cells Express_Fab1 Express Yeast Fab1 Mammalian_Cells_R->Express_Fab1 Add_YM201636_R Add this compound Express_Fab1->Add_YM201636_R Rescued_Phenotype Partially Rescued Phenotype (Reduced Vacuole Size) Add_YM201636_R->Rescued_Phenotype

Caption: Workflow of the this compound rescue experiment using yeast Fab1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and fab1 mutant phenotypes.

Yeast Vacuole Staining with FM4-64

This protocol is used to visualize the vacuolar membrane in Saccharomyces cerevisiae.

Materials:

  • Yeast cells (fab1 mutant and wild-type control)

  • Growth medium (e.g., YPD)

  • FM4-64 dye (e.g., from a 1 mg/mL stock in DMSO)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

  • Grow yeast cells to the mid-log phase in the appropriate growth medium and at the permissive temperature (e.g., 24°C) for temperature-sensitive mutants.

  • Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed medium.

  • Add FM4-64 dye to a final concentration of approximately 40 µM.

  • Incubate the cells with the dye for 15-30 minutes. This allows the dye to be endocytosed and transported to the vacuolar membrane.

  • Pellet the cells by centrifugation to remove the dye-containing medium.

  • Resuspend the cells in fresh, pre-warmed medium without the dye and incubate for a "chase" period of 1-2 hours. This allows the dye to accumulate in the vacuolar membrane. For temperature-sensitive mutants, a duplicate sample should be shifted to the nonpermissive temperature (e.g., 38°C) during the chase period.

  • After the chase, pellet the cells and resuspend them in a small volume of medium.

  • Mount a small aliquot of the cell suspension on a microscope slide and cover with a coverslip.

  • Visualize the stained vacuoles using a fluorescence microscope. Compare the vacuole morphology between wild-type and fab1 mutant cells.

Visualization of Endosomes/Lysosomes in Mammalian Cells Treated with this compound

This protocol describes the use of LysoTracker dye and immunofluorescence to observe the effects of this compound on acidic organelles and specific endosomal markers.

Materials:

  • Adherent mammalian cells (e.g., NIH3T3, HeLa) cultured on coverslips

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • LysoTracker Red DND-99

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against an endosomal/lysosomal marker (e.g., LAMP1)

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed mammalian cells on coverslips in a culture dish and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 800 nM) or DMSO as a vehicle control for a specified period (e.g., 2-3 hours).[2]

  • For LysoTracker Staining: During the last 30 minutes of the this compound treatment, add LysoTracker Red to the medium at a final concentration of 100 nM.[2]

  • Rinse the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the coverslips three times with PBS.

  • For Immunofluorescence: After fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

  • Incubate with the primary antibody (e.g., anti-LAMP1) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a fluorescence microscope, observing the morphology and distribution of the stained organelles.

References

A Comparative Guide to PIKfyve Inhibitors: YM-201636 vs. Apilimod

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating biological pathways and validating therapeutic targets. This guide provides an objective comparison of two widely used small molecule inhibitors of PIKfyve kinase, YM-201636 and apilimod, supported by experimental data and detailed protocols.

PIKfyve, a phosphoinositide kinase, plays a crucial role in cellular function by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][2] This lipid product is essential for regulating endosomal trafficking, lysosomal homeostasis, and autophagy.[3][4] Dysregulation of PIKfyve activity is implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[1][4] this compound and apilimod are two of the most prominent inhibitors used to probe PIKfyve function.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and apilimod, providing a clear comparison of their potency and selectivity.

ParameterThis compoundApilimod (STA-5326)
Target PIKfyvePIKfyve
PIKfyve IC₅₀ 33 nM[5][6]14 nM[6][7]
Known Off-Targets p110α (IC₅₀ = 3.3 µM)[5][8]Highly selective; no significant activity reported against other lipid or protein kinases.[9]
Cellular Activity Inhibits retroviral budding; induces cytoplasmic vacuolation.[5][10]Inhibits IL-12/IL-23 production (IC₅₀ ≈ 1-2 nM); induces cytoplasmic vacuolation; antiproliferative in B-cell non-Hodgkin lymphoma.[7][11]

Signaling Pathway and Inhibition

PIKfyve exists in a complex with the scaffold protein Vac14 and the phosphatase Fig4, which tightly regulate its activity.[1] The kinase phosphorylates PI(3)P on the 5' position of the inositol ring, producing PI(3,5)P₂. This lipid acts as a signaling molecule to control processes like endosome-to-lysosome fusion and lysosomal fission. Both this compound and apilimod are potent ATP-competitive inhibitors that bind to the kinase domain of PIKfyve, blocking this critical phosphorylation step.[9] Inhibition leads to a cellular accumulation of the substrate, PI(3)P, and a depletion of the product, PI(3,5)P₂, resulting in the disruption of endolysosomal pathways.[9]

PIKfyve_Pathway cluster_membrane Endosomal Membrane cluster_inhibitors Inhibition cluster_downstream Downstream Cellular Processes PI3P PI(3)P PIKfyve_complex PIKfyve Kinase Complex (PIKfyve, VAC14, FIG4) PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P₂ Endo_Traffic Endosomal Trafficking PI35P2->Endo_Traffic Lyso_Homeo Lysosomal Homeostasis PI35P2->Lyso_Homeo Autophagy Autophagy PI35P2->Autophagy PIKfyve_complex->PI35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve_complex Inhibits Apilimod Apilimod Apilimod->PIKfyve_complex Inhibits

PIKfyve signaling and points of inhibition.

Detailed Comparison

Potency and Selectivity

Apilimod is a more potent inhibitor of PIKfyve, with an IC₅₀ of approximately 14 nM, compared to 33 nM for this compound.[6][7] A key differentiator is selectivity. Apilimod is highly selective for PIKfyve, showing no significant activity against a broad panel of other lipid and protein kinases.[9] In contrast, this compound exhibits off-target activity against the class I PI3K isoform p110α, albeit at a concentration roughly 100-fold higher than its IC₅₀ for PIKfyve (3.3 µM vs 33 nM).[5][10] This makes apilimod a more precise tool for studies where specificity for PIKfyve is paramount.

Cellular Effects and Phenotypes

Both inhibitors induce a characteristic cellular phenotype: the formation of large cytoplasmic vacuoles.[9][12] This is a direct consequence of disrupting endolysosomal trafficking and homeostasis due to the depletion of PI(3,5)P₂.[9][12]

A significant distinction is apilimod's potent inhibitory effect on the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23) in immune cells, with an IC₅₀ in the low nanomolar range (1-2 nM).[6][7] This effect, which led to its initial development for autoimmune diseases, appears to be a direct result of PIKfyve inhibition.[9] While this compound also impacts cellular trafficking pathways, its effects on cytokine production are less characterized.

Recent studies have explored the antiviral potential of both compounds, as the endosomal pathway targeted by PIKfyve is critical for the entry of many viruses, including Ebola and SARS-CoV-2.[4][13]

Experimental Methodologies

Accurate comparison and interpretation of inhibitor data rely on robust experimental protocols. Below are methodologies for key assays used in the characterization of PIKfyve inhibitors.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified PIKfyve by measuring the amount of ADP produced during the phosphorylation reaction.

  • Objective: To determine the IC₅₀ value of an inhibitor against purified PIKfyve kinase.

  • Materials: Recombinant human PIKfyve, Lipid Kinase Buffer, PI(3)P:PS substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Protocol:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound or apilimod) in a 96-well plate.

    • Add diluted active PIKfyve enzyme to each well.[14]

    • Add the lipid substrate PI(3)P:PS (phosphatidylinositol 3-phosphate:phosphatidylserine).[15]

    • Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., near the Kₘ for ATP). Incubate at 30°C for a defined period (e.g., 40 minutes).[14]

    • Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[14]

    • Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to kinase activity.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphoinositide Level Analysis

This method measures the levels of specific phosphoinositides in cells treated with inhibitors to confirm target engagement and the mechanism of action.

  • Objective: To quantify changes in cellular PI(3)P and PI(3,5)P₂ levels following inhibitor treatment.

  • Materials: Cell line (e.g., HeLa, HEK293), [³H]-myo-inositol, perchloric acid, HPLC system.

  • Protocol:

    • Metabolically label cells by culturing them in a medium containing [³H]-myo-inositol for 48-72 hours to incorporate the radiolabel into the phosphoinositide pool.[16]

    • Treat the labeled cells with the PIKfyve inhibitor (or vehicle control) for the desired time and concentration.

    • Stop the reaction and lyse the cells. Extract total lipids using a solvent system (e.g., chloroform/methanol).

    • Deacylate the lipid extract to remove fatty acid chains, leaving the water-soluble glycerophosphoinositol head groups.

    • Separate the different glycerophosphoinositols using a strong anion exchange High-Performance Liquid Chromatography (HPLC) system.[9][16]

    • Detect the radiolabeled peaks using an in-line scintillation counter.

    • Quantify the peaks corresponding to PI(3)P and PI(3,5)P₂ and normalize to control-treated cells to determine the effect of the inhibitor. A successful PIKfyve inhibitor will cause a decrease in the PI(3,5)P₂ peak and an increase in the PI(3)P peak.[9]

Experimental and Screening Workflow

The identification and validation of novel PIKfyve inhibitors typically follow a multi-stage process, moving from biochemical assays to cellular and functional confirmation.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Functional Characterization a Compound Library b In Vitro Kinase Assay (e.g., ADP-Glo) a->b c Identify 'Hits' (Compounds inhibiting PIKfyve) b->c d IC₅₀ Determination c->d e Cellular Target Engagement (Measure PI(3)P / PI(3,5)P₂ levels) d->e f Selectivity Profiling (Test against other kinases) e->f g Phenotypic Assays (e.g., Vacuolation, Cytokine Secretion) f->g h Confirm Mechanism of Action g->h i Lead Candidate h->i

A typical workflow for PIKfyve inhibitor screening.

Conclusion

Both this compound and apilimod are potent and valuable tools for studying the biology of PIKfyve.

  • Apilimod stands out as the more potent and selective inhibitor. Its well-defined specificity makes it the preferred choice for experiments where off-target effects, particularly on the PI3K pathway, could confound results. Its established role in inhibiting IL-12/23 production provides a robust functional readout.[9]

The choice between these two inhibitors will ultimately depend on the specific experimental context, the required level of selectivity, and the biological question being addressed. This guide provides the necessary data and methodological framework to make an informed decision for advancing research in this critical area of cell biology and drug discovery.

References

YM-201636 Selectivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the production of phosphoinositides PtdIns(3,5)P₂ and PtdIns5P. These lipids are vital for regulating endosomal trafficking, lysosomal homeostasis, and autophagy. Due to its role in these fundamental cellular processes, PIKfyve has emerged as a significant target in various research areas, including oncology, neurodegenerative diseases, and virology. This guide provides a comparative analysis of the selectivity profile of this compound against other kinases, offering a valuable resource for researchers designing experiments or developing novel therapeutics.

Quantitative Selectivity Profile of PIKfyve Inhibitors

The inhibitory activity of this compound and other common PIKfyve inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) values. A lower value indicates higher potency. Selectivity is determined by comparing the inhibitor's potency against its primary target (PIKfyve) versus other kinases. A significant fold-difference in these values highlights the inhibitor's specificity.

InhibitorPrimary TargetIC₅₀ / Kd (nM)Off-Target(s)Off-Target IC₅₀ / Kd (nM)Selectivity (Fold Difference)
This compound PIKfyve 33 [1]p110α (Class IA PI3K)3,300[1]~100x
Class IA PI3KInhibits insulin-induced activation[2]-
ApilimodPIKfyve14[3][4]Kinome Panel (456 kinases)No significant binding detected[5]Highly Selective
APY0201PIKfyve5.2[1][6]Kinome PanelSuperior selectivity over apilimod[2]Very High Selectivity
WX8PIKfyve1 (Kd)[7]PIP4K2C~300 (Kd)[7]~300x
MTOR~7,000 (Kd)[7]~7,000x
Vacuolin-1PIKfyveNot specified--Potent and Selective[1][8]

Summary of Findings:

  • This compound is a potent inhibitor of PIKfyve with an IC₅₀ of 33 nM.[1] It exhibits approximately 100-fold selectivity against the class I PI3K isoform p110α.[1] However, it is noted to be less selective than other available inhibitors, as it also inhibits the insulin-dependent activation of class IA PI 3-kinase.[2]

  • APY0201 emerges as the most potent inhibitor in this comparison, with an IC₅₀ of 5.2 nM.[1][6] It is reported to have superior selectivity compared to apilimod, showing high specificity across broad panels of kinases and other enzymes.[2]

  • Apilimod is also highly potent (IC₅₀ of 14 nM) and is described as "exquisitely selective," with a comprehensive screen against 456 kinases showing PIKfyve as its only significant target.[3][5]

  • WX8 demonstrates high potency with a Kd of 1 nM and exhibits strong selectivity against other related kinases like PIP4K2C (~300-fold) and MTOR (~7000-fold).[7]

Experimental Methodologies

The determination of kinase inhibition and selectivity involves robust biochemical assays. The data presented in this guide are primarily derived from in vitro kinase assays that measure the enzymatic activity of purified kinases in the presence of an inhibitor.

1. In Vitro Lipid Kinase Assay (ADP-Glo™ Format)

This is a common method for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to produce a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP produced and thus to the kinase activity.

  • Protocol Outline:

    • Reaction Setup: Recombinant human PIKfyve enzyme is incubated in a kinase buffer with the lipid substrate (e.g., a mixture of phosphatidylinositol 3-phosphate and phosphatidylserine, PI(3)P:PS).

    • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.

    • Initiation: The kinase reaction is initiated by adding a solution of ATP. The mixture is incubated for a set period (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).

    • Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the enzymatic reaction and eliminate any unused ATP.

    • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP into ATP.

    • Signal Detection: The newly synthesized ATP drives a luciferase reaction, and the resulting luminescence is measured using a plate reader.

    • Data Analysis: The luminescent signal is used to calculate the percentage of kinase inhibition at each compound concentration, from which an IC₅₀ value is determined.

2. Radiometric Kinase Assay (³²P-ATP Filter Binding)

This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the lipid substrate.

  • Principle: The radiolabeled lipid product is separated from the unreacted [γ-³²P]ATP by binding it to a membrane. The radioactivity on the membrane is then quantified, which corresponds to the kinase activity.

  • Protocol Outline:

    • Reaction Setup: Similar to the ADP-Glo assay, purified kinase and lipid substrate are prepared in a reaction buffer.

    • Inhibitor Addition: Test compounds are added at various concentrations.

    • Initiation: The reaction is started by adding ATP supplemented with [γ-³²P]ATP. The reaction proceeds for a defined time and temperature.

    • Termination and Capture: The reaction is stopped, and an aliquot is spotted onto a nitrocellulose or other suitable membrane that avidly binds lipids.

    • Washing: The membrane is washed extensively with solutions like 1 M NaCl and 1% phosphoric acid to remove unreacted [γ-³²P]ATP and other non-lipid components.

    • Quantification: The amount of radioactivity trapped on the membrane is measured using a scintillation counter or phosphorimager.

    • Data Analysis: The radioactive counts are proportional to kinase activity. These values are used to calculate percent inhibition and determine the IC₅₀.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Enzyme Purified Kinase (e.g., PIKfyve) Mix Combine Kinase, Substrate, & Inhibitor Enzyme->Mix Substrate Lipid Substrate (e.g., PI(3)P) Substrate->Mix Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Initiate Initiate with ATP (+ [γ-³²P]ATP or cold ATP) Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Measure Measure Product (e.g., ADP or ³²P-Lipid) Terminate->Measure Analyze Calculate % Inhibition & Determine IC₅₀ Measure->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

PIKfyve Signaling Pathway

G PI Phosphatidylinositol (PI) PI3P PtdIns(3)P PI->PI3P Vps34 PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PtdIns(3,5)P₂ Regulation Endosomal Trafficking, Lysosomal Homeostasis, Autophagy PI35P2->Regulation PI5P PtdIns(5)P PI5P->Regulation PIKfyve->PI35P2 Phosphorylation PIKfyve->PI5P Phosphorylation PI3K Class III PI3K (Vps34) YM201636 This compound YM201636->PIKfyve Inhibits

Caption: PIKfyve's role in the phosphoinositide signaling pathway.

References

Confirming PIKfyve Inhibition in Cells: A Comparative Guide to Using YM-201636

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the cellular roles of the phosphoinositide kinase PIKfyve, the small molecule inhibitor YM-201636 serves as a potent and selective tool. This guide provides a comparative overview of established methods to confirm its inhibitory action in a cellular context, offering detailed experimental protocols and data presentation to aid in experimental design and interpretation. We also compare this compound with other known PIKfyve inhibitors.

Comparative Analysis of PIKfyve Inhibitors

This compound exhibits high potency and selectivity for PIKfyve. A comparison with other commonly used inhibitors highlights its utility in cellular studies.

InhibitorIC50 (PIKfyve)IC50 (p110α)Key FeaturesReference
This compound 33 nM3 µMPotent and selective; induces cytoplasmic vacuolation.[1][2]
Apilimod (STA-5326) ~10 nM>100-fold selectivityHighly selective; has been evaluated in clinical trials.[3][4]
APY0201 Not specifiedNot specifiedDemonstrates broad anti-multiple myeloma activity.[3][5]
Vacuolin-1 Not specifiedNot specifiedPotent inducer of vacuolation by inhibiting PIKfyve.[4]

Experimental Approaches to Validate PIKfyve Inhibition by this compound

Several orthogonal approaches can be employed to confirm that this compound is effectively inhibiting PIKfyve in your cellular model.

Direct Measurement of PtdIns(3,5)P2 Levels

The most direct method to confirm PIKfyve inhibition is to measure the levels of its product, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). Treatment with this compound is expected to significantly reduce cellular PtdIns(3,5)P2 levels.[1][2]

Experimental Protocol: Measurement of PtdIns(3,5)P2 by HPLC

  • Metabolic Labeling: Culture cells to near confluency. Wash cells with phosphate-free DMEM, then incubate in phosphate-free DMEM containing [32P]orthophosphate (0.5 mCi/mL) for 2-4 hours to label the cellular ATP pool.

  • Inhibitor Treatment: Add this compound (e.g., 800 nM) or vehicle control (DMSO) to the labeling medium and incubate for the desired time (e.g., 30 minutes).

  • Lipid Extraction: Aspirate the medium and stop the reaction by adding ice-cold 0.5 M HCl. Scrape the cells, transfer to a glass tube, and perform a two-phase lipid extraction using chloroform and methanol.

  • Deacylation: Dry the lipid extract and deacylate the phosphoinositides to release the water-soluble glycerophosphoinositol phosphates (GroPIs).

  • HPLC Analysis: Separate the deacylated GroPIs by high-performance liquid chromatography (HPLC) using a strong anion exchange column.

  • Quantification: Detect and quantify the radiolabeled GroPIs corresponding to PtdIns(3,5)P2 using a scintillation counter. A significant reduction in the PtdIns(3,5)P2 peak in this compound-treated cells compared to the control confirms PIKfyve inhibition.

Assessment of Cellular Phenotypes

A characteristic cellular response to PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[1][6] This phenotype is a reliable and readily observable indicator of target engagement.

Experimental Protocol: Visualization of Cytoplasmic Vacuolation

  • Cell Culture and Treatment: Plate cells on glass coverslips or in imaging-compatible dishes. Treat the cells with this compound (e.g., 800 nM) or vehicle control for a suitable duration (e.g., 1-4 hours).

  • Live-Cell Imaging: Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy. The appearance of large, clear vacuoles in the cytoplasm of treated cells is indicative of PIKfyve inhibition.

  • Fixed-Cell Imaging (Optional): For higher resolution imaging, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with markers for endosomes (e.g., EEA1) or lysosomes (e.g., LAMP1) to characterize the origin of the vacuoles.

Monitoring Endosomal Trafficking Defects

PIKfyve plays a crucial role in endosomal sorting and trafficking. Its inhibition leads to the mislocalization of various cargo proteins and endosomal markers.

Experimental Protocol: Immunofluorescence Analysis of Endosomal Markers

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described above.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with primary antibodies against endosomal markers such as the cation-independent mannose-6-phosphate receptor (CI-MPR), EEA1 (early endosomes), or LAMP1 (late endosomes/lysosomes).

  • Microscopy: After incubation with fluorescently labeled secondary antibodies, mount the coverslips and visualize the localization of the markers using a fluorescence microscope. Inhibition of PIKfyve typically leads to the accumulation of CI-MPR in enlarged endosomal structures.[1]

Analysis of Autophagy Modulation

This compound has been shown to dysregulate autophagy, resulting in an accumulation of the autophagosomal marker LC3-II.[6][7][8]

Experimental Protocol: Western Blotting for LC3-II

  • Cell Lysis: Treat cells with this compound or vehicle control. For assessment of autophagic flux, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the this compound treatment. Lyse the cells in RIPA buffer.

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for LC3. Following incubation with an HRP-conjugated secondary antibody, detect the bands by chemiluminescence. An increase in the lipidated form, LC3-II, relative to the cytosolic LC3-I, indicates an alteration in autophagy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving PIKfyve and the experimental workflows for confirming its inhibition.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 ADP ADP PIKfyve->ADP Downstream Endosomal Trafficking, Autophagy Regulation PI35P2->Downstream ATP ATP ATP->PIKfyve YM201636 This compound YM201636->PIKfyve

Caption: PIKfyve signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Confirmation Assays Start Cell Culture Treatment Treat with this compound or Vehicle Control Start->Treatment Assay1 PtdIns(3,5)P2 Measurement (HPLC) Treatment->Assay1 Assay2 Phenotypic Analysis (Microscopy) Treatment->Assay2 Assay3 Endosomal Trafficking (Immunofluorescence) Treatment->Assay3 Assay4 Autophagy Assessment (Western Blot for LC3-II) Treatment->Assay4 Result Confirmation of PIKfyve Inhibition Assay1->Result Assay2->Result Assay3->Result Assay4->Result

Caption: Experimental workflow for confirming PIKfyve inhibition by this compound.

Specificity Controls

To ensure that the observed effects are specifically due to the inhibition of PIKfyve, consider the following controls:

  • siRNA-mediated knockdown of PIKfyve: The phenotype observed with this compound treatment should be mimicked by the specific depletion of PIKfyve using siRNA.[1][2]

  • Rescue with a drug-resistant orthologue: Expression of the this compound-insensitive yeast orthologue, Fab1, in mammalian cells should rescue the vacuolation phenotype induced by the inhibitor.[1]

By employing a combination of these biochemical and cell-based assays, researchers can confidently confirm the on-target inhibition of PIKfyve by this compound and proceed to investigate its downstream cellular consequences.

References

Comparative Analysis of PIKfyve Inhibitors on Autophagy Regulation: A Western Blot Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecule inhibitors on cellular pathways is paramount. This guide provides a comparative analysis of the PIKfyve inhibitor YM-201636 and its alternatives, focusing on their impact on the PIKfyve signaling pathway as assessed by Western blot analysis. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in the objective evaluation of these compounds.

Introduction to the PIKfyve Pathway and its Inhibition

PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and autophagy by synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). Inhibition of PIKfyve disrupts these processes, leading to the formation of large cytoplasmic vacuoles and modulation of autophagy, a cellular recycling mechanism. This has made PIKfyve an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

This compound is a potent and selective inhibitor of PIKfyve. Its application in research has been instrumental in elucidating the cellular functions of this kinase. However, a range of alternative PIKfyve inhibitors, such as Apilimod and Vacuolin-1, have also been developed, each with potentially distinct cellular effects. This guide focuses on comparing the performance of these inhibitors by examining their impact on the autophagy marker protein, Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), as measured by Western blot analysis. An increase in LC3-II levels is a hallmark of autophagy induction or blockade of autophagic flux.

Comparative Western Blot Analysis of PIKfyve Inhibitors

The following table summarizes quantitative data from representative studies that have utilized Western blot analysis to assess the effects of this compound and its alternatives on LC3-II protein levels. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented here is a compilation from different sources. The fold change in LC3-II levels is typically normalized to a loading control (e.g., GAPDH or β-actin) and compared to a vehicle-treated control.

InhibitorCell LineConcentrationTreatment TimeFold Change in LC3-II (relative to control)Reference
This compound HeLa800 nM24 hSignificant increase in Rab7 and Lamp2[1]
Apilimod PC-30.5 µM18-19 hStrong up-regulation of LC3-II in exosomal fractions[2]
Apilimod DU145300 nM24 hIncreased LC3 lipidation[3]
WX8 (Vacuolin-1 analog) U2OS0.1-0.5 µM24 hConcentration-dependent increase in LC3-II[4]
ESK981 Prostate Cancer Cell LinesVaries24 hDose-dependent increase in LC3 lipidation[3]
PIK5-12d (Degrader) VCaP300 nM72 h (after washout)Significant increase in LC3A/B[5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting Western blot data. Below is a generalized protocol for the detection of LC3-II by Western blot, based on common practices in the cited literature.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with the PIKfyve inhibitor (this compound, Apilimod, Vacuolin-1, etc.) at the desired concentration and for the specified duration. Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.

4. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for LC3 (recognizing both LC3-I and LC3-II) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

6. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the LC3-II band intensity to the intensity of a loading control protein (e.g., GAPDH or β-actin).

Visualizing the PIKfyve Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes Endosomal_Trafficking Endosomal Trafficking PtdIns35P2->Endosomal_Trafficking Regulates Autophagy Autophagy PtdIns35P2->Autophagy Regulates YM201636 This compound YM201636->PIKfyve Inhibits Alternatives Alternative Inhibitors (Apilimod, Vacuolin-1) Alternatives->PIKfyve Inhibit

Caption: The PIKfyve signaling pathway and points of inhibition.

Western_Blot_Workflow start Cell Treatment with PIKfyve Inhibitor lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-LC3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Quantified LC3-II Levels analysis->end

Caption: A generalized workflow for Western blot analysis of LC3-II.

Inhibitor_Comparison_Logic cluster_inhibitors PIKfyve Inhibitors YM201636 This compound PIKfyve_Inhibition PIKfyve Inhibition YM201636->PIKfyve_Inhibition Apilimod Apilimod Apilimod->PIKfyve_Inhibition Vacuolin1 Vacuolin-1 Vacuolin1->PIKfyve_Inhibition Autophagy_Modulation Modulation of Autophagy PIKfyve_Inhibition->Autophagy_Modulation LC3II_Change Change in LC3-II Levels Autophagy_Modulation->LC3II_Change Western_Blot Western Blot Analysis LC3II_Change->Western_Blot Measured by Comparison Comparative Analysis of Inhibitor Performance Western_Blot->Comparison Provides data for

Caption: Logical flow for comparing PIKfyve inhibitors via Western blot.

Conclusion

The analysis of LC3-II levels by Western blot is a critical tool for assessing the impact of PIKfyve inhibitors on autophagy. While this compound is a well-established inhibitor, alternatives like Apilimod and Vacuolin-1 demonstrate comparable or, in some contexts, more potent effects on autophagy markers. The choice of inhibitor for a particular research application should be guided by the specific cellular context, the desired potency, and a thorough review of the comparative literature. The data and protocols presented in this guide offer a foundational resource for making such informed decisions in the fields of cell biology and drug discovery. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the efficacy of these valuable research tools.

References

YM-201636 in the Landscape of PI3K/Akt/mTOR Pathway Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While numerous inhibitors targeting different nodes of this pathway, such as PI3K, Akt, and mTOR, have been developed, emerging strategies also explore alternative targets that modulate this pathway's activity. This guide provides a comparative overview of YM-201636, a selective inhibitor of PIKfyve, alongside established inhibitors of the PI3K/Akt/mTOR pathway: Alpelisib (PI3K inhibitor), Ipatasertib (Akt inhibitor), and Everolimus (mTOR inhibitor).

This comparison aims to provide an objective look at their mechanisms of action, target selectivity, and reported effects, supported by experimental data. It is important to note that the presented data is compiled from various studies and direct head-to-head comparisons in the same experimental models are limited. Therefore, direct comparison of quantitative values such as IC50 should be interpreted with caution.

The PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets

The PI3K/Akt/mTOR pathway is a complex network of proteins that transmit signals from cell surface receptors to downstream effectors, ultimately controlling a multitude of cellular processes. The following diagram illustrates the canonical pathway and the points of intervention for the inhibitors discussed in this guide.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_endosomal Endosomal Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Alpelisib Alpelisib Alpelisib->PI3K Inhibition Akt Akt PDK1->Akt Phosphorylation (Thr308) Akt->PI3K Negative Feedback mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K->mTORC1 Negative Feedback Transcription Gene Transcription S6K->Transcription Ipatasertib Ipatasertib Ipatasertib->Akt Inhibition Everolimus Everolimus Everolimus->mTORC1 Inhibition PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation PI3P PI(3)P PI35P2->mTORC1 Modulation YM201636 This compound YM201636->PIKfyve Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Inhibitor Profiles and Performance Data

This section details the mechanism of action and available experimental data for each inhibitor.

This compound: A PIKfyve Inhibitor

This compound is a potent and selective inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). PI(3,5)P2 is a key regulator of endosomal and lysosomal trafficking. While not a direct inhibitor of the canonical PI3K/Akt/mTOR pathway, PIKfyve inhibition can impact this pathway, for instance, through the modulation of mTORC1 activity.

Alpelisib (BYL719): A PI3Kα-Specific Inhibitor

Alpelisib is an orally bioavailable, potent, and selective inhibitor of the p110α catalytic subunit of PI3K. Mutations in the PIK3CA gene, which encodes p110α, are common in many cancers, leading to constitutive activation of the PI3K pathway. Alpelisib is approved for the treatment of certain types of breast cancer with PIK3CA mutations.

Ipatasertib (GDC-0068): A Pan-Akt Inhibitor

Ipatasertib is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Akt is a central node in the PI3K pathway, and its inhibition blocks downstream signaling to mTORC1 and other effectors involved in cell survival and proliferation.

Everolimus (RAD001): an mTORC1 Inhibitor

Everolimus is an allosteric inhibitor of mTOR complex 1 (mTORC1). It belongs to the class of drugs known as rapalogs. By inhibiting mTORC1, everolimus blocks the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the key quantitative data for the discussed inhibitors.

InhibitorPrimary TargetIC50 (Primary Target)Off-Target(s) of NoteReported Cellular Effects
This compound PIKfyve33 nMp110α (IC50 = 3.3 µM)Inhibition of endosomal trafficking, induction of autophagy, decreased cell viability
Alpelisib PI3Kα~5 nM-Inhibition of cell proliferation, induction of apoptosis
Ipatasertib Pan-Akt (Akt1/2/3)Akt1: 5 nM; Akt2: 18 nM; Akt3: 8 nM-Inhibition of cell proliferation, induction of G1 cell cycle arrest
Everolimus mTORC1~1-5 nM-Inhibition of cell proliferation, induction of G1 cell cycle arrest and autophagy

Disclaimer: The IC50 values presented are from various sources and different assay conditions. A direct comparison of these values may not accurately reflect the relative potencies of the inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Kinase Assay (for PIKfyve)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer.

    • Dilute the active PIKfyve enzyme to the desired concentration in Kinase Buffer.

    • Prepare the substrate solution containing PI(3)P and phosphatidylserine (PS) in a lipid dilution buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Prepare the inhibitor stock solutions in DMSO and dilute to desired concentrations.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the diluted PIKfyve enzyme solution to each well.

    • Add 5 µL of the substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Proteins (p-Akt, p-S6K)

This protocol provides a general guideline for detecting phosphorylated signaling proteins.

  • Cell Lysis and Protein Quantification:

    • Culture cells to the desired confluency and treat with inhibitors for the specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Viability Assay (MTT/XTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the inhibitors or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assay Procedure (XTT):

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

This compound represents a distinct approach to modulating the PI3K/Akt/mTOR signaling network by targeting the lipid kinase PIKfyve, which plays a crucial role in endolysosomal trafficking. This contrasts with the direct inhibition of core pathway components by Alpelisib, Ipatasertib, and Everolimus. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or the molecular profile of the disease. While direct comparative data is scarce, this guide provides a foundational understanding of these different inhibitory mechanisms and their reported effects, empowering researchers to make informed decisions for their studies. Further research involving direct head-to-head comparisons will be invaluable in elucidating the nuanced roles and potential synergistic effects of targeting different regulatory nodes of this critical signaling pathway.

Phenotypic comparison of YM-201636 and PIKfyve knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of the phenotypic effects of the small molecule inhibitor YM-201636 and genetic knockdown of PIKfyve, a lipid kinase crucial for endosomal trafficking and lysosomal homeostasis. Both interventions target the function of PIKfyve, which synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating the cellular roles of PIKfyve and the therapeutic potential of its inhibition.

Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of PIKfyve.[1][3] It acts by directly binding to the kinase and inhibiting its enzymatic activity, thereby preventing the synthesis of PtdIns(3,5)P2.[1][4]

PIKfyve knockdown , typically achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduces the cellular levels of PIKfyve protein.[5] This depletion of the enzyme leads to a corresponding decrease in PtdIns(3,5)P2 production.

Crucially, studies have shown that treatment with this compound phenotypically mimics the effects of PIKfyve knockdown, indicating that the primary target of this compound's cellular activity is indeed PIKfyve.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibition of PIKfyve by this compound and the consequences of its functional loss.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
PIKfyve33 nM[1][3]
p110α (Class IA PI3K)3.3 µM[1][3]
Fab1 (yeast orthologue)>5 µM[1][3]

Table 2: Cellular Effects of PIKfyve Inhibition

ParameterThis compound TreatmentPIKfyve KnockdownReference
PtdIns(3,5)P2 Production~80% decrease (at 800 nM)Significant reduction[3]
Retroviral Budding~80% reduction (at 800 nM)Not explicitly quantified[3]
Insulin-activated Glucose Uptake (3T3L1 adipocytes)IC50 of 54 nMNot explicitly quantified[3][4]
Neuronal Survival (primary hippocampal neurons)~50% reduction after 24h (at 1 µM)Not explicitly quantified[7][8]

Phenotypic Comparison

The most striking and commonly reported phenotype for both this compound treatment and PIKfyve knockdown is the formation of large cytoplasmic vacuoles.[2][7][9] These vacuoles are derived from late endosomes and lysosomes and are a direct consequence of disrupted endosomal trafficking and lysosomal homeostasis due to the depletion of PtdIns(3,5)P2.[2][10]

PhenotypeThis compoundPIKfyve KnockdownCommon Mechanism
Cytoplasmic Vacuolation Induces formation of large, swollen vesicles.[6]Causes similar extensive vesicle swelling.[6]Disruption of endosome maturation and lysosome fission/fusion.[2]
Endosomal Trafficking Reversibly impairs endosomal sorting and transport.[3]Leads to defects in endocytic recycling and trafficking to lysosomes.[2]Blockade of PtdIns(3,5)P2-dependent trafficking steps.
Autophagy Dysregulates autophagy, leading to accumulation of autophagosomes.[7][8]Blocks autophagic flux.[5]Impaired fusion of autophagosomes with lysosomes.
Cell Viability Can induce apoptosis-independent cell death in some cell types, such as neurons.[7][8]Suppresses cell proliferation.[5]Varies depending on cell type and context.
Retroviral Budding Significantly reduces the budding of retroviruses.[3]Not as extensively studied, but expected to have a similar effect.Interference with the endosomal sorting complex required for transport (ESCRT) machinery.[3]

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway

The following diagram illustrates the central role of PIKfyve in the synthesis of PtdIns(3,5)P2 and its downstream effects on endo-lysosomal pathways.

PIKfyve_Signaling cluster_membrane Endosomal Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 synthesizes YM201636 This compound YM201636->PIKfyve inhibits PIKfyve_KD PIKfyve Knockdown PIKfyve_KD->PIKfyve depletes EndoTrafficking Endosomal Trafficking PtdIns35P2->EndoTrafficking regulates LysosomeHomeostasis Lysosomal Homeostasis PtdIns35P2->LysosomeHomeostasis regulates Autophagy Autophagy PtdIns35P2->Autophagy regulates Vps34 Vps34 (Class III PI3K) Vps34->PI3P synthesizes

Caption: PIKfyve synthesizes PtdIns(3,5)P2 from PI(3)P, regulating key cellular pathways.

Experimental Workflow for Comparing this compound and PIKfyve Knockdown

This diagram outlines a typical experimental workflow to compare the phenotypic effects of this compound and PIKfyve knockdown.

Experimental_Workflow cluster_treatments Experimental Groups cluster_assays Phenotypic Assays start Cell Culture Control Control (e.g., DMSO, scrambled siRNA) start->Control YM201636_treat This compound Treatment start->YM201636_treat siRNA_treat PIKfyve siRNA Transfection start->siRNA_treat Microscopy Microscopy (Vacuole formation) Control->Microscopy WesternBlot Western Blot (Protein levels, e.g., LC3-II) Control->WesternBlot TraffickingAssay Endocytic Trafficking Assays Control->TraffickingAssay ViabilityAssay Cell Viability/Proliferation Assays Control->ViabilityAssay YM201636_treat->Microscopy YM201636_treat->WesternBlot YM201636_treat->TraffickingAssay YM201636_treat->ViabilityAssay siRNA_treat->Microscopy siRNA_treat->WesternBlot siRNA_treat->TraffickingAssay siRNA_treat->ViabilityAssay DataAnalysis Data Analysis and Comparison Microscopy->DataAnalysis WesternBlot->DataAnalysis TraffickingAssay->DataAnalysis ViabilityAssay->DataAnalysis

Caption: Workflow for comparing this compound and PIKfyve knockdown effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be used, including NIH3T3, HeLa, or specific cell types relevant to the research question (e.g., primary neurons, cancer cell lines).[11][12]

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the desired final concentration of this compound (e.g., 100 nM - 1 µM) for the specified duration.[7][8] A vehicle control (DMSO) is run in parallel.

  • PIKfyve siRNA Transfection: Cells are transfected with siRNA oligonucleotides targeting PIKfyve using a suitable transfection reagent according to the manufacturer's protocol. A non-targeting or scrambled siRNA is used as a negative control. The efficiency of knockdown should be verified by Western blotting or qRT-PCR.[13]

Analysis of Cytoplasmic Vacuolation
  • Phase-Contrast Microscopy: Live or fixed cells are imaged using a phase-contrast microscope to observe the formation of cytoplasmic vacuoles. Time-lapse imaging can be used to monitor the dynamics of vacuole formation and reversal after drug washout.[6]

  • Quantification: The number and size of vacuoles per cell can be quantified using image analysis software.

Western Blotting for Autophagy Marker LC3-II
  • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against LC3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an appropriate detection reagent. The ratio of LC3-II to LC3-I or the loading control is quantified.[12]

Endocytic Trafficking Assay
  • Marker Internalization: Cells are incubated with a fluorescently labeled endocytic tracer (e.g., fluorescent dextran, EGF, or transferrin) for a defined period.

  • Chase Period: The cells are washed and incubated in marker-free medium for different chase times to follow the trafficking of the marker through the endosomal pathway.

  • Imaging: The localization of the fluorescent marker within the cells is visualized by fluorescence microscopy. Colocalization with endosomal or lysosomal markers can be assessed by immunofluorescence.

  • Quantification: The intensity and distribution of the fluorescent signal in different compartments are quantified using image analysis software.

Conclusion

Both the pharmacological inhibition of PIKfyve with this compound and its genetic knockdown result in remarkably similar and profound cellular phenotypes, most notably the formation of large cytoplasmic vacuoles and disruption of endosomal and autophagic pathways. This consistency underscores the specificity of this compound for PIKfyve and validates its use as a powerful tool to acutely probe the functions of this essential lipid kinase. The choice between using this compound and PIKfyve knockdown will depend on the specific experimental goals, with the small molecule inhibitor offering the advantage of acute and reversible inhibition, while genetic knockdown provides a means for longer-term and potentially more complete loss of function.

References

Control Experiments for YM-201636 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-201636, a potent and selective inhibitor of PIKfyve kinase, with other relevant compounds. It includes detailed experimental protocols for essential control experiments to validate its mechanism of action and cellular effects. The information is intended to assist researchers in designing robust experiments and interpreting data when using this compound.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns(5)P).[1][2][3] PIKfyve plays a crucial role in regulating endosomal trafficking, lysosomal homeostasis, and autophagy.[2][4][5] Inhibition of PIKfyve by this compound disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles and impaired endosome maturation.[3][6] Understanding the precise cellular consequences of this compound treatment is paramount for its application in research and potential therapeutic development.

Comparison of PIKfyve Inhibitors

To aid in the selection of appropriate tool compounds and to contextualize the effects of this compound, the following table summarizes key quantitative data for this compound and a common alternative, apilimod.

InhibitorTargetIC₅₀ (in vitro)Cellular Effects & NotesKey References
This compound PIKfyve 33 nM Potent and selective PIKfyve inhibitor. Also inhibits p110α at a much higher concentration (IC₅₀ = 3.3 µM). Induces prominent cytoplasmic vacuolation. Affects endosomal trafficking and autophagy.[1][3][7]
p110α3.3 µM~100-fold less potent against p110α compared to PIKfyve.[3][7]
Apilimod PIKfyve ~14 nM Potent and highly selective PIKfyve inhibitor. Also characterized as an inhibitor of IL-12/IL-23 production. Induces similar vacuolation phenotype to this compound.[8][9]
IL-12/IL-23~1-2 nMPotent inhibitor of cytokine production in various cell types.[8]

Key Control Experiments and Detailed Protocols

The following are critical control experiments to perform when studying the effects of this compound. These protocols are designed to validate the on-target effects of the inhibitor and to elucidate its functional consequences in a cellular context.

In Vitro PIKfyve Kinase Assay

Objective: To directly assess the inhibitory activity of this compound on PIKfyve kinase in a cell-free system. This is a primary control to confirm the compound's potency and selectivity.

Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.05 mM DTT.

    • Add recombinant human PIKfyve enzyme to the reaction buffer.

    • Add the lipid substrate, phosphatidylinositol 3-phosphate (PtdIns(3)P), mixed with phosphatidylserine (PS) as a carrier lipid. Sonicate the lipid mixture briefly before use.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP (containing a radioactive γ-³²P or γ-³³P label, or using a non-radioactive ADP-Glo™ format).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-40 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a solution of 1 M HCl. Extract the lipids using a chloroform/methanol mixture. Spot the lipid-containing organic phase onto a thin-layer chromatography (TLC) plate and separate the lipids. Detect the radiolabeled PtdIns(3,5)P₂ product by autoradiography and quantify using densitometry.

    • ADP-Glo™ Assay: Terminate the kinase reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis:

    • Calculate the percentage of PIKfyve activity at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Measurement of Intracellular PtdIns(3,5)P₂ Levels

Objective: To confirm that this compound inhibits PIKfyve activity within intact cells by measuring the levels of its product, PtdIns(3,5)P₂.

Protocol:

  • Metabolic Labeling:

    • Culture cells to near confluence.

    • Label the cellular phosphoinositide pool by incubating the cells in phosphate-free medium containing [³²P]orthophosphate for several hours.

  • Inhibitor Treatment:

    • Treat the labeled cells with various concentrations of this compound or vehicle for a specified time.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract total lipids using an acidified solvent mixture (e.g., chloroform/methanol/HCl).

  • Lipid Separation and Detection:

    • Separate the different phosphoinositide species using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

    • Detect and quantify the amount of radiolabeled PtdIns(3,5)P₂.

  • Data Analysis:

    • Normalize the PtdIns(3,5)P₂ levels to the total amount of incorporated radioactivity or to the levels of other, unaffected phosphoinositides.

    • Compare the PtdIns(3,5)P₂ levels in this compound-treated cells to those in vehicle-treated cells.

Endosomal Trafficking Assay (EGF Receptor)

Objective: To assess the functional consequence of PIKfyve inhibition on endosomal trafficking, a key cellular process regulated by PtdIns(3,5)P₂. This is often visualized by monitoring the trafficking of the epidermal growth factor (EGF) receptor.

Protocol:

  • Cell Preparation:

    • Plate cells on glass coverslips and serum-starve overnight.

  • Inhibitor Pre-treatment:

    • Pre-treat the cells with this compound or vehicle for a short period (e.g., 30-60 minutes).

  • Ligand Internalization:

    • Add fluorescently labeled EGF (e.g., Alexa Fluor 488-EGF) to the medium and incubate at 37°C for various time points to allow for internalization.

  • Fixation and Staining:

    • At each time point, place the coverslips on ice and wash with ice-cold PBS to stop trafficking.

    • Fix the cells with 4% paraformaldehyde.

    • Optionally, permeabilize the cells and stain for endosomal markers such as EEA1 (early endosomes) or LAMP1 (late endosomes/lysosomes) using specific antibodies.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the colocalization of fluorescent EGF with endosomal markers. In this compound-treated cells, EGF is expected to accumulate in enlarged, aberrant endosomal structures.

Autophagy Flux Assay (LC3-II Western Blot)

Objective: To determine the effect of this compound on autophagy, a process closely linked to lysosomal function. This assay measures the accumulation of LC3-II, a marker for autophagosomes.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound or vehicle.

    • For a complete autophagy flux analysis, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final few hours of the experiment. This will block the degradation of autophagosomes and allow for the measurement of autophagosome synthesis.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3. Also, probe for a loading control such as GAPDH or β-actin.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity of LC3-II and normalize it to the loading control.

    • An increase in LC3-II levels in the presence of this compound, particularly when lysosomal degradation is blocked, indicates an alteration in the autophagic process.

Visualizing Cellular Pathways and Workflows

To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.

PIKfyve_Signaling_Pathway cluster_membrane Endosome Membrane cluster_inhibitor Inhibition cluster_cellular_processes Cellular Processes PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Synthesizes PtdIns5P PtdIns(5)P PIKfyve->PtdIns5P Synthesizes Endosomal_Trafficking Endosomal Trafficking PtdIns35P2->Endosomal_Trafficking Regulates Lysosomal_Homeostasis Lysosomal Homeostasis PtdIns35P2->Lysosomal_Homeostasis Regulates PtdIns5P->Endosomal_Trafficking Regulates YM201636 This compound YM201636->PIKfyve Inhibits Autophagy Autophagy Lysosomal_Homeostasis->Autophagy Impacts Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_functional Functional Consequences Kinase_Assay PIKfyve Kinase Assay (IC₅₀ Determination) PtdIns35P2_Measurement Measure Intracellular PtdIns(3,5)P₂ Levels Kinase_Assay->PtdIns35P2_Measurement Phenotype_Analysis Phenotypic Analysis (Vacuolation) PtdIns35P2_Measurement->Phenotype_Analysis Endosomal_Assay Endosomal Trafficking Assay (e.g., EGF Uptake) Phenotype_Analysis->Endosomal_Assay Autophagy_Assay Autophagy Flux Assay (LC3-II Western Blot) Phenotype_Analysis->Autophagy_Assay Start Start: this compound Study Start->Kinase_Assay

References

YM-201636: A Comparative Guide to its Cross-reactivity in Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of YM-201636 against its primary target, the lipid kinase PIKfyve, across various species. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in evaluating the utility of this compound for their specific experimental models.

Executive Summary

This compound is a potent and selective inhibitor of mammalian PIKfyve, a crucial enzyme in the regulation of endosomal and lysosomal trafficking through the production of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). Experimental data demonstrates that this compound exhibits broad activity across mammalian species, including human and mouse, with reported IC₅₀ values in the low nanomolar range. In contrast, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound, highlighting the inhibitor's specificity for the mammalian enzyme. This high degree of conservation in activity among mammals is supported by the high sequence identity of PIKfyve across these species.

Cross-reactivity Data

The following table summarizes the in vitro inhibitory activity of this compound against PIKfyve from different species.

SpeciesEnzyme/OrthologueIC₅₀ (nM)Notes
MammalianPIKfyve33General value reported for mammalian PIKfyve.[1][2]
HumanPIKfyve~30Potent and selective inhibition observed.[3]
MousePIKfyveImplied potent activityThis compound is effective in primary mouse hippocampal neurons and NIH3T3 murine cells.[4][5] High (94%) sequence identity with human PIKfyve suggests similar inhibitory activity.[4]
CaninePIKfyveImplied potent activityThis compound induces effects in Madin-Darby canine kidney (MDCK) cells.[6]
Yeast (S. cerevisiae)Fab1>5000The yeast orthologue is insensitive to this compound.[6][7]

PIKfyve Signaling Pathway

The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling pathway, which is critical for endo-lysosomal function.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cellular_processes Cellular Processes PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Inhibition Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Lysosomal_Homeostasis Lysosomal Homeostasis PI35P2->Lysosomal_Homeostasis Autophagy Autophagy PI35P2->Autophagy

Caption: PIKfyve phosphorylates PI(3)P to PI(3,5)P2, a key step in regulating endo-lysosomal functions.

Experimental Protocols

The inhibitory activity of this compound on PIKfyve is typically determined using in vitro kinase assays. Below are generalized protocols based on methods described in the literature.

In Vitro PIKfyve Kinase Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate from ATP into the lipid substrate.

Materials:

  • Recombinant PIKfyve enzyme

  • Lipid substrate: Phosphatidylinositol 3-phosphate (PI(3)P)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • [γ-³²P]ATP

  • This compound at various concentrations

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, PI(3)P substrate, and recombinant PIKfyve enzyme.

  • Add this compound at a range of concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Extract the lipids from the reaction mixture using an organic solvent (e.g., chloroform/methanol).

  • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Visualize and quantify the radiolabeled lipid products using a phosphorimager.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant PIKfyve enzyme

  • Lipid substrate: PI(3)P

  • Kinase assay buffer

  • ATP

  • This compound at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Set up the kinase reaction with PIKfyve, PI(3)P, and ATP in the kinase assay buffer.

  • Add this compound at a range of concentrations.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • The amount of ADP produced is proportional to the kinase activity. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

References

Safety Operating Guide

Proper Disposal of YM-201636: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Waste Characterization and Segregation

All materials that have come into contact with YM-201636 must be treated as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated labware.[1] Proper segregation of waste streams is crucial to prevent dangerous chemical reactions.[2][3]

Key Principles of this compound Waste Management:

  • Treat as Hazardous: Assume all this compound waste is hazardous.

  • Segregate: Do not mix this compound waste with other waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Label Clearly: All waste containers must be accurately and clearly labeled.

  • Secure Storage: Store waste in designated, secure areas.

The following table summarizes the appropriate disposal streams for different types of this compound waste.

Waste TypeDescriptionRecommended Disposal ContainerDisposal Procedure
Solid Waste Unused or expired this compound powder.A dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[1]Collect in a designated container labeled "Hazardous Waste: this compound".
Liquid Waste Solutions containing this compound (e.g., dissolved in DMSO).A dedicated, leak-proof, and chemically compatible hazardous liquid waste container.[1]Collect all solutions in a container labeled "Hazardous Waste: this compound in [Solvent Name]". Indicate the approximate concentration.
Contaminated Labware (Sharps) Needles, scalpels, and other sharp objects contaminated with this compound.A puncture-resistant sharps container specifically designated for hazardous chemical waste.[2][4]Place directly into the sharps container. Do not recap needles.
Contaminated Labware (Non-Sharps) Pipette tips, microfuge tubes, gloves, and other disposable items.A designated solid hazardous waste container or a durable, leak-proof bag within a secondary container.[1][5]Collect in a container labeled "Hazardous Waste: this compound Contaminated Materials".
Contaminated Glassware (Reusable) Beakers, flasks, and other reusable glassware.N/APerform a triple rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous liquid waste.[1] The third rinse, if with water, should also be collected as hazardous waste.[1]

Step-by-Step Disposal Protocol

A systematic approach to waste disposal is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal start Start: Generate this compound Waste identify Identify Waste Type (Solid, Liquid, Sharps, etc.) start->identify select_container Select Appropriate & Labeled Hazardous Waste Container identify->select_container collect_waste Place Waste in Designated Container select_container->collect_waste seal_container Securely Seal Container When Not in Use collect_waste->seal_container store_securely Store in Designated Satellite Accumulation Area seal_container->store_securely request_pickup Request Waste Pickup from Institutional EHS store_securely->request_pickup end_process End: Waste Disposed of by Authorized Personnel request_pickup->end_process

Caption: Workflow for the proper disposal of this compound waste.

Labeling and Storage

Accurate and compliant labeling of hazardous waste containers is a regulatory requirement. All labels should be legible and securely affixed to the container.

Required Information on Hazardous Waste Labels:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The name and contact information of the responsible researcher

  • The accumulation start date (the date the first drop of waste was added)

  • A clear indication of the contents (e.g., "this compound in DMSO," "this compound contaminated pipette tips")

Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic and have secondary containment to control any potential spills.

Decontamination Procedures

For reusable glassware, a triple-rinse procedure is recommended to ensure thorough decontamination.

cluster_decon Decontamination of Reusable Glassware start Contaminated Glassware rinse1 Rinse 1 (e.g., Ethanol/Acetone) start->rinse1 rinse2 Rinse 2 (e.g., Ethanol/Acetone) rinse1->rinse2 collect_waste Collect Rinsate as Hazardous Liquid Waste rinse1->collect_waste rinse3 Rinse 3 (Water) rinse2->rinse3 rinse2->collect_waste rinse3->collect_waste clean_glassware Clean Glassware Ready for Reuse rinse3->clean_glassware

Caption: Triple-rinse procedure for decontaminating glassware.

Institutional Policies and Emergency Procedures

It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as these may include additional requirements.[1] In the event of a spill or exposure, immediately follow your laboratory's established emergency procedures and contact the appropriate safety personnel.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling YM-201636

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides immediate, essential safety and logistical information for the handling, storage, and disposal of YM-201636. Procedural guidance and experimental protocols are included to ensure safe and effective laboratory use.

Personal Protective Equipment and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.

CategoryItemSpecifications
Eye Protection Safety glassesWith side shields
Hand Protection Protective glovesChemically resistant
Body Protection Laboratory coat---
Respiratory Protection ---Use in a well-ventilated area. If not available, use a NIOSH-approved respirator.
Hygiene ---Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

Operational Plans: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of this compound.

Handling:

  • Preparation of Stock Solutions: this compound is soluble in DMSO and DMF. For a 10 mg/mL stock solution, dissolve the appropriate amount of this compound in the chosen solvent. For aqueous solutions, a 1:2 solution of DMSO:PBS (pH 7.2) can be used to achieve a concentration of 0.30 mg/mL.[1]

  • Use in Cell Culture: When treating cells, the desired concentration of this compound can be achieved by diluting the stock solution in cell culture media. It is important to ensure thorough mixing to achieve a homogenous solution.

Storage:

  • Long-term Storage: this compound should be stored at -20°C.[1]

  • Stability: The compound is stable for at least four years when stored as recommended.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific guidelines.

Experimental Protocols

Cell Treatment with this compound for PIKfyve Inhibition Assay

This protocol outlines a general procedure for treating cultured cells with this compound to study its inhibitory effects on PIKfyve.

Materials:

  • Cultured cells (e.g., NIH3T3, HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., lysis buffer, antibodies)

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to vortex the solution to ensure it is well-mixed.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be washed with PBS and processed for various downstream analyses, such as western blotting, immunofluorescence, or functional assays, to assess the effects of PIKfyve inhibition.

Visualizations

PIKfyve Signaling Pathway Inhibition by this compound

PIKfyve_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_endosome Endosomal Trafficking PI3K PI3K PIP3 PI(3)P PI3K->PIP3 PIP PI PIP->PI3K Phosphorylation PIKfyve PIKfyve PIP3->PIKfyve Substrate PIP35P2 PI(3,5)P2 PIKfyve->PIP35P2 Phosphorylation YM201636 This compound YM201636->PIKfyve Inhibition Endosome Endosome Maturation & Trafficking PIP35P2->Endosome Regulation Autophagy Autophagy PIP35P2->Autophagy Regulation

Caption: Inhibition of PIKfyve by this compound blocks the production of PI(3,5)P2, disrupting endosomal trafficking and autophagy.

Experimental Workflow for Handling this compound

YM201636_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis cluster_disposal Disposal storage Retrieve this compound (Store at -20°C) stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) storage->stock dilute Dilute to Working Concentration in Cell Culture Medium stock->dilute treat Treat Cells and Incubate dilute->treat process Process Cells for Downstream Analysis treat->process dispose Dispose of Waste According to Regulations treat->dispose analyze Data Acquisition and Analysis process->analyze

Caption: A streamlined workflow for the safe and effective use of this compound in a laboratory setting.

References

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